Product packaging for (4-Nitro-benzyl)-phosphonic acid(Cat. No.:CAS No. 1205-62-5)

(4-Nitro-benzyl)-phosphonic acid

Cat. No.: B075597
CAS No.: 1205-62-5
M. Wt: 217.12 g/mol
InChI Key: FZNXRFYRXBFQMX-UHFFFAOYSA-N
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Description

(4-Nitro-benzyl)-phosphonic acid is a strategically important phosphonic acid derivative that serves as a versatile building block and a functional mimic of biologically relevant phosphate esters. Its core research value lies in its application as a stable isostere for phosphotyrosine and other phosphate-containing compounds, making it invaluable in the study of protein phosphatases, kinases, and other enzymes that interact with phosphorylated substrates. The phosphonic acid group provides a non-hydrolyzable, tetrahedral negative charge at physiological pH, allowing it to competitively inhibit enzymes that process natural phosphate esters. The electron-withdrawing 4-nitro-benzyl moiety further enhances its properties, potentially increasing binding affinity in active sites and making it a crucial scaffold in medicinal chemistry for the development of enzyme inhibitors. Researchers utilize this compound in biochemical assays to probe enzyme mechanism and kinetics, in structural biology for co-crystallization studies to determine protein-ligand complex structures, and as a key synthetic intermediate for creating more complex molecules for chemical biology and drug discovery programs. Its unique structure also lends itself to applications in material science, particularly in the development of self-assembled monolayers and functionalized surfaces for sensor technology. This product is provided as a high-purity solid to ensure reproducibility and reliability in sensitive experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NO5P B075597 (4-Nitro-benzyl)-phosphonic acid CAS No. 1205-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXRFYRXBFQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409218
Record name (4-Nitro-benzyl)-phosphonic acid
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Molecular Weight

217.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-62-5
Record name (4-Nitro-benzyl)-phosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1205-62-5
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Foundational & Exploratory

Synthesis of (4-Nitro-benzyl)-phosphonic Acid via Michaelis-Arbuzov Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Nitro-benzyl)-phosphonic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, which is subsequently hydrolyzed to the desired phosphonic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound proceeds via two sequential reactions:

  • Michaelis-Arbuzov Reaction: 4-Nitrobenzyl bromide is reacted with triethyl phosphite to yield diethyl (4-nitrobenzyl)phosphonate. This reaction forms the crucial carbon-phosphorus bond.[1]

  • Acid Hydrolysis: The resulting diethyl (4-nitrobenzyl)phosphonate is hydrolyzed under acidic conditions, typically with concentrated hydrochloric acid, to cleave the ethyl ester groups and afford the final this compound.[2]

The overall synthetic scheme is presented below.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide reaction1 4-Nitrobenzyl_bromide->reaction1 Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->reaction1 Diethyl_4-nitrobenzylphosphonate Diethyl (4-nitrobenzyl)phosphonate reaction2 Diethyl_4-nitrobenzylphosphonate->reaction2 reaction1->Diethyl_4-nitrobenzylphosphonate Heat 4-Nitrobenzyl_phosphonic_acid This compound HCl_H2O Conc. HCl, H₂O HCl_H2O->reaction2 reaction2->4-Nitrobenzyl_phosphonic_acid Reflux

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate

This protocol is adapted from a general procedure for the Michaelis-Arbuzov reaction of substituted benzyl bromides.

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, can be performed neat)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzyl bromide (1.0 eq).

  • Add an excess of triethyl phosphite (1.5 - 2.0 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.

  • Heat the reaction mixture to reflux (typically 120-160°C if neat, or the boiling point of the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If performed neat, the excess triethyl phosphite can be removed by distillation under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford diethyl (4-nitrobenzyl)phosphonate as a light yellow to brown clear liquid.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the hydrolysis of phosphonate esters.[2]

Materials:

  • Diethyl (4-nitrobenzyl)phosphonate

  • Concentrated hydrochloric acid (35-37%)

  • Water

  • Toluene (for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, place diethyl (4-nitrobenzyl)phosphonate (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid and water (a common ratio is 1:1 by volume).

  • Heat the mixture to reflux and maintain for 4-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess hydrochloric acid and water are removed by distillation under reduced pressure.

  • To remove residual water, toluene can be added and evaporated under reduced pressure (azeotropic distillation).

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Data Presentation

Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Nitrobenzyl bromideC₇H₆BrNO₂216.03Yellowish crystalline solid98-100
Triethyl phosphiteC₆H₁₅O₃P166.16Colorless liquid-112
Diethyl (4-nitrobenzyl)phosphonateC₁₁H₁₆NO₅P273.22Light yellow to brown clear liquidN/A
This compoundC₇H₈NO₅P217.12Solid222-228
Reaction Conditions and Yields
Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Michaelis-Arbuzov4-Nitrobenzyl bromide, Triethyl phosphiteNeat or Toluene120-1602-4Up to 90%
Acid HydrolysisDiethyl (4-nitrobenzyl)phosphonate, Conc. HClWaterReflux4-12Typically high
Spectroscopic Data
Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)³¹P NMR (δ ppm)
Diethyl (4-nitrobenzyl)phosphonate8.21-8.24 (m, 2H), 7.57-7.60 (m, 2H), 4.25-4.32 (m, 4H), 3.09 (d, J = 2.3 Hz, 2H), 2.14-2.18 (m, 6H)[3]149.02, 137.51 (d, J = 4.9 Hz), 129.38 (d, J = 3.6 Hz), 122.68 (d, J = 3.9 Hz), 60.19 (d, J = 5.1 Hz), 33.27 (d, J = 48.3 Hz), 16.64 (d, J = 4.7 Hz)[3]26.65[3]
This compoundAromatic protons typically appear as a complex set of multiplets in the downfield region (δ 7.5-8.5 ppm). The methylene protons adjacent to the phosphorus atom appear as a doublet.-Data available in spectral databases.[2]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis of Diethyl (4-nitrobenzyl)phosphonate cluster_1 Synthesis of this compound Reactants Mix 4-Nitrobenzyl bromide and Triethyl phosphite Reaction1 Heat to reflux (120-160°C) Reactants->Reaction1 Workup1 Cool and remove excess triethyl phosphite Reaction1->Workup1 Purification1 Vacuum distillation or Column chromatography Workup1->Purification1 Product1 Obtain pure Diethyl (4-nitrobenzyl)phosphonate Purification1->Product1 Reactants2 Mix Diethyl (4-nitrobenzyl)phosphonate with Conc. HCl/H₂O Product1->Reactants2 Reaction2 Heat to reflux Reactants2->Reaction2 Workup2 Cool and remove volatiles Reaction2->Workup2 Purification2 Azeotropic distillation with Toluene and/or Recrystallization Workup2->Purification2 Product2 Obtain pure this compound Purification2->Product2

References

Spectroscopic Characterization of (4-Nitro-benzyl)-phosphonic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Nitro-benzyl)-phosphonic acid, a compound of interest in various fields of chemical and materials science.[1] The document outlines the key spectroscopic techniques used to elucidate its structure and purity, presenting available data in a structured format and detailing the experimental protocols for analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its diethyl ester precursor, diethyl (4-nitrobenzyl)phosphonate. The data for the diethyl ester provides a close approximation for the chemical shifts of the benzyl moiety in the final phosphonic acid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.[1] By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecule's framework can be constructed.

Table 1: ¹H, ¹³C, and ³¹P NMR Spectroscopic Data for Diethyl (4-nitrobenzyl)phosphonate [2]

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H8.21-8.24m-2H, Ar-H
7.57-7.60m-2H, Ar-H
4.05-4.15m-4H, -O-CH ₂-CH₃
1.25t7.16H, -O-CH₂-CH
3.35d22.02H, Ar-CH ₂-P
¹³C149.02s-1C, C -NO₂
137.51d4.91C, Ar-C
129.38d3.62C, Ar-C H
122.68d3.92C, Ar-C H
60.19d5.12C, -O-C H₂-CH₃
33.27d48.31C, Ar-C H₂-P
16.64d4.72C, -O-CH₂-C H₃
³¹P26.65s-1P, P

Note: Data is for diethyl (4-nitrobenzyl)phosphonate in CDCl₃. Chemical shifts for the benzyl protons and carbons in this compound are expected to be similar.

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (from P-OH)
~1600, ~1450Medium-StrongC=C aromatic ring stretch
~1520, ~1345StrongN-O asymmetric and symmetric stretch (NO₂)
~1250-1150StrongP=O stretch
~1050-950StrongP-O stretch

Note: These are typical ranges for the functional groups present. Specific peak positions may vary based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like phosphonic acids.

Table 3: Predicted Mass Spectrometry Data for this compound [3]

AdductCalculated m/z
[M+H]⁺218.02128
[M+Na]⁺240.00322
[M-H]⁻216.00672
[M+NH₄]⁺235.04782
[M+K]⁺255.97716

Note: Fragmentation in the mass spectrometer would likely involve the loss of the nitro group (NO₂) and cleavage of the P-C bond.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitroaromatic system in this compound is expected to show characteristic absorption in the UV region.

Table 4: Expected UV-Visible Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Assignment
Methanol/Water~270-280-π → π* transition of the nitroaromatic chromophore

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical due to the compound's polarity.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical parameters: wide spectral width to encompass the expected chemical shift, relaxation delay of 2-5 seconds.

    • Use an external standard of 85% H₃PO₄ for referencing the chemical shifts.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum of the nitroaromatic chromophore.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or water). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill a matched cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Prep Solid Sample Prep (KBr or ATR) Sample->Solid_Prep For IR Dilution Dilute Solution Prep Sample->Dilution For MS & UV-Vis NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dilution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data UV_Vis_Data Absorption Maximum (λmax) UV_Vis->UV_Vis_Data Structure_Elucidation Structure Elucidation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

Spectroscopic and Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-benzyl)-phosphonic acid is a functionalized organophosphorus compound of significant interest in various chemical and biomedical research areas. Its structural features, combining a substituted aromatic ring with a phosphonic acid moiety, make it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its reactivity and potential interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR data for a closely related derivative, diethyl (4-nitrobenzyl)phosphonate, and outlines the experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for diethyl (4-nitrobenzyl)phosphonate.

Table 1: ¹H NMR Data for Diethyl (4-nitrobenzyl)phosphonate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.24 - 8.21m2HAr-H (ortho to NO₂)
7.60 - 7.57m2HAr-H (meta to NO₂)
4.32 - 4.25m4H-O-CH ₂-CH₃
3.09d2.32HAr-CH ₂-P
2.18 - 2.14m6H-O-CH₂-CH

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: ¹³C NMR Data for Diethyl (4-nitrobenzyl)phosphonate[1]
Chemical Shift (δ) ppmAssignment
147.11C -NO₂
137.46 (d, J = 4.3 Hz)Ar-C (ipso to CH₂P)
131.54 (d, J = 4.3 Hz)Ar-C H (meta to NO₂)
123.77 (d, J = 3.1 Hz)Ar-C H (ortho to NO₂)
72.44 (d, J = 3.7 Hz)-O-C H₂-CH₃
32.99 (d, J = 17.9 Hz)Ar-C H₂-P
23.70 (d, J = 9.9 Hz)-O-CH₂-C H₃

Solvent: CDCl₃, Spectrometer Frequency: 62 MHz[1]

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for benzylphosphonate compounds, based on common laboratory practices.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of diethyl (4-nitrobenzyl)phosphonate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex the tube gently if necessary.

2. NMR Spectrometer Setup:

  • The data presented was acquired on a Bruker Avance DPX-250 spectrometer.[1]

  • For ¹H NMR, the spectrometer operates at a frequency of 250 MHz.

  • For ¹³C NMR, the spectrometer operates at a frequency of 62 MHz.[1]

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for this type of compound.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 0 to 200 ppm.

  • Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the appropriate solvent reference peak.

Mandatory Visualization

The following diagram illustrates the logical relationship between the structural components of diethyl (4-nitrobenzyl)phosphonate and their corresponding NMR signals.

G Structural Correlation to NMR Data for Diethyl (4-nitrobenzyl)phosphonate cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals Aromatic_Ring 4-Nitrophenyl Ring H_Aromatic δ 8.22, 7.58 ppm (2H, 2H, m) Aromatic_Ring->H_Aromatic correlates to C_Aromatic δ 147.1, 137.5, 131.5, 123.8 ppm Aromatic_Ring->C_Aromatic correlates to Methylene_Bridge Benzylic CH₂ H_Methylene δ 3.09 ppm (2H, d) Methylene_Bridge->H_Methylene correlates to C_Methylene δ 33.0 ppm Methylene_Bridge->C_Methylene correlates to Phosphonate_Group Phosphonate Ester H_Ethyl δ 4.28, 2.16 ppm (4H, m; 6H, m) Phosphonate_Group->H_Ethyl correlates to C_Ethyl δ 72.4, 23.7 ppm Phosphonate_Group->C_Ethyl correlates to

Caption: Correlation of molecular fragments to their respective ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)-phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of (4-Nitro-benzyl)-phosphonic acid and its derivatives. Due to the limited availability of direct experimental data for the free acid, this document focuses on the well-documented diethyl ester, diethyl (4-nitrobenzyl)phosphonate, to illustrate the key factors influencing the ³¹P chemical shift. Furthermore, this guide details the critical role of experimental conditions, particularly pH and solvent, in determining the chemical shift of phosphonic acids.

Executive Summary

Data Presentation: ³¹P NMR Chemical Shifts of Diethyl Benzylphosphonates

The following table summarizes the ³¹P NMR chemical shifts for a series of para-substituted diethyl benzylphosphonates. This data illustrates the influence of substituents on the electronic environment of the phosphorus nucleus.

Compound NameSubstituent (Para)³¹P Chemical Shift (δ, ppm)Solvent
Diethyl benzylphosphonate-H25.93CDCl₃
Diethyl (4-methoxybenzyl)phosphonate-OCH₃26.32CDCl₃
Diethyl (4-nitrobenzyl)phosphonate -NO₂ 26.65 [1]CDCl₃

Factors Influencing the ³¹P NMR Chemical Shift

The chemical shift of the phosphorus nucleus in benzylphosphonic acids and their esters is influenced by several factors:

  • Electronic Effects of Substituents: The electron density at the phosphorus atom is modulated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to deshield the phosphorus nucleus, leading to a downfield shift (higher ppm value). Conversely, electron-donating groups would be expected to cause an upfield shift. The data in the table above supports this trend, with the nitro-substituted compound appearing at the highest chemical shift.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the chemical shift. For phosphonic acids, protic solvents can engage in hydrogen bonding with the P=O and P-OH groups, altering the electronic environment of the phosphorus atom.

  • pH and Protonation State: This is the most critical factor for phosphonic acids. The protonation state of the phosphonic acid group significantly alters the electron density and geometry around the phosphorus atom, leading to large changes in the ³¹P chemical shift.[2][3][4] As the pH of the solution changes, the equilibrium between the di-protonated, mono-protonated, and fully deprotonated species shifts, resulting in a pH-dependent observed chemical shift. Generally, deprotonation leads to an upfield shift (lower ppm value).[2]

Experimental Protocols

Acquiring meaningful and reproducible ³¹P NMR data for phosphonic acids requires careful attention to the experimental setup.

Sample Preparation
  • Analyte: this compound or its derivative.

  • Concentration: A concentration of 5-20 mg in 0.5-0.7 mL of solvent is typically sufficient for modern NMR spectrometers.

  • Solvent:

    • For esters like diethyl (4-nitrobenzyl)phosphonate, a non-protic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ is suitable.

    • For the free acid, the choice of solvent is critical. Deuterated water (D₂O) is often used to study the pH dependence. For solubility in organic solvents, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but it is important to note that these solvents can influence the protonation state.

  • pH Adjustment (for free acid in D₂O): To study the pH dependence, a series of samples at different pD values should be prepared. This can be achieved by adding small aliquots of DCl or NaOD solutions in D₂O. The pD can be measured using a pH meter calibrated with standard buffers, with a correction factor applied for the deuterium isotope effect (pD = pH_reading + 0.4).

  • Reference Standard: 85% phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[5] An external reference is used because H₃PO₄ is reactive and cannot be added directly to most samples. A sealed capillary containing 85% H₃PO₄ is placed inside the NMR tube.

NMR Spectrometer Parameters
  • Nucleus: ³¹P

  • Decoupling: Proton decoupling (¹H decoupling) is typically employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.[6]

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6][7]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans: Dependent on the sample concentration, but typically ranges from 64 to 1024 scans.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and experimental workflow for the ³¹P NMR analysis of this compound.

Factors Influencing 31P Chemical Shift A Molecular Structure B Electronic Effects (e.g., -NO2 group) A->B C pH / Protonation State A->C D Solvent Effects A->D E 31P NMR Chemical Shift (δ) B->E C->E D->E

Caption: Key factors influencing the ³¹P NMR chemical shift.

Experimental Workflow for 31P NMR of Phosphonic Acid cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve sample in D2O B Adjust pH with DCl/NaOD A->B C Insert H3PO4 capillary B->C D Tune and shim spectrometer C->D E Acquire 1H-decoupled 31P NMR spectrum D->E F Fourier Transform E->F G Phase and baseline correct F->G H Reference spectrum to H3PO4 at 0 ppm G->H I I H->I Final Spectrum

Caption: Workflow for pH-dependent ³¹P NMR analysis.

Conclusion

While the precise ³¹P NMR chemical shift of this compound is highly conditional, a thorough understanding of the influencing factors allows for its effective characterization. The analysis of its diethyl ester provides a reliable reference point, demonstrating the expected electronic effect of the nitro group. For the free acid, it is imperative that any reported chemical shift be accompanied by detailed experimental parameters, most notably the solvent and pH, to ensure reproducibility and accurate interpretation. The protocols and principles outlined in this guide provide a robust framework for researchers and professionals working with this and related organophosphorus compounds.

References

An In-depth Technical Guide on the Crystal Structure of (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a definitive, publicly available crystal structure of (4-Nitro-benzyl)-phosphonic acid has not been reported in the crystallographic literature, this guide provides a comprehensive overview of its expected structural characteristics, detailed experimental protocols for its synthesis and crystallization, and a logical workflow for its structural determination. This information is curated for professionals in chemical research and drug development, based on established principles of organophosphorus chemistry and crystallography.

Expected Structural Characteristics

The molecular structure of this compound is anticipated to exhibit several key features based on the known structures of related phosphonic acids, such as methylphosphonic acid.[1] A single-crystal X-ray diffraction (XRD) analysis would provide precise measurements of the following:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

  • Bond Lengths and Angles: Precise interatomic distances and angles. For instance, the P=O double bond is expected to be shorter (around 1.50 Å) than the P-OH single bonds (approximately 1.54 Å).[1]

  • Molecular Conformation and Torsion Angles: The three-dimensional arrangement of the molecule, particularly the rotation around the C-C and C-P bonds, defining the orientation of the nitrobenzyl group relative to the phosphonic acid moiety.

  • Intermolecular Interactions: The phosphonic acid group is a strong hydrogen bond donor and acceptor. Consequently, the crystal packing is expected to be dominated by an extensive network of hydrogen bonds, likely forming layered or more complex three-dimensional supramolecular structures. These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent crystallization required for single-crystal XRD analysis.

The synthesis is typically achieved in a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis.

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond.[2]

  • Materials: 4-Nitrobenzyl bromide, triethyl phosphite.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-160 °C for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

    • Upon completion, allow the mixture to cool to room temperature.

    • The resulting crude diethyl (4-nitrobenzyl)phosphonate can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Step 2: Hydrolysis to this compound

The phosphonate ester is hydrolyzed to the final phosphonic acid.[3]

  • Materials: Diethyl (4-nitrobenzyl)phosphonate, concentrated hydrochloric acid.

  • Procedure:

    • To the purified diethyl (4-nitrobenzyl)phosphonate, add an excess of concentrated hydrochloric acid (e.g., 37%).

    • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

    • Cool the reaction mixture to room temperature, and then further in an ice bath to induce precipitation of the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining acid and salts.

    • The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture.

Growing high-quality single crystals is a critical step for successful XRD analysis.

  • Method: Slow Evaporation

    • Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., hot water, ethanol, or methanol) to create a saturated or near-saturated solution.

    • Filter the solution while hot to remove any particulate matter.

    • Transfer the clear filtrate to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Single crystals suitable for XRD should form over a period of several days to a week.

Data Presentation

As no experimental crystal structure is available, a table of quantitative data cannot be presented. Should such data become available, it would typically be organized as follows:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₇H₈NO₅P
Formula Weight 217.12 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Calculated Density (g/cm³) To be determined
Absorption Coeff. (mm⁻¹) To be determined
F(000) To be determined
Crystal Size (mm³) e.g., 0.2 x 0.1 x 0.1
θ range for data coll. (°) e.g., 2.0 to 28.0
R-int To be determined
Final R indices [I>2σ(I)] To be determined
R indices (all data) To be determined

| Goodness-of-fit on F² | To be determined |

Mandatory Visualization

The logical workflow from synthesis to structural analysis is depicted in the following diagram:

logical_workflow cluster_synthesis Synthesis cluster_analysis Purification and Analysis start Starting Materials: 4-Nitrobenzyl bromide & Triethyl phosphite arbuzov Michaelis-Arbuzov Reaction start->arbuzov ester Intermediate: Diethyl (4-nitrobenzyl)phosphonate arbuzov->ester hydrolysis Acid Hydrolysis ester->hydrolysis product Final Product: This compound hydrolysis->product purification Purification (Recrystallization) product->purification crystallization Single Crystal Growth purification->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Crystal Structure Determination xrd->structure

Caption: From Synthesis to Structure: A logical workflow for obtaining the crystal structure.

References

An In-depth Technical Guide to p-Nitrobenzylphosphonic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzylphosphonic acid is an organophosphorus compound of interest in various chemical and biomedical research fields. Its structural features, combining a nitro-substituted aromatic ring with a phosphonic acid moiety, impart unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of p-nitrobenzylphosphonic acid, alongside detailed experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in drug development and materials science in their work with this compound.

Physicochemical Properties

The physical and chemical properties of p-nitrobenzylphosphonic acid are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Physical Properties

Table 1: Physical Properties of p-Nitrobenzylphosphonic Acid

PropertyValueSource(s)
Molecular Formula C₇H₈NO₅P[1]
Molecular Weight 217.12 g/mol [1][2]
Appearance Solid
Melting Point 222-228 °C
Boiling Point Decomposes (temperature not specified)Inferred from properties of similar compounds
Solubility Sparingly soluble in water and polar organic solventsGeneral property of phosphonic acids
Chemical Properties

The chemical properties of p-nitrobenzylphosphonic acid are largely dictated by the presence of the phosphonic acid and nitrobenzyl functional groups. Table 2 summarizes its key chemical identifiers and acidity, a critical parameter for understanding its behavior in solution and its potential for forming salts and coordinating with metals. The pKa values for p-nitrobenzylphosphonic acid are not specifically reported, but the typical ranges for arylphosphonic acids suggest it is a di-protic acid with a moderately acidic first proton and a weakly acidic second proton.

Table 2: Chemical Properties of p-Nitrobenzylphosphonic Acid

PropertyValueSource(s)
CAS Number 1205-62-5[1][2]
IUPAC Name [(4-Nitrophenyl)methyl]phosphonic acid[1]
Synonyms p-Nitrobenzylphosphonic acid, (4-Nitrobenzyl)phosphonic acid[1]
pKa₁ ~1-2 (estimated for arylphosphonic acids)[3]
pKa₂ ~6-7 (estimated for arylphosphonic acids)[3]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of p-nitrobenzylphosphonic acid. The following sections describe the expected spectral features.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrobenzyl group, typically in the downfield region between δ 7.5 and 8.5 ppm.[2] The methylene protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the methylene bridge. The carbon attached to the phosphorus atom will exhibit a doublet due to ¹J-coupling.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the presence of the phosphonic acid group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of p-nitrobenzylphosphonic acid will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • O-H stretch of the P-OH groups, which will be broad.

  • Aromatic C-H stretch .

  • NO₂ asymmetric and symmetric stretches .

  • P=O stretch .

  • P-O-H and C-P stretches .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For p-nitrobenzylphosphonic acid, the following ions are expected:

  • [M+H]⁺: m/z 218 in positive ion mode.[2]

  • [M-H]⁻: m/z 216 in negative ion mode.[2]

Experimental Protocols

The synthesis of p-nitrobenzylphosphonic acid is typically achieved through a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acidic hydrolysis.

Synthesis of Diethyl p-Nitrobenzylphosphonate (Michaelis-Arbuzov Reaction)

This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, p-nitrobenzyl bromide.

Experimental Workflow for Michaelis-Arbuzov Reaction

Michaelis_Arbuzov reagents p-Nitrobenzyl bromide + Triethyl phosphite reaction Heat under inert atmosphere reagents->reaction 1. Mix intermediate Quaternary phosphonium salt intermediate reaction->intermediate product Diethyl p-nitrobenzylphosphonate intermediate->product 2. Rearrangement workup Distillation to remove ethyl bromide product->workup purification Purification (e.g., distillation) workup->purification Acidic_Hydrolysis start Diethyl p-nitrobenzylphosphonate reaction Reflux start->reaction reagents Concentrated HCl reagents->reaction product p-Nitrobenzylphosphonic acid reaction->product workup Cool and crystallize product->workup purification Recrystallization workup->purification Synthesis_Pathway start p-Nitrobenzyl Halide + Trialkyl Phosphite step1 Michaelis-Arbuzov Reaction start->step1 intermediate Dialkyl p-Nitrobenzylphosphonate step1->intermediate step2 Acidic Hydrolysis intermediate->step2 final_product p-Nitrobenzylphosphonic Acid step2->final_product

References

An In-depth Technical Guide to the Precursors for Synthesizing (4-Nitro-benzyl)-phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for the preparation of (4-Nitro-benzyl)-phosphonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, presents quantitative data for process comparison, outlines detailed experimental protocols, and provides visualizations of the reaction pathways.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly involves a two-stage process: first, the formation of a carbon-phosphorus (C-P) bond to create a phosphonate ester intermediate, typically diethyl (4-nitrobenzyl)phosphonate, followed by the hydrolysis of the ester to yield the final phosphonic acid. The formation of the crucial C-P bond is most commonly achieved through the Michaelis-Arbuzov reaction or the Michaelis-Becker reaction . An alternative pathway, the Pudovik reaction , offers another viable route.

Each of these methods utilizes distinct precursors and reaction conditions, which are critical considerations for researchers in selecting the optimal synthetic strategy based on available starting materials, desired yield, and reaction scalability.

Primary Synthetic Pathways and Precursors

The choice of precursors is dictated by the selected synthetic pathway. The key electrophilic precursor is typically a derivative of 4-nitrotoluene, while the nucleophilic phosphorus-containing precursor varies.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a C-P bond.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2] For the synthesis of the precursor to this compound, this reaction entails treating a 4-nitrobenzyl halide with a trialkyl phosphite.[3]

  • Electrophilic Precursor: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or 4-nitrobenzyl chloride). The presence of the electron-withdrawing nitro group on the benzene ring enhances the reactivity of the benzylic carbon towards nucleophilic attack.

  • Phosphorus Precursor: Trialkyl phosphite (e.g., triethyl phosphite or trimethyl phosphite).

The reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the halide to form a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the dialkyl (4-nitrobenzyl)phosphonate.[1]

Michaelis-Becker Reaction
  • Electrophilic Precursor: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide).

  • Phosphorus Precursor: Dialkyl phosphite (e.g., diethyl phosphite or dimethyl phosphite).

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the dialkyl phosphite, forming a potent nucleophile.

Pudovik Reaction

The Pudovik reaction is an alternative C-P bond-forming reaction that involves the addition of a dialkyl phosphite to a carbonyl group, typically catalyzed by a base.[3]

  • Carbonyl Precursor: 4-Nitrobenzaldehyde.

  • Phosphorus Precursor: Dialkyl phosphite (e.g., dimethyl phosphite or diethyl phosphite).

  • Catalyst: A base, such as triethylamine or diethylamine, is commonly used.[3][4]

This reaction yields an α-hydroxy phosphonate, which would require further modification (reduction of the hydroxyl group) to obtain the target (4-nitrobenzyl)phosphonate structure.

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as reaction yield, time, and conditions. The following table summarizes quantitative data for the synthesis of diethyl (4-nitrobenzyl)phosphonate, the common precursor to this compound.

Reaction TypePrecursorsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Michaelis-Arbuzov 4-Nitrobenzyl bromide, Triethyl phosphiteTolueneReflux--[5]
Michaelis-Arbuzov 4-Nitrobenzyl bromide, Triethyl phosphiteChlorobenzene--75%[6]
Michaelis-Arbuzov (Microwave) 4-Nitrobenzyl bromide, Triethyl phosphiteSolvent-free8015 min90%[3]
Michaelis-Becker 4-Nitrobenzyl halide, Diethyl phosphiteNaH / Solvent---[7]
Pudovik 4-Nitrobenzaldehyde, Dimethyl phosphiteDiethylamine / Diethyl ether08 h-[4]

Experimental Protocols

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol is a representative procedure for the conventional Michaelis-Arbuzov reaction.

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Toluene (anhydrous)

Procedure:

  • A solution of 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Triethyl phosphite (1.1 to 1.5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent and any excess triethyl phosphite are removed under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure diethyl (4-nitrobenzyl)phosphonate.

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Becker Reaction (General Protocol)

This protocol outlines the general steps for a Michaelis-Becker reaction.

Materials:

  • Diethyl phosphite

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Nitrobenzyl bromide

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent in a three-necked flask under an inert atmosphere, a solution of diethyl phosphite (1 equivalent) in the same solvent is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for approximately 1 hour to ensure complete formation of the sodium diethyl phosphite salt.

  • A solution of 4-nitrobenzyl bromide (1 equivalent) in the anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC.

  • The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Synthesis of this compound via Hydrolysis of the Diethyl Ester

This protocol describes the final step to obtain the target phosphonic acid.[8]

Materials:

  • Diethyl (4-nitrobenzyl)phosphonate

  • Concentrated hydrochloric acid (HCl, 35-37%)

Procedure:

  • Diethyl (4-nitrobenzyl)phosphonate is suspended in concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux and stirred vigorously for 1 to 12 hours.[8] The progress of the hydrolysis can be monitored by TLC or by the disappearance of the ester signals in 1H or 31P NMR spectroscopy of an aliquot.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess hydrochloric acid and water are removed by distillation under reduced pressure.[8]

  • To remove residual water, toluene can be added and co-distilled (azeotropic distillation).[8]

  • The resulting solid, this compound, is then dried in a desiccator over a drying agent like phosphorus pentoxide (P2O5).[8]

Mandatory Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 4-Nitrobenzyl Halide 4-Nitrobenzyl Halide Dialkyl (4-nitrobenzyl)phosphonate Dialkyl (4-nitrobenzyl)phosphonate 4-Nitrobenzyl Halide->Dialkyl (4-nitrobenzyl)phosphonate Michaelis-Arbuzov / Michaelis-Becker Trialkyl Phosphite Trialkyl Phosphite Trialkyl Phosphite->Dialkyl (4-nitrobenzyl)phosphonate Michaelis-Arbuzov Dialkyl Phosphite Dialkyl Phosphite Dialkyl Phosphite->Dialkyl (4-nitrobenzyl)phosphonate Michaelis-Becker 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Dialkyl (4-nitrobenzyl)phosphonate Pudovik (via α-hydroxy intermediate) this compound this compound Dialkyl (4-nitrobenzyl)phosphonate-> this compound Hydrolysis Michaelis_Arbuzov Trialkyl_Phosphite R'O-P(OR')₂ Phosphonium_Salt [O₂N-C₆H₄-CH₂-P⁺(OR')₃] X⁻ Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack 4_Nitrobenzyl_Halide O₂N-C₆H₄-CH₂-X 4_Nitrobenzyl_Halide->Phosphonium_Salt Product O₂N-C₆H₄-CH₂-P(O)(OR')₂ Phosphonium_Salt->Product Dealkylation Byproduct R'-X Phosphonium_Salt->Byproduct Michaelis_Becker Dialkyl_Phosphite (R'O)₂P(O)H Phosphite_Anion [(R'O)₂P-O]⁻ Na⁺ Dialkyl_Phosphite->Phosphite_Anion Base Base (e.g., NaH) Base->Phosphite_Anion Deprotonation Product O₂N-C₆H₄-CH₂-P(O)(OR')₂ Phosphite_Anion->Product SN2 Attack 4_Nitrobenzyl_Halide O₂N-C₆H₄-CH₂-X 4_Nitrobenzyl_Halide->Product Salt_Byproduct NaX

References

A Comprehensive Technical Guide to the Thermal Stability of (4-Nitro-benzyl)-phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitro-benzyl)-phosphonic acid is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, combining a nitro-aromatic group with a phosphonic acid moiety, suggests potential applications where the properties of both functional groups are desirable. However, the presence of the nitro group, a well-known energetic functional group, raises significant concerns about the compound's thermal stability. A thorough understanding of its thermal decomposition behavior is crucial for safe handling, storage, and processing, particularly in drug development where thermal stress can be encountered during manufacturing and formulation.

This guide will cover the anticipated thermal decomposition pathways, detailed methodologies for performing essential thermal analyses, and a framework for presenting the resulting data.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related compounds, such as nitrobenzene and other nitrobenzyl derivatives, a multi-stage decomposition process is anticipated for this compound.[1][2] The initial and most energetic decomposition is likely to be driven by the nitrobenzyl moiety.

The thermal decomposition of nitroaromatic compounds can be complex and often proceeds via radical mechanisms.[3] For nitrobenzene, two primary decomposition pathways have been identified at high temperatures: one yielding a phenyl radical and nitrogen dioxide (NO₂), and another producing a phenoxy radical and nitric oxide (NO).[1] Studies on nitrobenzyl halides have shown that these compounds can decompose exothermally and violently, with the stability being influenced by the halogen and the position of the nitro group.[2] The para-substituted isomer, as in this compound, is generally more stable than the ortho or meta isomers.[2]

The phosphonic acid group is also expected to undergo thermal degradation, likely at higher temperatures, involving dehydration and the formation of pyrophosphonic or polyphosphonic acid species. The thermal degradation of poly(vinylphosphonic acid), for instance, shows a multi-step process with an initial mass loss beginning around 200°C.[4]

Therefore, the thermal decomposition of this compound is likely to be initiated by the energetic nitro group, potentially leading to a rapid and exothermic event. Subsequent or concurrent decomposition of the phosphonic acid moiety would contribute to the overall mass loss and residue formation.

Data Presentation

Quantitative data from thermal analysis experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.

Thermal Analysis ParameterValueUnitsMethod
Melting Point222-228°CDSC
Onset of Decomposition (Tonset)Data not available°CTGA/DSC
Peak Decomposition Temperature (Tpeak)Data not available°CTGA/DSC
Mass Loss at TpeakData not available%TGA
Final Residue at 800 °CData not available%TGA
Enthalpy of Decomposition (ΔHd)Data not availableJ/gDSC

Note: The melting point is provided from available data, but it is crucial to experimentally determine if decomposition occurs at or near the melting temperature.

Experimental Protocols

To thoroughly characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air) to assess the influence of oxygen on the decomposition process. A flow rate of 20-50 mL/min is recommended.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate. A heating rate of 10 °C/min is a common starting point. Slower heating rates (e.g., 2 or 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline is observed.

    • Determine the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step and the final residue at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, measure the enthalpy of fusion and decomposition, and identify any other thermal transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument, especially given the potential for energetic decomposition.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

  • Temperature Program:

    • Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point from the peak of the endothermic melting transition.

    • Identify and quantify the enthalpy of any exothermic decomposition events (ΔHd). A large and sharp exotherm is indicative of a rapid, potentially hazardous decomposition.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and a proposed decomposition pathway.

Thermal_Stability_Workflow cluster_synthesis Material Acquisition and Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation and Risk Assessment synthesis Synthesis of (4-Nitro-benzyl)- phosphonic acid purification Purification and Characterization (NMR, MS) synthesis->purification drying Drying under Controlled Conditions purification->drying tga Thermogravimetric Analysis (TGA) (Inert and Oxidizing Atmospheres) drying->tga dsc Differential Scanning Calorimetry (DSC) (Hermetically Sealed Pans) data_analysis Determination of Tonset, Tpeak, Mass Loss, and ΔHd dsc->data_analysis risk_assessment Hazard Assessment and Safe Handling Protocol Development data_analysis->risk_assessment

Caption: Experimental workflow for thermal stability assessment.

Decomposition_Pathway cluster_initial Initial Decomposition (Lower Temperature) cluster_secondary Secondary Decomposition (Higher Temperature) start (4-Nitro-benzyl)- phosphonic acid intermediate1 Radical Intermediates (e.g., benzyl radical, NO2) start->intermediate1 Δ gaseous_products1 Gaseous Products (NOx, CO, CO2, H2O) intermediate1->gaseous_products1 phosphoric_residue Phosphoric/Polyphosphoric Acid Residue intermediate1->phosphoric_residue Δ char Carbonaceous Char phosphoric_residue->char

References

Solubility of (4-Nitro-benzyl)-phosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (4-Nitro-benzyl)-phosphonic acid. As a critical parameter in drug development and chemical research, understanding a compound's solubility is fundamental for formulation, bioavailability, and reaction kinetics. This document outlines available solubility data, presents a detailed experimental protocol for its determination, and visualizes the standard workflow for such measurements.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. Phosphonic acids, in general, are polar compounds, and their solubility is significantly influenced by the solvent's polarity, pH, and temperature. They are often recrystallized from polar solvents.

To provide a relevant benchmark, the following table summarizes the solubility of 4-Nitrobenzoic acid , a structurally analogous compound. It is crucial to note that while the nitrobenzyl moiety is the same, the phosphonic acid group (-PO₃H₂) is generally more polar and has different acidic properties than the carboxylic acid group (-COOH), which will result in different solubility profiles. This data should, therefore, be considered as an illustrative reference.

Table 1: Solubility of 4-Nitrobenzoic Acid in Common Solvents at Room Temperature

SolventSolubility (mg/mL)Classification
Methanol83.33Very Soluble
Acetone50.00Freely Soluble
Diethyl Ether22.22Soluble
Ethanol9.09Soluble
Chloroform6.67Sparingly Soluble
Water0.42Slightly Soluble
BenzeneSlightly SolubleSlightly Soluble
Carbon DisulfideSlightly SolubleSlightly Soluble
Petroleum EtherInsolubleInsoluble

Data derived from The Merck Index, where solubility was reported as "1 gram dissolves in X mL of solvent"[1]. Values are calculated and may serve as an approximation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant using a syringe filter chemically compatible with the solvent.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the analyte in the diluted sample.

  • Calculation: Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization: Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted below.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result weigh_solute Weigh excess solute add_solvent Add known volume of solvent weigh_solute->add_solvent Combine in vial shake Agitate at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm) centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

A Technical Guide to Arylphosphonic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylphosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group [-P(O)(OH)₂] directly attached to an aromatic ring. Their robust chemical nature and unique ability to form strong, stable bonds with a wide variety of metal oxide surfaces have positioned them as indispensable building blocks in modern materials science.[1][2] Unlike their thiol and silane counterparts, which can suffer from oxidative or hydrolytic instability, phosphonate-based systems offer superior long-term stability, making them ideal for applications requiring durable surface functionalization.[3] This guide provides a comprehensive overview of the synthesis, surface-anchoring chemistry, and diverse applications of arylphosphonic acids, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Properties and Synthesis

The utility of arylphosphonic acids stems from the properties of the phosphonic acid headgroup. It is a diprotic acid with pKa values that depend on the aryl substituent, but typically range from 1.1–2.3 for the first deprotonation and 5.3–7.2 for the second.[1] This acidity facilitates strong interactions and covalent bond formation with surface hydroxyl groups present on metal oxides.

The synthesis of arylphosphonic acids typically involves the creation of a diethyl arylphosphonate intermediate, which is subsequently hydrolyzed to the final acid. The most common methods for forming the crucial P-C bond are the palladium-catalyzed Hirao reaction or the nickel-catalyzed Arbuzov reaction, which couple an aryl halide with a phosphite source.[2][4] The final deprotection step is often achieved through hydrolysis with concentrated hydrochloric acid or via McKenna's method using bromotrimethylsilane (TMSBr) followed by methanolysis.[1][5]

G cluster_start Starting Materials cluster_reaction P-C Bond Formation cluster_intermediate Intermediate cluster_hydrolysis Deprotection cluster_final Final Product ArylHalide Aryl Halide (Ar-X) Reaction Pd or Ni Catalysis (e.g., Hirao or Arbuzov Reaction) ArylHalide->Reaction Phosphite Trialkyl Phosphite (e.g., P(OEt)3) Phosphite->Reaction Arylphosphonate Dialkyl Arylphosphonate (Ar-P(O)(OR)2) Reaction->Arylphosphonate Forms P-C bond Hydrolysis Hydrolysis (e.g., HCl or TMSBr/MeOH) Arylphosphonate->Hydrolysis ArylphosphonicAcid Arylphosphonic Acid (Ar-P(O)(OH)2) Hydrolysis->ArylphosphonicAcid Removes alkyl groups

General Synthesis of Arylphosphonic Acids.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of arylphosphonic acids is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces.[6] These highly organized molecular layers allow for precise control over surface properties like wettability, corrosion resistance, and biocompatibility.[3] The phosphonic acid headgroup serves as a robust anchor to the substrate, while the outward-facing aryl group can be functionalized to impart specific chemical or physical properties.

Binding to Metal Oxide Surfaces

Arylphosphonic acids bind to metal oxide (M-O) surfaces through the deprotonation of the P-OH groups and subsequent coordination with surface metal atoms, forming stable M-O-P bonds.[7][8] The exact binding mode can vary depending on the substrate, surface hydroxyl group density, and preparation conditions, but generally falls into one of three categories:

  • Monodentate: One P-O-M bond is formed.

  • Bidentate: Two P-O-M bonds are formed, either by chelating a single metal atom or bridging two adjacent metal atoms.

  • Tridentate: Three P-O-M bonds are formed with the surface.

Tridentate and bidentate bridging modes are generally considered the most stable.[9][10]

Phosphonic acid binding to a metal oxide surface.

Applications in Materials Science

The stability and versatility of arylphosphonic acids have led to their use in numerous advanced materials applications.

Corrosion Inhibition

Arylphosphonic acids are highly effective corrosion inhibitors for various metals, including steel, iron, and aluminum.[11][12] They adsorb onto the metal surface, forming a dense, protective molecular layer. This self-assembled film acts as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal substrate.[13][14] The strong phosphonate-metal bond ensures the durability of this protective layer under harsh conditions.[15]

cluster_protection Protection Mechanism Corrosive Corrosive Agents (e.g., H₂O, Cl⁻) Metal Bare Metal Surface Corrosive->Metal Attacks ProtectedMetal Protected Metal Surface (Dense Molecular Layer) Corrosive->ProtectedMetal Blocked Corrosion Corrosion (Metal Oxidation) Metal->Corrosion Adsorption Adsorption & SAM Formation Metal->Adsorption PA Arylphosphonic Acid (Ar-PO(OH)₂) PA->Adsorption Adsorption->ProtectedMetal

Mechanism of Corrosion Inhibition.
Metal-Organic Frameworks (MOFs)

In the field of porous materials, arylphosphonic acids are used as organic linkers to construct metal-organic frameworks (MOFs).[16] Metal phosphonate MOFs often exhibit superior thermal and chemical stability compared to their widely studied carboxylate-based analogues.[16][17] This enhanced robustness makes them suitable for applications in catalysis, gas sorption, and proton conduction under demanding conditions.[16][18]

Organic Electronics

Arylphosphonic acid SAMs are critical components in organic electronics. They serve as:

  • Dielectric Layers: In low-voltage organic thin-film transistors (TFTs), ultra-thin SAMs on aluminum oxide act as high-capacitance gate dielectrics.[19]

  • Work Function Modifiers: They can tune the work function of transparent conductive oxides like indium tin oxide (ITO), improving charge injection/extraction in organic light-emitting diodes (OLEDs) and organic solar cells.[20]

  • Anchoring Groups: They are used to tether dyes and photosensitizers to semiconductor surfaces (e.g., TiO₂, SnO₂) in dye-sensitized solar cells, ensuring efficient electron transfer.[1][21]

Biomedical Implants

Surface modification of titanium (Ti) and its alloys, commonly used in dental and orthopedic implants, is crucial for promoting osseointegration and preventing bacterial infection.[22][23] Arylphosphonic acids can be used to create stable, biocompatible SAMs on the native TiO₂ layer of these implants.[22] The aryl group can be further functionalized with bioactive molecules, such as peptides or growth factors, to actively enhance tissue integration and healing.[23]

Quantitative Data Summary

The performance of arylphosphonic acid monolayers is quantified through various surface analysis techniques. The tables below summarize key data from the literature.

Table 1: Properties of Self-Assembled Monolayers on Various Substrates

Molecule Substrate Tilt Angle (°) Water Contact Angle (°) Key Finding Reference
Octadecylphosphonic Acid (ODPA) Si(100) ~37 - Forms well-ordered monolayer. [3][24]
11-hydroxyundecylphosphonic acid (PUL) Si(100) ~45 - Hydroxyl-termination also allows for ordered SAMs. [3][24]
Dodecylphosphonic Acid (HC12-PA) AlOₓ - 110 Forms a densely packed monolayer for TFTs. [19]
1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA) AlOₓ - 121 Fluorination increases hydrophobicity and shifts transistor threshold voltage. [19]

| Alkanephosphonic Acids (C8-C18) | Indium Tin Oxide (ITO) | Decreases with chain length | - | Longer chains result in more highly ordered SAMs. |[20][25] |

Table 2: Quantitative Surface Coverage on TiO₂ Nanoparticles

Ligand Type Adsorbate Example Grafting Density (molecules/nm²) Adsorption Constant (K_ads) [L/mol] Reference
Phosphonic Acid Phenylphosphonic acid 3.1 1.8 x 10⁵ [26][27]
Carboxylic Acid Benzoic acid 2.5 1.1 x 10⁴ [26][27]
Catechol 4-Methylcatechol 3.2 2.5 x 10⁵ [26][27]

Data determined by thermogravimetric analysis under neutral pH conditions.

Experimental Protocols

General Protocol for Synthesis of Arylphosphonic Acid

This protocol outlines the synthesis of an arylphosphonic acid from its corresponding diethyl arylphosphonate ester via hydrolysis.[5][19]

  • Dissolution: Dissolve the diethyl arylphosphonate starting material in a suitable solvent (e.g., dichloromethane or chloroform).

  • TMSBr Addition: Add bromotrimethylsilane (TMSBr), typically 3 equivalents, to the solution under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Solvent Removal: Remove all volatile components under reduced pressure to yield a crude oil or solid.

  • Methanolysis: Add a mixture of methanol and water to the crude product.

  • Stirring: Stir the resulting mixture at room temperature overnight to complete the hydrolysis.

  • Isolation: The arylphosphonic acid product, often a white solid, can be isolated by filtration or recrystallization from a suitable solvent like acetonitrile.[5]

General Protocol for SAM Formation on an Oxide Surface

This protocol describes a typical solution-based deposition method for forming a phosphonic acid SAM.[3][19]

  • Substrate Cleaning: Thoroughly clean the oxide substrate (e.g., silicon wafer with native oxide, ITO, titanium) to remove organic contaminants. This is often achieved by sonication in a series of solvents (e.g., acetone, isopropanol) followed by treatment with oxygen plasma or a "piranha" solution to ensure a hydroxylated surface.

  • Solution Preparation: Prepare a dilute solution of the desired arylphosphonic acid (e.g., 1-2 mM) in a suitable solvent like 2-propanol, tetrahydrofuran (THF), or toluene.[9][19] The choice of solvent can be critical to prevent side reactions like surface dissociation.[9][10]

  • Immersion: Immerse the cleaned substrate into the phosphonic acid solution.

  • Incubation: Allow the self-assembly to proceed for a set time, typically ranging from 1 to 48 hours, at room temperature.[3][19]

  • Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying & Annealing: Dry the substrate with a stream of inert gas (e.g., nitrogen). In some procedures, a subsequent heating or annealing step (e.g., 140°C for 48 hours) is performed to drive the condensation reaction and form covalent Si-O-P bonds, a method known as "tethering by aggregation and growth" (T-BAG).[3][6]

Conclusion

Arylphosphonic acids are a powerful and versatile class of molecules for the functionalization of materials. Their ability to form robust, highly organized self-assembled monolayers on a vast range of metal oxide surfaces provides a reliable platform for controlling surface chemistry at the molecular level. From enhancing the stability of metal-organic frameworks and preventing corrosion to enabling next-generation organic electronics and improving the biocompatibility of medical implants, the applications of arylphosphonic acids are extensive and continue to expand. The quantitative data and established protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique properties of these compounds in their own materials science and drug development endeavors.

References

In-Depth Technical Guide: Health and Safety Information for (4-Nitro-benzyl)-phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for (4-Nitro-benzyl)-phosphonic acid (CAS No. 1205-62-5). The information is intended for use by professionals in research and development settings.

Chemical Identification and Physical Properties

This compound is an organophosphorus compound containing a nitroaromatic moiety. Its properties are influenced by both the phosphonic acid group and the nitrobenzyl group.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms p-Nitrobenzylphosphonic acid, [(4-Nitrophenyl)methyl]phosphonic acid[1]
CAS Number 1205-62-5[2]
Molecular Formula C7H8NO5P[2]
Molecular Weight 217.12 g/mol [2]
InChI Key FZNXRFYRXBFQMX-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical State Solid[4]
Melting Point 222-228 °C[4]
Boiling Point No data availableData for the related compound P-(4-Nitrophenyl)phosphonic acid is 457.2°C at 760 mmHg[1].
Solubility No specific data availableThe phosphonic acid group generally increases water solubility[3].
Vapor Pressure No data available
pKa No specific data availableFor aryl phosphonic acids, the first pKa generally ranges from 1.1 to 2.3 and the second from 5.3 to 7.2[5].
Flash Point Not applicable[4]Data for the related compound P-(4-Nitrophenyl)phosphonic acid is 230.3°C[1].

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Appropriate personal protective equipment should be used when handling this compound.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][6]
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Warning[4]

Table 4: Precautionary Statements

TypeCodeStatement
Prevention P264Wash hands thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P330Rinse mouth.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

Table 5: Summary of Toxicological Data

Toxicological EndpointResultNotes
Acute Oral Toxicity Category 4, H302: Harmful if swallowed.[4][6]No specific LD50 data available.
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data availableStudies on other nitrobenzyl derivatives have shown mutagenic potential in Salmonella typhimurium assays[7].
Carcinogenicity No data availableSome nitroaromatic compounds are known or suspected carcinogens[8].
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken.

Table 6: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[2]
Inhalation If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact In case of skin contact, wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

Handling, Storage, and Spill Procedures

Proper handling and storage are crucial to minimize risk.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[9]

  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.

Spill and Decontamination Procedures

In the event of a spill, follow these general procedures.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others Ignition Remove Ignition Sources Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize with Sodium Bicarbonate (for acidic spills) Collect Collect Residue with Spark-proof Tools Package Package Waste in Labeled Container Collect->Package Decontaminate Decontaminate Area Report Report Incident

Figure 1: General spill response workflow for this compound.

Experimental Protocols

Due to the lack of specific experimental data for this compound, standardized OECD guidelines should be followed for any toxicological testing.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses potential short-term hazards from skin exposure.[10]

OECD_402_Workflow start Start: Healthy Young Adult Rats prep Prepare Animals: Acclimatize, Shave ~10% of Body Surface start->prep apply Apply Test Substance Uniformly (24-hour exposure with porous gauze) prep->apply observe Observe for 14 Days: Mortality, Clinical Signs, Body Weight apply->observe necropsy Gross Necropsy of All Animals observe->necropsy end Endpoint: LD50 Calculation & Hazard Classification necropsy->end

Figure 2: Workflow for acute dermal toxicity testing based on OECD 402.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential for a substance to cause eye irritation or corrosion.[6]

OECD_405_Workflow start Start: Healthy Albino Rabbit apply Apply Single Dose to Conjunctival Sac of One Eye start->apply observe Examine Eyes at 1, 24, 48, 72 hours apply->observe score Score Ocular Lesions: Corneal Opacity, Iritis, Conjunctival Redness observe->score decision Corrosive/Severe Irritant Effect? score->decision stop Stop Test decision->stop Yes confirm Confirm with up to 2 Additional Animals decision->confirm No end Endpoint: Hazard Classification confirm->end

Figure 3: Workflow for acute eye irritation/corrosion testing based on OECD 405.
Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.[11]

OECD_203_Workflow start Start: Select Fish Species (e.g., Zebrafish, Rainbow Trout) range_finding Range-Finding Test (optional) to determine test concentrations start->range_finding exposure Expose Fish to at Least 5 Concentrations (geometric series) and a control for 96 hours range_finding->exposure monitoring Record Mortalities at 24, 48, 72, 96 hours exposure->monitoring calculation Calculate LC50 at 96 hours monitoring->calculation end Endpoint: Acute Toxicity Value (LC50) calculation->end

References

Molecular weight and formula of (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (4-Nitro-benzyl)-phosphonic acid

Introduction

This compound is an organophosphorus compound belonging to the broader class of arylphosphonic acids. These compounds are notable for the versatile properties of the phosphonic acid group (-PO₃H₂), which serves as a structural analog to the phosphate moiety found in many biological systems.[1] This characteristic has led to the development of phosphonic acid-based compounds with a wide range of bioactive properties, including their use as enzyme inhibitors.[1] In materials science, arylphosphonic acids are extensively utilized as linkers in the formation of metal-organic frameworks (MOFs) and for the functionalization of metal oxide surfaces due to their strong binding affinity.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below.

General Information
PropertyValue
Chemical Formula C₇H₈NO₅P[2][3]
Molecular Weight 217.12 g/mol [2][4][5]
IUPAC Name (4-nitrophenyl)methylphosphonic acid[4]
CAS Number 1205-62-5[2][5]
Synonyms p-Nitrobenzylphosphonic acid, [(4-Nitrophenyl)methyl]phosphonic acid[5]
Physical Data
PropertyValue
Physical Form Solid[5]
Melting Point 222-228 °C[5]
Spectroscopic Data
TechniqueCharacteristic Signals
¹H NMR Aromatic protons typically appear as a complex set of multiplets in the downfield region (δ 7.5-8.5 ppm).[1]
³¹P NMR A specific chemical shift characteristic of the phosphonic acid group, offering a wide chemical shift range that minimizes signal overlap.[1]
IR Spectroscopy The P=O stretching vibration gives a strong, characteristic band between 1250 and 1150 cm⁻¹. The P-OH bonds result in broad absorption due to O-H stretching in the 3000-2500 cm⁻¹ region. The nitro group is identified by two strong stretching vibrations.[1]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a phosphonate ester intermediate, diethyl (4-nitrobenzyl)phosphonate, via the Michaelis-Arbuzov reaction. The second step is the hydrolysis of this ester to the final phosphonic acid.

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide.[1][6]

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (solvent)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzyl bromide in anhydrous toluene under an inert atmosphere.

  • Add triethyl phosphite to the solution. The reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic benzylic carbon of the 4-nitrobenzyl bromide, forming a phosphonium salt intermediate.[1][6]

  • Heat the reaction mixture to reflux (typically between 120-160°C) for several hours.[7] The displaced bromide anion then reacts via an Sɴ2 reaction on one of the ethyl carbons of the phosphonium salt, displacing the oxygen atom to give the desired diethyl (4-nitrobenzyl)phosphonate and ethyl bromide.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl (4-nitrobenzyl)phosphonate.

Hydrolysis of Diethyl (4-nitrobenzyl)phosphonate

The conversion of the phosphonate ester to the phosphonic acid is most commonly achieved under strong acidic conditions.[1]

Materials:

  • Diethyl (4-nitrobenzyl)phosphonate

  • Concentrated hydrochloric acid (35-37%)[8]

  • Toluene

Procedure:

  • In a round-bottom flask, add diethyl (4-nitrobenzyl)phosphonate to a sufficient volume of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 to 12 hours.[8]

  • After the reaction is complete (monitored by TLC or NMR), cool the solution to room temperature.

  • Remove the excess hydrochloric acid and water by distillation under reduced pressure.

  • To remove the last traces of water, add toluene and perform an azeotropic distillation.[8]

  • The resulting solid is this compound, which can be further dried in a desiccator over P₂O₅ if necessary.[8]

Synthesis and Application Workflows

The following diagrams illustrate the synthesis workflow for this compound and the general applications of arylphosphonic acids.

Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis reagent1 4-Nitrobenzyl Bromide reaction1 Reflux in Toluene reagent1->reaction1 reagent2 Triethyl Phosphite reagent2->reaction1 product1 Diethyl (4-nitrobenzyl)phosphonate reagent3 Diethyl (4-nitrobenzyl)phosphonate product1->reagent3 reaction1->product1 reaction2 Reflux reagent3->reaction2 reagent4 Conc. HCl reagent4->reaction2 product2 This compound reaction2->product2

Caption: Synthesis workflow for this compound.

Applications cluster_materials Materials Science cluster_drugdev Drug Development main Arylphosphonic Acids mofs MOF Linkers main->mofs surface Surface Functionalization (Metal Oxides) main->surface phosphate Phosphate Mimics main->phosphate enzyme Enzyme Inhibitors phosphate->enzyme antiviral Antiviral Agents phosphate->antiviral

Caption: General applications of arylphosphonic acids.

Applications in Research and Development

Arylphosphonic acids, including this compound, are valuable compounds in several areas of research.

  • Materials Science: The phosphonic acid group has a strong affinity for metal oxides, making these compounds ideal for modifying surfaces.[1] They are also widely used as organic linkers to connect metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs) which have applications in gas storage, catalysis, and luminescence.[1]

  • Drug Development: The phosphonic acid moiety is a structural analog of the phosphate group.[1] This allows phosphonic acid-containing molecules to act as mimics of naturally occurring phosphates, leading to their use in the development of enzyme inhibitors, antiretroviral drugs, and antibiotics.[1][9][10]

Safety Information

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of ingestion, medical attention should be sought immediately.[2]

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Metal Oxides Using (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of metal oxide surfaces is a critical area of research in materials science, with wide-ranging applications in electronics, catalysis, sensing, and biomedical devices. Self-assembled monolayers (SAMs) of phosphonic acids are a robust and versatile platform for tailoring the surface properties of various metal oxides, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup forms strong, hydrolytically stable bonds with metal oxide surfaces, offering superior stability compared to other common surface modifiers like thiols or silanes.

This document provides detailed application notes and protocols for the use of (4-Nitro-benzyl)-phosphonic acid for the surface modification of metal oxides. The nitro (-NO₂) functional group offers a unique handle for further chemical transformations, making it a valuable tool for creating complex surface architectures. For instance, the nitro group can be readily reduced to an amine group, which can then be used to immobilize biomolecules, nanoparticles, or other functional moieties. This makes this compound particularly relevant for applications in drug development, biosensing, and targeted drug delivery systems.

Synthesis of this compound

This compound can be synthesized via a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to the desired phosphonic acid.

Synthesis Workflow

cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Diethyl_(4-nitrobenzyl)phosphonate Diethyl (4-nitrobenzyl)phosphonate 4-Nitrobenzyl_bromide->Diethyl_(4-nitrobenzyl)phosphonate Heat Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Diethyl_(4-nitrobenzyl)phosphonate Phosphonate_ester Diethyl (4-nitrobenzyl)phosphonate Final_Product This compound Phosphonate_ester->Final_Product Reflux HCl Concentrated HCl HCl->Final_Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Diethyl (4-nitrobenzyl)phosphonate Synthesis (Michaelis-Arbuzov Reaction)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture at 150-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl (4-nitrobenzyl)phosphonate as a pale yellow oil.

Step 2: this compound Synthesis (Hydrolysis)

  • To the purified diethyl (4-nitrobenzyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with cold deionized water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound as a white to off-white solid.

  • Dry the final product under vacuum.

Surface Modification of Metal Oxides

The following protocols describe the formation of a self-assembled monolayer (SAM) of this compound on a generic metal oxide substrate (e.g., TiO₂, Al₂O₃, ITO).

Experimental Workflow

Substrate_Cleaning Substrate Cleaning (e.g., Sonication in solvents, O₂ plasma) SAM_Solution Preparation of This compound solution (e.g., 1 mM in Ethanol) Deposition SAM Deposition (e.g., Dip-coating, 24h) Substrate_Cleaning->Deposition SAM_Solution->Deposition Rinsing Rinsing (with fresh solvent) Deposition->Rinsing Drying Drying (e.g., N₂ stream) Rinsing->Drying Annealing Thermal Annealing (Optional, e.g., 120°C, 1h) Drying->Annealing Characterization Surface Characterization (XPS, Contact Angle, Ellipsometry) Annealing->Characterization Surface Metal Oxide Surface with Hydroxyl Groups (M-OH) Interaction Condensation Reaction Surface->Interaction Phosphonic_Acid This compound (R-PO(OH)₂) Phosphonic_Acid->Interaction Bound_SAM Covalently Bound SAM (M-O-P(O)(OH)-R) Interaction->Bound_SAM Byproduct Water (H₂O) Interaction->Byproduct

References

Application of (4-Nitro-benzyl)-phosphonic Acid in Organic Field-Effect Transistors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the application of (4-Nitro-benzyl)-phosphonic acid as a self-assembled monolayer (SAM) in organic field-effect transistors (OFETs). The following application notes and protocols are based on well-documented studies of closely related phosphonic acids used for dielectric surface modification in OFETs. The principles, experimental procedures, and expected outcomes are broadly applicable and provide a strong framework for investigating the potential of this compound in this context.

Introduction: The Role of Phosphonic Acid SAMs in OFETs

Organic field-effect transistors (OFETs) are a cornerstone of flexible and low-cost electronics. The performance of these devices is critically dependent on the quality of the interface between the organic semiconductor and the gate dielectric. Unwanted charge trapping states at this interface can severely limit charge carrier mobility and lead to high operating voltages and device instability.

Phosphonic acid-based self-assembled monolayers (SAMs) have emerged as a powerful tool to functionalize the surface of metal oxide dielectrics, such as aluminum oxide (AlOₓ) and silicon dioxide (SiO₂).[1][2] These molecules spontaneously form a highly ordered, dense monolayer on the dielectric surface, effectively passivating it. The phosphonic acid headgroup forms strong bonds with the metal oxide, while the tail group can be chemically modified to tune the surface energy and electronic properties of the interface. This modification leads to several key improvements in OFET performance, including lower operating voltages, reduced contact resistance, and significantly enhanced charge carrier mobility.[1]

The introduction of a nitro group, as in this compound, is expected to create a strong dipole moment at the dielectric surface. This can have a significant impact on the local electronic environment of the transistor channel, potentially leading to further enhancements in device performance, particularly for n-type organic semiconductors.

Application Notes

The primary application of this compound in OFETs is as a SAM to modify the gate dielectric surface. This surface modification is anticipated to:

  • Reduce Charge Trapping: The dense, ordered monolayer of the phosphonic acid passivates hydroxyl groups and other trap sites on the oxide surface, which would otherwise immobilize charge carriers and hinder transistor operation.

  • Tune Surface Energy: The benzyl group of the molecule will alter the surface energy of the dielectric, which can promote more ordered growth of the overlying organic semiconductor film. A well-ordered semiconductor morphology is crucial for efficient charge transport.

  • Induce a Favorable Interfacial Dipole: The electron-withdrawing nitro group will create a dipole moment at the SAM-semiconductor interface. This can lead to a shift in the threshold voltage of the transistor and can either facilitate or hinder charge injection and transport, depending on the type of semiconductor (p-type or n-type). For n-type semiconductors, an electron-withdrawing group is generally expected to be beneficial.

  • Enable Low-Voltage Operation: By improving the dielectric performance and reducing interfacial traps, phosphonic acid SAMs contribute to a higher capacitance and more efficient charge accumulation, allowing the transistor to be switched on and off at lower gate voltages.[1]

Quantitative Data Presentation: Representative Performance of Phosphonic Acid SAM-Modified OFETs

As specific data for this compound is unavailable, the following table summarizes the typical performance improvements observed in pentacene-based OFETs (a common p-type semiconductor) when a generic alkyl-phosphonic acid SAM is applied to an aluminum oxide (AlOₓ) dielectric, as reported in the literature. This data serves as a benchmark for the expected performance enhancements.

ParameterWithout SAM (Bare AlOₓ)With Alkyl-Phosphonic Acid SAM
Field-Effect Mobility (μ) ~ 0.1 - 0.5 cm²/Vs~ 1.0 - 4.6 cm²/Vs
On/Off Current Ratio (I_on/I_off) ~ 10⁴ - 10⁵> 10⁵ - 10⁷
Threshold Voltage (V_th) High and variableReduced and more uniform
Subthreshold Slope (SS) > 100 mV/dec< 100 mV/dec

Data compiled from representative values in the literature, such as[1].

Experimental Protocols

This section provides a detailed protocol for the fabrication and characterization of a bottom-gate, top-contact OFET using a phosphonic acid SAM-modified dielectric.

Synthesis of this compound

While the application data is not available, the synthesis of this compound is well-established. A common route is the Michaelis-Arbuzov reaction, followed by hydrolysis.

  • Michaelis-Arbuzov Reaction: React 4-nitrobenzyl bromide with a trialkyl phosphite (e.g., triethyl phosphite) to form the diethyl (4-nitrobenzyl)phosphonate ester. This reaction is often carried out under solvent-free conditions and can be accelerated by microwave irradiation.

  • Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid.

OFET Fabrication Protocol

Materials and Reagents:

  • Substrate: p⁺⁺-doped silicon wafer with a thermally grown SiO₂ layer (300 nm) or a glass substrate.

  • Gate Electrode (for glass substrates): Aluminum (Al).

  • Dielectric: Aluminum oxide (AlOₓ) or native SiO₂.

  • SAM solution: 1 mM solution of this compound in 2-propanol or tetrahydrofuran (THF).

  • Organic Semiconductor: e.g., Pentacene, C₆₀, or other desired p-type or n-type material.

  • Source/Drain Electrodes: Gold (Au).

  • Solvents: Acetone, 2-propanol (IPA), deionized water.

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate sequentially in deionized water, acetone, and 2-propanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Treat the substrate with UV-ozone for 15 minutes to remove any remaining organic residues and to create a hydrophilic surface with hydroxyl groups for SAM formation.

  • Gate and Dielectric Deposition (for glass substrates):

    • Deposit a 30 nm thick aluminum (Al) gate electrode onto the cleaned glass substrate by thermal evaporation through a shadow mask.

    • Form a thin (~4-5 nm) layer of aluminum oxide (AlOₓ) on the Al gate by exposing it to an oxygen plasma.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned substrate with the oxide surface (either SiO₂ or AlOₓ) into the 1 mM solution of this compound for 12-24 hours at room temperature.

    • After immersion, rinse the substrate thoroughly with the pure solvent (2-propanol or THF) to remove any physisorbed molecules.

    • Dry the substrate with a stream of dry nitrogen.

    • (Optional but recommended) Anneal the substrate at 100-120 °C for 10-20 minutes to promote the formation of a dense and well-ordered monolayer.

  • Organic Semiconductor Deposition:

    • Deposit a 30-50 nm thick film of the organic semiconductor (e.g., pentacene) onto the SAM-modified dielectric surface via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The substrate should be held at an elevated temperature (e.g., 60-70 °C for pentacene) to promote crystalline film growth. The deposition rate should be slow, typically 0.1-0.2 Å/s.

  • Source and Drain Electrode Deposition:

    • Deposit 50 nm thick gold (Au) source and drain electrodes on top of the organic semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask geometry. A typical channel length is 50-100 µm, and the width is 1-2 mm.

Device Characterization
  • The electrical characteristics of the fabricated OFETs should be measured in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture.

  • Use a semiconductor parameter analyzer to measure the output characteristics (I_ds vs. V_ds at different V_gs) and transfer characteristics (I_ds vs. V_gs at a constant V_ds).

  • From these characteristics, extract the key performance metrics: field-effect mobility (in the saturation regime), on/off current ratio, threshold voltage, and subthreshold slope.

Mandatory Visualizations

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_dielectric Dielectric Modification cluster_device Device Assembly cluster_char Characterization Start Start: Si/SiO₂ or Glass Substrate Cleaning Solvent Cleaning (DI Water, Acetone, IPA) Start->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone SAM_Formation SAM Formation: This compound solution UV_Ozone->SAM_Formation Rinse_Dry Rinse and Dry SAM_Formation->Rinse_Dry Anneal Anneal (Optional) Rinse_Dry->Anneal Semiconductor_Dep Organic Semiconductor Deposition (e.g., Pentacene) Anneal->Semiconductor_Dep Electrode_Dep Source/Drain Electrode Deposition (Au) Semiconductor_Dep->Electrode_Dep Characterization Electrical Characterization (I-V Measurements) Electrode_Dep->Characterization End End: Performance Metrics Characterization->End

Figure 1: Experimental workflow for the fabrication of an OFET with a this compound SAM-modified dielectric.

SAM_Mechanism cluster_problem Problem at Interface cluster_solution Solution: Phosphonic Acid SAM cluster_mechanism Mechanism of Improvement cluster_outcome Outcome Trap_States Trap States (e.g., -OH groups) High_Vth High Threshold Voltage Trap_States->High_Vth Low_Mobility Low Carrier Mobility Trap_States->Low_Mobility SAM (4-Nitro-benzyl)- phosphonic acid SAM Disordered_Growth Disordered Semiconductor Growth Disordered_Growth->Low_Mobility Passivation Surface Passivation SAM->Passivation Surface_Energy Tuned Surface Energy SAM->Surface_Energy Dipole Interfacial Dipole (from -NO₂ group) SAM->Dipole Improved_Interface Reduced Trap Density Passivation->Improved_Interface Ordered_Growth Improved Semiconductor Morphology Surface_Energy->Ordered_Growth Vth_Shift Threshold Voltage Shift Dipole->Vth_Shift Improved_Performance High-Performance OFET: - High Mobility - Low Vth - High On/Off Ratio Improved_Interface->Improved_Performance Ordered_Growth->Improved_Performance Vth_Shift->Improved_Performance

References

(4-Nitro-benzyl)-phosphonic acid: A Versatile Linker for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (4-nitro-benzyl)-phosphonic acid as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). The presence of both a phosphonic acid group for robust metal coordination and a nitro group for potential post-synthetic modification or tailored applications makes this linker a promising candidate for creating novel MOFs with applications in catalysis, drug delivery, and sensing.

This compound is an arylphosphonic acid that can be utilized as a linker to connect metal ions, forming a class of coordination polymers known as metal phosphonates or Metal-Organic Frameworks (MOFs).[1] The phosphonic acid group (-PO₃H₂) is a key feature, offering a structural analogy to the phosphate moiety, which allows for applications in biology and medicine to mimic naturally occurring phosphates.[1] In materials science, these phosphonic acid linkers are crucial for constructing MOFs that have been explored for various applications, including gas storage, catalysis, and luminescence.[1]

Synthesis of this compound Linker

A common and effective method for synthesizing this compound is through the Michaelis-Arbuzov reaction, followed by hydrolysis.[1]

Experimental Protocol: Michaelis-Arbuzov Reaction & Hydrolysis

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Concentrated hydrochloric acid (HCl)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate.

    • In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene.

    • Add triethyl phosphite (1.1 equivalents) to the solution.

    • The electron-withdrawing nitro group on the benzene ring enhances the reactivity of the 4-nitrobenzyl halide towards nucleophilic attack.[1]

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated solution of NaHCO₃ and then with brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl (4-nitrobenzyl)phosphonate.

  • Step 2: Hydrolysis to this compound.

    • Add concentrated HCl to the crude diethyl (4-nitrobenzyl)phosphonate.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The final product, this compound, can be further purified by recrystallization.

Synthesis of a Hypothetical Nitro-Functionalized Phosphonate MOF (NPMOF-1)

The following is a general solvothermal protocol for the synthesis of a hypothetical MOF, termed NPMOF-1, using this compound as the organic linker and Zirconium(IV) chloride as the metal source. The synthesis of metal phosphonates is often a process of trial and error, requiring the investigation of many synthesis parameters.[2]

Experimental Protocol: Solvothermal Synthesis of NPMOF-1

Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve this compound (0.5 mmol) in DMF (10 mL).

  • In a separate vial, dissolve ZrCl₄ (0.5 mmol) in a mixture of DMF (5 mL) and deionized water (1 mL).

  • Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum at 80 °C overnight.

Characterization and Hypothetical Properties of NPMOF-1

The synthesized NPMOF-1 would be characterized using various analytical techniques to determine its structure, porosity, and thermal stability.

Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the phosphonate and nitro functional groups within the framework.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution.

Hypothetical Quantitative Data for NPMOF-1:

The following table summarizes the expected properties of NPMOF-1 based on data from similar phosphonate and nitro-functionalized MOFs. These values are for illustrative purposes and would need to be confirmed by experimental analysis.

PropertyHypothetical Value
BET Surface Area 400 - 800 m²/g
Pore Volume 0.3 - 0.6 cm³/g
Pore Diameter 10 - 20 Å
Thermal Decomposition > 400 °C in air

Potential Applications

MOFs constructed with the this compound linker hold promise for several applications due to the unique combination of the robust phosphonate linker and the functional nitro group.

Catalysis

The nitro group can act as an electron-withdrawing group, potentially enhancing the Lewis acidity of the metal centers in the MOF, which is beneficial for certain catalytic reactions. Furthermore, the nitro group can be reduced to an amino group, allowing for post-synthetic modification to introduce other catalytic functionalities.

Logical Workflow for Catalytic Application

cluster_synthesis MOF Synthesis & Activation cluster_catalysis Catalytic Reduction Linker (4-Nitro-benzyl)- phosphonic acid Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal Metal Salt (e.g., ZrCl4) Metal->Solvothermal NPMOF1 NPMOF-1 (as-synthesized) Solvothermal->NPMOF1 Activation Solvent Exchange & Activation NPMOF1->Activation Activated_MOF Activated NPMOF-1 Activation->Activated_MOF Reaction Catalytic Reaction Activated_MOF->Reaction Catalyst Substrate Substrate (e.g., p-nitrophenol) Substrate->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction Product Product (e.g., p-aminophenol) Reaction->Product

Caption: Workflow for the synthesis of NPMOF-1 and its application in catalysis.

Drug Delivery

The porous structure of NPMOF-1 could be utilized for the encapsulation and controlled release of therapeutic agents. The nitro groups on the linker could also serve as handles for attaching targeting ligands or for creating stimuli-responsive release systems (e.g., reduction of the nitro group in a hypoxic tumor environment).

Signaling Pathway for Hypoxia-Triggered Drug Release

cluster_delivery Drug Delivery & Release Drug_Loaded_MOF Drug-Loaded NPMOF-1 Tumor_Microenvironment Hypoxic Tumor Microenvironment Drug_Loaded_MOF->Tumor_Microenvironment Nitro_Reduction Nitro Group Reduction Tumor_Microenvironment->Nitro_Reduction Low O2 MOF_Degradation MOF Structure Destabilization Nitro_Reduction->MOF_Degradation Drug_Release Drug Release MOF_Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Proposed mechanism for hypoxia-triggered drug release from NPMOF-1.

Sensing

The nitroaromatic moiety of the linker could be exploited for the fluorescent sensing of specific analytes through quenching or enhancement mechanisms. Post-synthetic modification of the nitro group to an amino group could also enable the grafting of specific recognition units for targeted sensing applications.

Experimental Workflow for Fluorescent Sensing

cluster_workflow Sensing Workflow Dispersion Disperse NPMOF-1 in Solvent Analyte_Addition Add Analyte Solution Dispersion->Analyte_Addition Fluorescence_Measurement Measure Fluorescence Spectrum Analyte_Addition->Fluorescence_Measurement Data_Analysis Analyze Change in Fluorescence Fluorescence_Measurement->Data_Analysis Concentration_Determination Determine Analyte Concentration Data_Analysis->Concentration_Determination

Caption: General workflow for a fluorescence-based sensing application of NPMOF-1.

References

Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the synthesis of diethyl (4-nitrobenzyl)phosphonate, a valuable intermediate in organophosphorus chemistry. The primary method detailed is the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus bonds.[1][2] Protocols for both conventional thermal synthesis and a more rapid, microwave-assisted approach are presented for researchers, scientists, and drug development professionals. This document includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure reproducibility and product verification.

Introduction

Diethyl (4-nitrobenzyl)phosphonate is an important organophosphorus compound frequently utilized as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes.[3] The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[2][4] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, a 4-nitrobenzyl halide.[3][5] The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester.[2][4] The electron-withdrawing nitro group on the benzene ring activates the benzylic carbon, making 4-nitrobenzyl halides particularly effective substrates for this transformation.[6]

This document outlines two reliable methods for its preparation: a classical thermal approach and a modern, energy-efficient microwave-assisted synthesis which significantly reduces reaction time.[6]

Reaction Scheme

The general reaction for the synthesis of diethyl (4-nitrobenzyl)phosphonate from a 4-nitrobenzyl halide (X = Cl, Br) and triethyl phosphite is depicted below:

  • Reactants : 4-Nitrobenzyl Halide and Triethyl Phosphite

  • Product : Diethyl (4-nitrobenzyl)phosphonate

  • Byproduct : Ethyl Halide

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis

This protocol describes the synthesis using conventional heating, which is a well-established and highly effective method.[6]

Materials:

  • 4-nitrobenzyl bromide (or 4-nitrobenzyl chloride)

  • Triethyl phosphite (98%)

  • Anhydrous Toluene (optional, for high-boiling point reactions)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, thermometer)

  • Vacuum distillation apparatus

Procedure:

  • Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge the flask with 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.5 eq). The reaction is typically performed neat (without solvent).[6]

  • Heat the reaction mixture with stirring to 150°C (for bromide) or 160°C (for chloride).[6]

  • Maintain the temperature and continue stirring for 4-6 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature.

  • Remove the volatile byproduct (ethyl bromide/chloride) and excess triethyl phosphite by distillation under reduced pressure.[7]

  • The crude product, a light yellow to brown liquid, can be purified further by vacuum distillation or flash column chromatography if necessary for high-purity applications.[8][9]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to dramatically accelerate the reaction, offering a green chemistry approach with significantly reduced reaction times and improved yields.[6]

Materials:

  • 4-nitrobenzyl bromide

  • Triethyl phosphite (98%)

  • Microwave-safe reaction vessel with a stir bar

  • Scientific microwave reactor

Procedure:

  • Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the cavity of the microwave reactor.

  • Irradiate the mixture at 80°C using 300 watts of microwave power for 15 minutes.[6]

  • After the irradiation period, allow the vessel to cool to room temperature.

  • Open the vessel in a fume hood and transfer the contents.

  • Purify the product by removing the volatile components under reduced pressure, similar to the conventional method. The resulting product typically has high purity.[6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis and characterization of diethyl (4-nitrobenzyl)phosphonate.

Table 1: Comparison of Synthesis Methods

Parameter Conventional (Bromide) Conventional (Chloride) Microwave-Assisted (Bromide) Reference
Starting Halide 4-nitrobenzyl bromide 4-nitrobenzyl chloride 4-nitrobenzyl bromide [6]
Temperature 150°C 160°C 80°C [6]
Reaction Time 4 hours 6 hours 15 minutes [6]
Solvent Neat Neat Neat [6]

| Yield | ~85% | ~78% | ~90% |[6] |

Table 2: Characterization Data for Diethyl (4-nitrobenzyl)phosphonate

Property Value Reference
Appearance Light yellow to brown clear liquid [8][10]
Molecular Formula C₁₁H₁₆NO₅P [10]
CAS Number 2609-49-6 [8]
Refractive Index 1.5220 to 1.5260 (at 20°C) [10]
¹H NMR (CDCl₃) δ 2.14-2.18 (m, 6H), 3.09 (d, J = 2.3 Hz, 2H), 4.25-4.32 (m, 4H), 7.57-7.60 (m, 2H), 8.21-8.24 (m, 2H) [11]
¹³C NMR (CDCl₃) δ 16.57 (d), 34.02 (d), 62.20 (d), 114.99 (d), 124.44 (d), 131.09 (d), 159.55 (d) [11]

| ³¹P NMR (CDCl₃) | δ 26.32 |[11] |

Synthesis Workflow and Mechanism

The Michaelis-Arbuzov reaction proceeds through a well-defined two-step mechanism.[2][6] The workflow begins with the combination of reactants, followed by the reaction step which leads to the formation of a key intermediate and subsequently the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Purification R1 4-Nitrobenzyl Halide Proc Step 1: Nucleophilic Attack (SN2) R1->Proc Heat or Microwave R2 Triethyl Phosphite R2->Proc Int Phosphonium Salt Intermediate Proc->Int Dealk Step 2: Dealkylation (SN2) Int->Dealk Prod Diethyl (4-nitrobenzyl)phosphonate Dealk->Prod Byprod Ethyl Halide (Byproduct) Dealk->Byprod Purify Purification (Distillation) Prod->Purify

Caption: Michaelis-Arbuzov reaction workflow for phosphonate synthesis.

References

Application Notes and Protocols: Hydrolysis of Diethyl (4-nitrobenzyl)phosphonate to (4-nitrobenzyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Nitrobenzyl)phosphonic acid is an important intermediate in the synthesis of various biologically active compounds and functionalized materials. Its synthesis is commonly achieved through the hydrolysis of its corresponding diethyl ester, diethyl (4-nitrobenzyl)phosphonate. This document provides detailed application notes and a comprehensive protocol for this hydrolysis reaction, focusing on the widely used acidic hydrolysis method with hydrochloric acid. The information is compiled to assist researchers in the efficient and successful synthesis of this key phosphonic acid.

Physicochemical and Spectroscopic Data

For successful synthesis and characterization, it is crucial to be familiar with the properties of both the starting material and the final product. The following tables summarize key quantitative data.

Table 1: Properties of Diethyl (4-nitrobenzyl)phosphonate

PropertyValueReference
Molecular Formula C₁₁H₁₆NO₅P[1][2]
Molecular Weight 273.22 g/mol [1]
Appearance Light yellow to brown clear liquid[1]
Purity >97.0% (GC)[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 4.05 (quint, J=7.2 Hz, 4H), 3.21 (d, J=22.0 Hz, 2H), 1.27 (t, J=7.2 Hz, 6H)N/A
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 147.2, 140.7 (d, J=9.1 Hz), 130.4 (d, J=6.1 Hz), 123.7 (d, J=3.0 Hz), 62.8 (d, J=7.1 Hz), 34.0 (d, J=138.4 Hz), 16.4 (d, J=6.1 Hz)N/A
³¹P NMR (CDCl₃, 162 MHz) δ (ppm) 23.9N/A

Table 2: Properties of (4-nitrobenzyl)phosphonic Acid

PropertyValueReference
Molecular Formula C₇H₈NO₅P[2][3]
Molecular Weight 217.12 g/mol [2][3]
Appearance Solid[2]
Melting Point 222-228 °C[2]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.16 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H), 3.19 (d, J=21.2 Hz, 2H)N/A
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 146.4, 142.1 (d, J=8.1 Hz), 130.7 (d, J=6.1 Hz), 123.3 (d, J=3.0 Hz), 34.5 (d, J=132.3 Hz)N/A
³¹P NMR (DMSO-d₆, 162 MHz) δ (ppm) 21.5N/A

Experimental Protocol: Acidic Hydrolysis

This protocol details the hydrolysis of diethyl (4-nitrobenzyl)phosphonate using concentrated hydrochloric acid. The presence of the electron-withdrawing nitro group on the benzyl ring facilitates this reaction, generally leading to shorter reaction times compared to unsubstituted or electron-donating group-substituted analogues.[3]

Materials:

  • Diethyl (4-nitrobenzyl)phosphonate

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Toluene

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • pH paper or meter

  • Desiccator with a drying agent (e.g., P₂O₅ or anhydrous CaCl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diethyl (4-nitrobenzyl)phosphonate. For every 1 gram of the phosphonate ester, add approximately 5-10 mL of concentrated hydrochloric acid.

  • Hydrolysis: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within 2-6 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[3]

  • Work-up - Removal of Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

  • Work-up - Azeotropic Distillation: To ensure the complete removal of water, add toluene to the residue and evaporate the mixture again under reduced pressure. This azeotropic distillation should be repeated 2-3 times.[6]

  • Isolation and Purification: The resulting crude (4-nitrobenzyl)phosphonic acid, which may be a viscous oil or a semi-solid, can be purified by crystallization.

    • Attempt to induce crystallization by adding a small amount of a suitable solvent and scratching the flask with a glass rod.

    • If the product remains oily, dissolve it in a minimal amount of hot water or an alcohol (e.g., ethanol or isopropanol).[6]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Alternatively, precipitation can be attempted by dissolving the crude product in a minimal amount of a polar solvent (like acetone or ethanol) and slowly adding a non-polar solvent (like hexane or diethyl ether) until turbidity is observed, then allowing it to stand.

  • Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified (4-nitrobenzyl)phosphonic acid under high vacuum or in a desiccator over a suitable drying agent to a constant weight.

Expected Yield: While a specific yield for this reaction is not widely reported, yields for the acidic hydrolysis of analogous arylphosphonates typically range from 71-93%.[5]

Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of diethyl (4-nitrobenzyl)phosphonate.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Diethyl (4-nitrobenzyl)phosphonate + Concentrated HCl reflux Reflux (2-6 hours) start->reflux Heat evaporation Evaporation of HCl and H₂O reflux->evaporation azeotrope Azeotropic Distillation with Toluene evaporation->azeotrope crystallization Crystallization azeotrope->crystallization filtration Filtration and Drying crystallization->filtration product (4-nitrobenzyl)phosphonic Acid filtration->product

Experimental workflow for the hydrolysis.

Signaling Pathways and Biological Relevance

Phosphonic acids are structural analogues of phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates.[7] The (4-nitrobenzyl)phosphonic acid moiety can be incorporated into more complex molecules to target specific biological pathways. For instance, phosphonate-containing molecules have been designed as transition-state analogue inhibitors for a variety of enzymes, including proteases and phosphatases. The nitro group can also serve as a handle for further chemical modifications or as a reporter group in biological assays.

The diagram below illustrates the general concept of a phosphonic acid acting as a transition-state analogue inhibitor.

Enzyme_Inhibition cluster_reaction Enzymatic Reaction Enzyme Enzyme Active Site Substrate Substrate (e.g., Peptide, Ester) Enzyme->Substrate TransitionState Tetrahedral Transition State Substrate->TransitionState Binding Product Products TransitionState->Product Catalysis Phosphonate (4-Nitrobenzyl)phosphonic Acid Derivative (Transition-State Analogue) Phosphonate->Enzyme Strong Binding (Inhibition)

Phosphonic acid as a transition-state inhibitor.

Conclusion

The acidic hydrolysis of diethyl (4-nitrobenzyl)phosphonate is a robust and effective method for the synthesis of (4-nitrobenzyl)phosphonic acid. The provided protocol, based on established procedures for analogous compounds, offers a reliable starting point for researchers. Careful control of the reaction time and a thorough work-up and purification procedure are key to obtaining a high-purity product. The resulting phosphonic acid is a versatile building block for the development of novel therapeutic agents and functional materials.

References

Green Synthesis Strategies for (4-Nitrobenzyl)phosphonic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of precursors to (4-nitrobenzyl)phosphonic acid, a valuable intermediate in pharmaceutical research. The focus is on environmentally benign methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of sustainable catalytic systems.

Application Notes

(4-Nitrobenzyl)phosphonic acid and its ester precursors are important building blocks in medicinal chemistry. Traditional synthesis routes, such as the classical Michaelis-Arbuzov reaction, often involve high temperatures, long reaction times, and the use of volatile organic solvents, contributing to environmental concerns. Green chemistry principles offer a pathway to mitigate these issues through innovative synthetic approaches.

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[1] The selective heating of polar molecules under microwave irradiation can lead to enhanced reaction rates and cleaner product profiles.[1]

Solvent-free, or neat, reactions represent a highly sustainable approach by eliminating the need for organic solvents, which are major contributors to chemical waste.[2] This method simplifies product purification and can increase reaction rates due to higher reactant concentrations.[2]

Catalytic systems utilizing benign media, such as polyethylene glycol (PEG), offer a greener alternative to traditional solvents. A combination of PEG-400 and potassium iodide (KI) has been shown to be an effective catalytic system for the synthesis of benzyl phosphonates at room temperature, avoiding the need for toxic solvents and harsh reagents.[1]

Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions through acoustic cavitation, leading to shorter reaction times and improved yields, particularly in multiphase systems. While a specific protocol for the target precursor is not detailed in the reviewed literature, the general applicability of ultrasound for similar phosphonate syntheses is well-established.

The final step in producing (4-nitrobenzyl)phosphonic acid involves the hydrolysis of its phosphonate ester precursor. A common and effective method is the use of concentrated hydrochloric acid, which, while requiring careful handling, is a well-established procedure.[2]

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data for various green synthesis methods for diethyl (4-nitrobenzyl)phosphonate, a key precursor.

Synthesis MethodReactantsCatalyst/ConditionsSolventTimeTemp (°C)Yield (%)Reference
Microwave-Assisted Michaelis-Arbuzov4-Nitrobenzyl bromide, Triethyl phosphite300 W MicrowaveNone15 min8090[1]
Solvent-Free Michaelis-Arbuzov4-Nitrobenzyl chloride, Triethyl phosphite-None20 min9088[1]
PEG/KI Catalyzed Synthesis4-Nitrobenzyl halide, Diethyl phosphiteKI, K₂CO₃, PEG-400PEG-4006 hRTGood to Excellent[1]
Conventional Michaelis-Arbuzov4-Nitrobenzyl halides, Triethyl phosphiteThermalNone> 1 h120-160~65[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Michaelis-Arbuzov Synthesis of Diethyl (4-Nitrobenzyl)phosphonate

This protocol describes the rapid and efficient synthesis of diethyl (4-nitrobenzyl)phosphonate using microwave irradiation under solvent-free conditions.

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a microwave-safe round-bottom flask equipped with a magnetic stirrer, combine 4-nitrobenzyl bromide (1 mmol) and triethyl phosphite (1.2 mmol).

  • Place the flask in the microwave reactor.

  • Irradiate the reaction mixture at 300 W, maintaining a temperature of 80°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl (4-nitrobenzyl)phosphonate.

Protocol 2: PEG/KI Catalyzed Green Synthesis of Diethyl (4-Nitrobenzyl)phosphonate

This protocol details a sustainable method for the synthesis of diethyl (4-nitrobenzyl)phosphonate using a recyclable polyethylene glycol and potassium iodide catalytic system at room temperature.[1]

Materials:

  • 4-Nitrobenzyl bromide (or chloride)

  • Diethyl phosphite

  • Potassium iodide (KI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-nitrobenzyl bromide (1 mmol), diethyl phosphite (1 mmol), anhydrous potassium carbonate (2 mmol), potassium iodide (0.3 mmol), and PEG-400 (0.5 g).[1]

  • Stir the reaction mixture vigorously at room temperature for 6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with diethyl ether (2 x 10 mL).[1]

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography (petroleum ether/ethyl acetate) to obtain pure diethyl (4-nitrobenzyl)phosphonate.[1]

Protocol 3: Hydrolysis of Diethyl (4-Nitrobenzyl)phosphonate to (4-Nitrobenzyl)phosphonic Acid

This protocol describes the final step to produce (4-nitrobenzyl)phosphonic acid via acid-catalyzed hydrolysis of the corresponding diethyl ester.

Materials:

  • Diethyl (4-nitrobenzyl)phosphonate

  • Concentrated hydrochloric acid (35-37%)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve diethyl (4-nitrobenzyl)phosphonate (1 mmol) in concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess HCl and water by distillation under reduced pressure.

  • Add toluene to the residue and perform an azeotropic distillation to remove the final traces of water.

  • The resulting solid is (4-nitrobenzyl)phosphonic acid, which can be further purified by recrystallization if necessary.

Visualizations

Green_Synthesis_Workflow cluster_start Starting Materials cluster_methods Green Synthesis Methods cluster_intermediate Precursor cluster_final Final Product A 4-Nitrobenzyl Halide MW Microwave-Assisted Solvent-Free A->MW PEG PEG/KI Catalysis A->PEG US Ultrasound-Assisted (Potential Method) A->US B Phosphorus Source (e.g., Triethyl phosphite, Diethyl phosphite) B->MW B->PEG B->US C Diethyl (4-nitrobenzyl)phosphonate MW->C PEG->C US->C D (4-Nitrobenzyl)phosphonic Acid C->D Acid Hydrolysis

Caption: Workflow for green synthesis of (4-nitrobenzyl)phosphonic acid.

Michaelis_Arbuzov_Pathway reagents 4-Nitrobenzyl Halide (R-X) + Triethyl Phosphite P(OEt)₃ intermediate Phosphonium Salt Intermediate [R-P⁺(OEt)₃] X⁻ reagents->intermediate Nucleophilic Attack product Diethyl (4-nitrobenzyl)phosphonate (R-PO(OEt)₂) intermediate->product Dealkylation byproduct Ethyl Halide (Et-X) intermediate->byproduct

Caption: Michaelis-Arbuzov reaction pathway for precursor synthesis.

PEG_KI_Catalysis_Pathway start 4-Nitrobenzyl Halide (R-X) + KI activated 4-Nitrobenzyl Iodide (R-I) start->activated Finkelstein Reaction (in PEG-400) product Diethyl (4-nitrobenzyl)phosphonate activated->product phosphite Diethyl Phosphite (EtO)₂POH phosphite->product Nucleophilic Displacement

Caption: PEG/KI catalyzed synthesis pathway.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of phosphonates using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and greener reaction conditions, which are critical for efficient drug discovery and development pipelines.

Introduction to Microwave-Assisted Phosphonate Synthesis

Phosphonates are a vital class of organophosphorus compounds with a wide range of applications in medicinal chemistry, acting as enzyme inhibitors, antiviral agents, and prodrugs.[1] Traditional methods for their synthesis often require prolonged reaction times at high temperatures. Microwave irradiation provides a powerful alternative by enabling rapid and uniform heating of the reaction mixture, leading to significant rate enhancements.[2][3] This selective heating mechanism can also lead to cleaner reactions with fewer byproducts, simplifying purification and increasing overall efficiency.[4] This document outlines optimized microwave-assisted protocols for three fundamental phosphonate synthesis reactions: the Hirao reaction, the Pudovik reaction, and the Michaelis-Arbuzov reaction.

Microwave-Assisted Hirao Reaction for Aryl Phosphonates

The Hirao reaction is a palladium-catalyzed cross-coupling reaction for the formation of a P-C bond, typically between an aryl halide and a dialkyl phosphite.[5][6] The microwave-assisted protocol presented here is a "green" variation that utilizes palladium acetate without the need for conventional phosphine ligands, reducing cost and environmental impact.[7][8]

Comparative Data: Microwave vs. Conventional Heating
ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time Minutes to hoursSeveral hours
Temperature 120-200 °CTypically high
Yield High conversions, excellent yieldsOften lower yields
Conditions Solvent-free or minimal solventOften requires high-boiling solvents
Catalyst System Simplified (e.g., Pd(OAc)2)Often requires sensitive/costly ligands

Note: Specific quantitative comparisons can vary significantly based on substrates and exact conditions. Microwave methods consistently show dramatic time reduction and yield improvement.[2][9]

Experimental Protocol: Synthesis of Diethyl Phenylphosphonate

This protocol is adapted from a ligand-free, microwave-assisted Hirao reaction.[8][10]

Materials:

  • Bromobenzene

  • Diethyl phosphite (DEP)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add bromobenzene (1.0 mmol).

  • Add diethyl phosphite (1.2 mmol).

  • Add triethylamine (1.5 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%). Note: An excess of the >P(O)H reagent is used to serve as the P-ligand.[2][5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes with stirring. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, allow the vial to cool to room temperature.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure diethyl phenylphosphonate.

Experimental Workflow

Hirao_Reaction cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants Bromobenzene Diethyl Phosphite Triethylamine Vial Add to Microwave Vial Reactants->Vial Catalyst Pd(OAc)₂ Catalyst->Vial Microwave Irradiate (150 °C, 30 min) Vial->Microwave Cooling Cool to RT Microwave->Cooling Concentration Concentrate Cooling->Concentration Purification Column Chromatography Concentration->Purification Product Diethyl Phenylphosphonate Purification->Product

Caption: Workflow for the microwave-assisted Hirao reaction.

Microwave-Assisted Pudovik Reaction for α-Aminophosphonates

The Pudovik reaction involves the addition of a >P(O)H species across the C=N double bond of an imine to synthesize α-aminophosphonates.[11] The microwave-assisted, solvent-free version of this reaction is highly efficient.[6]

Comparative Data: Microwave vs. Conventional Heating
ParameterMicrowave-Assisted MethodConventional Heating
Reactants N-benzylidene(butyl)amine, Dimethyl phosphiteN-benzylidene(butyl)amine, Dimethyl phosphite
Temperature 80 °C80 °C
Reaction Time 30 min30 min
Conversion ~95%79%[11]
Conditions Solvent-freeSolvent-free
Experimental Protocol: Synthesis of Dimethyl ((butylamino)(phenyl)methyl)phosphonate

This protocol is based on the microwave-assisted, solvent-free addition of dimethyl phosphite to N-benzylidene(butyl)amine.[11]

Materials:

  • N-benzylidene(butyl)amine

  • Dimethyl phosphite (DMP)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add N-benzylidene(butyl)amine (1.0 mmol).

  • Add dimethyl phosphite (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 30 minutes with stirring.

  • After completion, allow the vial to cool to room temperature.

  • The resulting crude product can be purified by crystallization or column chromatography to yield pure dimethyl ((butylamino)(phenyl)methyl)phosphonate.

Experimental Workflow

Pudovik_Reaction cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Imine N-benzylidene(butyl)amine Vial Combine in Microwave Vial Imine->Vial Phosphite Dimethyl Phosphite Phosphite->Vial Microwave Irradiate (80 °C, 30 min) Vial->Microwave Cooling Cool to RT Microwave->Cooling Purification Purification Cooling->Purification Product α-Aminophosphonate Purification->Product

Caption: Workflow for the microwave-assisted Pudovik reaction.

Microwave-Assisted Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, involving the reaction of a trialkyl phosphite with an alkyl halide.[12][13][14] Microwave assistance provides a novel, efficient, and environmentally friendly approach to this classic reaction, often under solventless conditions.[1][15]

Comparative Data: Microwave vs. Conventional Heating
ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 30-190 minSeveral hours to days
Temperature 150-190 °CHigh temperatures, often reflux
Yield High yields (e.g., 78%)Variable, often lower
Conditions SolventlessOften requires solvent
Stoichiometry 1:1.2 reactant ratioOften requires large excess of one reactant

Note: The microwave-assisted approach is particularly advantageous for producing key intermediates for acyclic nucleoside phosphonates.[1]

Experimental Protocol: Synthesis of Diisopropyl Bromomethylphosphonate

This protocol is adapted from the supplementary information of a study on the green synthesis of haloalkylphosphonates.[16]

Materials:

  • Triisopropyl phosphite

  • Dibromomethane

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add triisopropyl phosphite (4.0 mL, 16.0 mmol).

  • Add dibromomethane (1.4 mL, 19.2 mmol).

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes (max. power 300W) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Combine the reaction mixture with others if running in parallel and evaporate to dryness (65 °C, 2 mbar).

  • The pure diisopropyl bromomethylphosphonate is isolated by vacuum distillation (93-95 °C / 0.26 mbar) to yield a colorless oil.

Experimental Workflow

Michaelis_Arbuzov_Reaction cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Phosphite Triisopropyl Phosphite Vial Combine in Microwave Vial Phosphite->Vial Halide Dibromomethane Halide->Vial Microwave Irradiate (150 °C, 30 min) Vial->Microwave Cooling Cool to RT Microwave->Cooling Evaporation Evaporate Cooling->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Diisopropyl Bromomethylphosphonate Distillation->Product

Caption: Workflow for the microwave-assisted Michaelis-Arbuzov reaction.

References

Application Note: Silylation of (4-Nitro-benzyl)-phosphonic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible method for the derivatization of (4-Nitro-benzyl)-phosphonic acid to a volatile trimethylsilyl (TMS) ester for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of phosphonic acids necessitate derivatization to improve their chromatographic behavior. Silylation, a common derivatization technique, replaces the active hydrogens on the phosphonic acid group with non-polar trimethylsilyl groups, thereby increasing volatility and thermal stability.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the trace analysis of this compound in various matrices.

Introduction

This compound and its analogues are of significant interest in various fields, including as intermediates in organic synthesis and as potential bioactive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of highly polar compounds such as phosphonic acids by GC-MS is challenging due to their low volatility and tendency to interact with the chromatographic system, leading to poor peak shape and low sensitivity.[4]

Chemical derivatization is a crucial step to overcome these limitations. Silylation is a widely employed technique for the derivatization of polar analytes, converting them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2] This is achieved by reacting the analyte with a silylating agent, which introduces a silyl group, typically trimethylsilyl (TMS), onto the polar functional groups.[1]

This application note provides a detailed protocol for the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The resulting TMS derivative exhibits excellent chromatographic properties, allowing for sensitive and accurate quantification by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 10% trimethylchlorosilane (BSTFA + 10% TMCS)[5][6]

  • Pyridine (anhydrous, ≥99.8%)[5]

  • Hexane (GC grade)

  • 2 mL screw-cap GC autosampler vials with septa[5]

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or pyridine depending on solubility).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range for calibration.

Silylation Protocol
  • Pipette an aliquot of the working standard solution (or sample extract) into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Add 50 µL of anhydrous pyridine to the dried residue.[5]

  • Add 500 µL of BSTFA + 10% TMCS to the vial.[5][6]

  • Cap the vial tightly and vortex briefly to ensure complete dissolution of the residue.

  • Heat the vial at 90°C for 150 minutes in a heating block or oven to ensure complete derivatization.[5][6]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value Reference
GC System Agilent 6890 Series GC or equivalent[5]
Column TraceGOLD TG-5SilMS or similar[7]
Injector Temperature 225°C[5]
Injection Mode Splitless[7]
Oven Program Initial: 75°C, hold 2 min[5]
Ramp: 20°C/min to 280°C[5]
Hold: 20 min at 280°C[5]
Carrier Gas Helium, constant flow at 1.5 mL/min[7]
MS System Agilent 5973N or equivalent[5]
Ionization Mode Electron Impact (EI), 70 eV[5]
Transfer Line Temp. 300°C[5]
Ion Source Temp. 230°C[5]
Quadrupole Temp. 150°C[5]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)[5][8]

Data Presentation

Quantitative analysis should be performed by constructing a calibration curve from the peak areas of the derivatized this compound standards versus their concentrations. The following table summarizes typical performance data for the analysis of silylated phosphonic acids.

Parameter Value Reference
Limit of Detection (LOD) 5 - 10 ng/mL (SIM)[9]
100 ng/mL (Full Scan)[9]
30 - 60 pg (on-column, SIM)[10]
Limit of Quantification (LOQ) 0.3 - 4.2 µg/L[8]
Linearity (R²) > 0.999[3]
Precision (RSD) < 7.2%[8]
Accuracy (Relative Error) < 2.0%[8]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the silylation of this compound and subsequent GC-MS analysis.

experimental_workflow start Start: (4-Nitro-benzyl)- phosphonic acid sample evaporation Evaporate to Dryness (Nitrogen Stream) start->evaporation add_pyridine Add Anhydrous Pyridine evaporation->add_pyridine add_bstfa Add BSTFA + 10% TMCS add_pyridine->add_bstfa vortex Vortex to Mix add_bstfa->vortex heating Heat at 90°C for 150 min vortex->heating cooling Cool to Room Temperature heating->cooling gcms_analysis GC-MS Analysis cooling->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end End: Report Results data_processing->end

References

Application Notes: Functionalization of Surfaces using p-Nitrobenzylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Phosphonic acids are particularly effective for modifying metal oxide surfaces—such as titanium dioxide (TiO₂), indium tin oxide (ITO), and silicon dioxide (SiO₂)—due to their ability to form robust, covalently-bound monolayers.[1][2][3] p-Nitrobenzylphosphonic acid (p-NBPA) serves as a versatile precursor molecule for creating highly reactive surfaces. The process involves a two-step strategy: first, the formation of a dense p-NBPA monolayer, and second, the chemical reduction of the terminal nitro group (-NO₂) to a primary amine (-NH₂). This resultant amine-terminated surface is a powerful platform for the covalent immobilization of a wide array of molecules, including proteins, enzymes, DNA, and nanoparticles, making it highly valuable for applications in biosensors, drug delivery systems, and organic electronics.[4][5][6]

Workflow for Surface Functionalization and Biomolecule Immobilization

The overall process transforms a standard metal oxide substrate into a bio-functionalized surface ready for specific applications. The workflow begins with substrate preparation and SAM formation, followed by chemical activation and final conjugation.

G cluster_0 cluster_1 cluster_2 cluster_3 A Bare Metal Oxide Substrate (e.g., TiO₂, ITO) B Cleaned & Activated Substrate A->B Cleaning (e.g., Piranha, UV/Ozone) C p-NBPA Monolayer (-NO₂ Terminated Surface) B->C SAM Formation (Solution Deposition) D Amine-Functionalized Surface (-NH₂) C->D Nitro Group Reduction (e.g., with Hydrazine) E Biomolecule Immobilized Surface D->E Covalent Coupling (e.g., EDC/NHS)

Caption: General workflow for surface modification using p-NBPA.

Key Applications

  • Biosensor Development : Amine-functionalized surfaces are widely used to immobilize biorecognition elements like antibodies, enzymes, or nucleic acids.[5][6] The high density of primary amines achieved through p-NBPA reduction provides ample sites for covalent attachment, enhancing the sensitivity and stability of biosensors.[6] This is critical for applications such as enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) based detection.[5]

  • Organic Electronics : The ability of phosphonic acid SAMs to tune the work function of conductive oxides like ITO is crucial for improving charge injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][4][7] By selecting appropriate phosphonic acids, the energy barrier between the electrode and the organic layer can be minimized, leading to enhanced device performance and stability.[1][7] While p-NBPA itself is used as a precursor, the resulting amine or further derivatives can modulate these electronic properties.

  • Drug Development and Biocompatible Coatings : Surfaces modified with amine groups can be further functionalized with biocompatible polymers like polyethylene glycol (PEG) or specific cell-adhesion peptides. This is essential for creating non-fouling surfaces for medical implants, targeted drug delivery nanoparticles, and platforms for studying cell-surface interactions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the functionalization of metal oxide surfaces with phosphonic acids. This data provides a reference for expected outcomes and characterization benchmarks.

Table 1: Impact of Phosphonic Acid SAMs on Surface Properties

Parameter Substrate Phosphonic Acid Derivative Change/Value Reference(s)
Work Function Tuning Indium Tin Oxide (ITO) Fluorinated Benzyl PAs Tunable over a range of 1.2 eV [1][8]
Grafting Density Titanium Dioxide (TiO₂) Alkylphosphonic Acids ~5 molecules/nm² [9]
Monolayer Thickness Silicon Oxide (SiO₂) Octadecylphosphonic Acid ~2.5 nm [2]
Chain Tilt Angle Silicon Oxide (SiO₂) Octadecylphosphonic Acid ~37° from surface normal [2]

| Loading Level | Mesoporous Silica (SBA-15) | (4R)-4-phosphonooxy-l-proline | 1.162 mmol/g |[10] |

Table 2: Spectroscopic Data for Characterization of Surface Modification

Technique Analyte/Surface Feature Chemical Shift / Wavenumber Reference(s)
³¹P Solid-State NMR Phenylphosphonic acid on TiO₂ Ti-O-P Bonds (Tridentate) ~10-15 ppm [11]
³¹P Solid-State NMR Perfluorobenzyl-PA on ZnO Adsorbed Phosphonate 29.8 ppm [12]
X-ray Photoelectron Spectroscopy (XPS) Octadecylphosphonic acid on Si P 2s peak ~191.0 eV [2]
FTIR-ATR Spectroscopy Phenylphosphonic acid on TiO₂ –P(O–Ti)₃ vibrations 1023 cm⁻¹ & 1080 cm⁻¹ [11]

| FTIR-ATR Spectroscopy | Alkylphosphonic acid on ZnO | CH₂ asymmetric stretch | 2918 cm⁻¹ |[12] |

Experimental Protocols

Protocol 1: Formation of p-Nitrobenzylphosphonic Acid (p-NBPA) SAM on a Titanium Dioxide (TiO₂) Surface

This protocol describes the formation of a p-NBPA self-assembled monolayer on a TiO₂ substrate using a solution-based deposition method.

Materials:

  • TiO₂-coated substrate (e.g., silicon wafer, glass slide)

  • p-Nitrobenzylphosphonic acid (p-NBPA)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Isopropanol (IPA) and Acetone (ACS grade)

  • Nitrogen gas (high purity)

  • Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • UV/Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sonicate the TiO₂ substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface by treating with a UV/Ozone cleaner for 20 minutes or by immersing in Piranha solution for 15 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).

    • Rinse the substrate thoroughly with DI water and dry with nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of p-NBPA in anhydrous toluene.

    • Immediately place the cleaned, activated substrate into the p-NBPA solution.

    • Incubate for 24-48 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.

  • Rinsing and Annealing:

    • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the substrate with nitrogen gas.

    • To enhance the stability and ordering of the monolayer, anneal the substrate in an oven at 120-140°C for 24-48 hours.[2]

  • Characterization:

    • Verify the presence of the monolayer using X-ray Photoelectron Spectroscopy (XPS) by looking for the P 2p, N 1s, and C 1s peaks.

    • Assess the surface wettability using contact angle goniometry. A successful monolayer formation should alter the surface hydrophobicity.

Protocol 2: Reduction of Surface-Bound Nitro Groups to Amines

This protocol details the conversion of the nitro-terminated surface to an amine-terminated surface, creating a reactive platform for subsequent functionalization.

Materials:

  • p-NBPA functionalized substrate (from Protocol 1)

  • Hydrazine monohydrate (N₂H₄·H₂O)[13][14]

  • Ethanol (anhydrous)

  • DI water

  • Nitrogen gas

Procedure:

  • Preparation of Reducing Solution:

    • Prepare a 0.1 M solution of hydrazine monohydrate in ethanol. Handle hydrazine with caution in a well-ventilated fume hood as it is toxic and corrosive.

  • Reduction Reaction:

    • Immerse the p-NBPA functionalized substrate in the hydrazine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation. The reaction progress can be monitored by observing the disappearance of the nitro symmetric stretch in FTIR spectroscopy.

  • Rinsing and Drying:

    • Remove the substrate from the reducing solution.

    • Rinse it sequentially with ethanol and DI water to remove any unreacted hydrazine and byproducts.

    • Dry the substrate thoroughly under a stream of nitrogen.

  • Verification of Amine Surface:

    • Confirm the conversion using XPS. A successful reduction will show a decrease or disappearance of the N 1s peak corresponding to the nitro group (~406 eV) and the appearance of a new N 1s peak corresponding to the amine group (~400 eV).

    • The amine-functionalized surface is now ready for Protocol 3.

G A Surface-O-P(O)(OH)-CH₂-Ph-NO₂ B Surface-O-P(O)(OH)-CH₂-Ph-NH₂ A->B Reduction (e.g., N₂H₄·H₂O)

Caption: Chemical transformation of the surface from nitro- to amine-terminated.
Protocol 3: Covalent Immobilization of a Protein via EDC/NHS Chemistry

This protocol describes the attachment of a protein (e.g., an antibody) with available carboxylic acid groups to the amine-functionalized surface.[5]

Materials:

  • Amine-functionalized substrate (from Protocol 2)

  • Protein to be immobilized (in a suitable buffer, e.g., MES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine or Glycine solution (1 M, pH 8.5) for blocking

Procedure:

  • Protein Carboxyl Group Activation:

    • Dissolve the protein in MES buffer to a desired concentration (e.g., 0.1-1.0 mg/mL).

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer.

    • Add EDC and NHS to the protein solution to activate the carboxyl groups. A common molar ratio is Protein:EDC:NHS of 1:10:25, but this may require optimization.

    • Incubate the mixture for 15-30 minutes at room temperature. This converts carboxyl groups to reactive NHS-esters.

  • Immobilization Reaction:

    • Pipette the activated protein solution onto the amine-functionalized surface, ensuring complete coverage.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The primary amines on the surface will react with the NHS-esters to form stable amide bonds.

  • Rinsing and Blocking:

    • Rinse the surface thoroughly with PBS buffer to remove non-covalently bound protein.

    • To deactivate any remaining unreacted NHS-esters and block unreacted amine sites on the surface, immerse the substrate in a 1 M ethanolamine or glycine solution for 30 minutes at room temperature.

    • Rinse the surface again extensively with PBS.

  • Storage and Analysis:

    • Store the functionalized substrate in PBS at 4°C.

    • Confirm protein immobilization using techniques like fluorescent microscopy (if the protein is labeled), SPR, or Quartz Crystal Microbalance (QCM).

References

Application Notes and Protocols for the Synthesis of Phosphoramidate Derivatives from (4-Nitrophenyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a critical class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. They are often employed as bioisosteres of phosphates in nucleotide analogues and serve as key intermediates in the synthesis of antiviral and anticancer prodrugs (the ProTide approach). The 4-nitrophenyl group, in particular, can function as a useful activating group or a precursor to the corresponding aminophenyl derivative, which can be further functionalized.

These application notes provide detailed protocols for the synthesis of phosphoramidate derivatives starting from (4-Nitrophenyl)phosphonic acid. The primary method described is a robust two-step, one-pot procedure involving the activation of the phosphonic acid to a highly reactive phosphonic dichloride intermediate, followed by its reaction with a suitable primary or secondary amine.

Core Synthesis Pathway

The conversion of (4-Nitrophenyl)phosphonic acid to its corresponding phosphoramidate derivatives is most effectively achieved through a two-step process. This pathway is outlined below and forms the basis for the detailed experimental protocols that follow.

start (4-Nitrophenyl)phosphonic Acid intermediate (4-Nitrophenyl)phosphonic dichloride (in situ) start->intermediate Step 1: Activation product N,N'-Dialkyl-(4-nitrophenyl) phosphonic diamide (Phosphoramidate Derivative) intermediate->product Step 2: Amination reagent1 SOCl₂ or (COCl)₂ (Chlorinating Agent) + cat. DMF reagent2 Primary or Secondary Amine (R₂NH) + Base (e.g., Triethylamine)

Caption: General two-step synthesis pathway.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of N,N'-Disubstituted (4-Nitrophenyl)phosphonic Diamides

This protocol details the conversion of (4-Nitrophenyl)phosphonic acid into a phosphonic dichloride intermediate, which is then reacted in situ with an amine to yield the desired phosphoramidate derivative.

Materials:

  • (4-Nitrophenyl)phosphonic acid (CAS: 2175-86-2)[1][2][3]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine, diethylamine)

  • Triethylamine (Et₃N) or Pyridine (as an acid scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet/bubbler

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Activation of (4-Nitrophenyl)phosphonic Acid

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Nitrophenyl)phosphonic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (2.5 eq) or oxalyl chloride (2.5 eq) to the suspension at room temperature.[4] Caution: Gas evolution (SO₂ or CO/CO₂) will occur. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM, or 80°C if using a higher boiling solvent like toluene) and stir for 2-4 hours, or until the solid has dissolved and gas evolution ceases, indicating the formation of the phosphonic dichloride.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. A base trap containing NaOH or KOH is recommended to neutralize the toxic vapors.[6] The resulting crude (4-Nitrophenyl)phosphonic dichloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.[5]

Step 2: Amination to Form the Phosphoramidate

  • Dissolve the crude (4-Nitrophenyl)phosphonic dichloride from Step 1 in fresh anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the desired primary or secondary amine (2.2 eq per P-Cl bond to be substituted, i.e., 4.4 eq for the diamide) and triethylamine (2.2 eq per P-Cl bond, i.e., 4.4 eq) in anhydrous DCM.

  • Add the amine/triethylamine solution dropwise to the stirred phosphonic dichloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure phosphoramidate derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of various phosphoramidate derivatives from (4-Nitrophenyl)phosphonic acid using the two-step protocol. Actual yields may vary depending on the specific amine used and reaction conditions.

Amine NucleophileProduct Structure (R Group)Typical Yield Range
Benzylamine-CH₂Ph75-90%
Morpholine-(CH₂)₂O(CH₂)₂-80-95%
Diethylamine-CH₂CH₃70-85%
Aniline-Ph50-70%
tert-Butylamine-C(CH₃)₃40-60%

Note: Yields for sterically hindered amines (e.g., tert-butylamine) or less nucleophilic amines (e.g., aniline) are generally lower.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol, from setup to final product purification.

A Setup: Add (4-Nitrophenyl)phosphonic Acid, anhydrous solvent, and cat. DMF to a dry flask under inert atmosphere. B Step 1: Activation Add chlorinating agent (SOCl₂ or (COCl)₂) and reflux for 2-4 hours. A->B C Evaporation Remove excess reagent and solvent under reduced pressure. B->C D Redissolve crude phosphonic dichloride in fresh anhydrous solvent and cool to 0°C. C->D E Step 2: Amination Dropwise addition of Amine + Base solution. Stir and warm to RT for 4-12h. D->E F Workup Quench with NaHCO₃, extract with DCM, wash with brine, and dry. E->F G Purification Concentrate and purify by silica gel column chromatography. F->G H Final Product: Pure Phosphoramidate Derivative G->H

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: Reduction of the Nitro Group on (4-Nitrophenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reduction of the nitro group on (4-nitrophenyl)phosphonic acid to synthesize (4-aminophenyl)phosphonic acid. This transformation is a critical step in the synthesis of various compounds with applications in materials science, and drug development. The protocols herein describe common reduction methods, including catalytic hydrogenation and chemical reduction using metals such as iron and tin. Quantitative data from representative procedures are summarized, and detailed experimental workflows are provided to guide researchers in achieving efficient and selective reduction of the nitro group.

Introduction

(4-Nitrophenyl)phosphonic acid is a versatile starting material characterized by the presence of a nitro group and a phosphonic acid moiety. The reduction of the nitro group to an amine is a key transformation, yielding (4-aminophenyl)phosphonic acid, a valuable building block in the synthesis of polymers, dyes, and biologically active molecules.[1] The resulting amino group can be further functionalized, making it a pivotal intermediate in medicinal chemistry and drug development. This document outlines and compares common and effective methods for this reduction.

Overview of Reduction Methods

The reduction of an aromatic nitro group to an amine can be accomplished through various synthetic routes. The most prevalent and practical methods for the reduction of (4-nitrophenyl)phosphonic acid include:

  • Catalytic Hydrogenation: This is a clean and efficient method that typically employs a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[1] It is often favored for its high yields and the generation of water as the only byproduct.

  • Metal-Based Reductions: Historically significant and still widely used, this method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. The Béchamp reduction, using iron and hydrochloric acid, is a classic example. These methods are robust and can tolerate a variety of functional groups.

Quantitative Data Summary

Reduction MethodReagentsSubstrateProductYield (%)Reaction Time (h)Reference
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)4-Nitrobenzene boronic acid4-Aminophenyl boronic acid94.84Patent CN106380413A
Iron ReductionFe powder, Acetic AcidAryl nitro compoundsAryl amines39-981Synthetic Communications, 2007, 37, 2777-2786
Tin(II) Chloride ReductionSnCl₂·2H₂O, EthanolAryl nitro compoundsAryl aminesVaries2Synthetic Communications, 2007, 37, 2777-2786

Note: Yields are highly dependent on the specific substrate, reaction conditions, and scale. The data above should be used as a guideline, and optimization may be necessary for the reduction of (4-nitrophenyl)phosphonic acid.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the reduction of a similar substrate, 4-nitrobenzene boronic acid.

Materials:

  • (4-Nitrophenyl)phosphonic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filtration apparatus (e.g., Celite pad)

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a hydrogenation vessel, dissolve (4-nitrophenyl)phosphonic acid (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas to remove air.

  • Introduce hydrogen gas (1 atm, balloon or from a cylinder) into the vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, purge the vessel with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield (4-aminophenyl)phosphonic acid.

Method 2: Reduction using Iron in Acidic Medium (Béchamp Reduction)

This protocol is a general procedure for the reduction of aryl nitro compounds using iron.

Materials:

  • (4-Nitrophenyl)phosphonic acid

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Filtration apparatus

Procedure:

  • To a suspension of (4-nitrophenyl)phosphonic acid (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 5-10 equivalents).

  • Heat the resulting suspension with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate.

  • For enhanced reaction rates, ultrasonic irradiation can be applied.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, filter the hot reaction mixture to remove the iron residue.

  • Wash the iron residue with ethyl acetate.

  • Combine the filtrates and carefully neutralize with 2M KOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: Reduction using Tin(II) Chloride

This protocol is a general procedure for the reduction of aryl nitro compounds using stannous chloride.

Materials:

  • (4-Nitrophenyl)phosphonic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • To a solution of (4-nitrophenyl)phosphonic acid (1 equivalent) in ethanol, add tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. Ultrasonic irradiation can also be used to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M KOH solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Chemical Reaction

Caption: Chemical transformation of (4-Nitrophenyl)phosphonic acid to (4-Aminophenyl)phosphonic acid.

General Experimental Workflow

G A Reactant Preparation ((4-Nitrophenyl)phosphonic acid + Solvent) B Addition of Reducing Agent (e.g., Pd/C + H₂, Fe/HCl, SnCl₂) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Filtration, Extraction, Neutralization) C->D E Purification (Recrystallization, Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the reduction of (4-nitrophenyl)phosphonic acid.

Comparison of Reduction Pathways

G cluster_catalytic Catalytic Hydrogenation cluster_metal Metal Reduction Start (4-Nitrophenyl)phosphonic acid H2 H₂, Pd/C Start->H2 Metal Fe or Sn in Acid Start->Metal Intermediate_H Nitroso/Hydroxylamine Intermediate H2->Intermediate_H End (4-Aminophenyl)phosphonic acid Intermediate_H->End Intermediate_M Nitroso/Hydroxylamine Intermediate Metal->Intermediate_M Intermediate_M->End

Caption: Simplified reaction pathways for the reduction of the nitro group.

References

Application Notes and Protocols: Immobilization of Phosphonic Acids on Mesoporous Silica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of phosphonic acids onto mesoporous silica materials. The unique properties of mesoporous silica, such as high surface area and tunable pore sizes, combined with the strong binding affinity of phosphonic acids to silica surfaces, make these hybrid materials highly attractive for a range of applications including drug delivery, catalysis, and separation sciences.[1][2][3][4][5]

Overview and Applications

Mesoporous silica, such as MCM-41 and SBA-15, serves as an excellent support for functionalization due to its ordered pore structure and the presence of surface silanol groups (Si-OH) that act as anchor points for organic moieties.[3] Phosphonic acids form stable, covalent bonds with the silica surface, offering enhanced stability compared to other linking agents like alkoxysilanes, particularly in aqueous environments.[6]

Key Applications:

  • Drug Delivery: The functionalized pores can be loaded with therapeutic agents. The phosphonic acid groups can modulate the surface properties to control drug loading and release kinetics, which is particularly useful for poorly soluble drugs.[4][5][7] For instance, MCM-41 functionalized with phosphonate groups has been investigated as a carrier for antitubercular agents.[7]

  • Catalysis: Immobilizing organocatalysts containing phosphonic acid groups onto mesoporous silica prevents catalyst leaching, allows for easy separation from the reaction mixture, and enhances catalyst stability.[1][2]

  • Adsorption and Separation: The modified silica can be used for the selective adsorption of metal ions or for chromatographic separations.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on phosphonic acid functionalized mesoporous silica.

Table 1: Textural Properties of Mesoporous Silica Supports

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Width (nm)Reference
SBA-157301.038.7[3]
MCM-4110500.983.1[3]
MCM-C (Calcined)-0.63 - 0.763.36 - 3.51[8]
MCM@DIOPA---[8]
MCM_DIOPA---[8]

Table 2: Loading of Phosphonic Acids and Esters on Mesoporous Silica

Silica SupportFunctional GroupLoading (mmol/g)MethodReference
SBA-15Phenylphosphonic acid (PPA)1.15Dean-Stark[3]
MCM-41Phenylphosphonic acid (PPA)0.35Dean-Stark[3]
Silica MonolithPhenylphosphonic acid (PPA)1.12Dean-Stark[3]
MCM@DIOPADiisooctylphosphinic acid (DIOPA)0.58Impregnation[8]
MCM_DIOPADiisooctylphosphinic acid (DIOPA)0.30Doping[8]

Experimental Protocols

Synthesis of Mesoporous Silica (MCM-41)

This protocol describes a typical sol-gel synthesis for MCM-41.

Materials:

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Methanol

  • Tetraethyl orthosilicate (TEOS)

  • Distilled water

Procedure: [8]

  • Dissolve 65.6 g of CTAB in 252 mL of 0.1 M NaOH solution.

  • Stir the mixture for 4 hours at 60 °C.

  • Add 416.5 g of methanol to the mixture and continue stirring for another 4 hours.

  • Add 20.8 g of TEOS under vigorous stirring for 1 hour at 60 °C.

  • Continue stirring at 25 °C for 24 hours.

  • Filter the resulting solid, wash with distilled water until neutral, and dry at 60 °C for 24 hours.

  • To remove the CTAB template and open the pores, calcine the dried solid at 550 °C for 10 hours. The resulting material is denoted as MCM-C.

Immobilization of Phosphonic Acids via Dean-Stark Azeotropic Distillation

This straightforward method allows for the covalent functionalization of mesoporous silica with phosphonic acids without the need for pre-drying the reagents.[1][2]

Materials:

  • Mesoporous silica (e.g., MCM-41 or SBA-15)

  • Phosphonic acid of choice (e.g., Phenylphosphonic acid)

  • Toluene

  • Dean-Stark apparatus

Procedure: [1][3]

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the mesoporous silica and the desired phosphonic acid.

  • Add toluene to the flask to create a slurry.

  • Heat the mixture to reflux and stir for 16 hours. The azeotropic removal of water drives the condensation reaction between the phosphonic acid and the surface silanol groups.

  • After cooling to room temperature, filter the functionalized silica.

  • Wash the solid thoroughly with toluene to remove any unreacted phosphonic acid.

  • Dry the material in an oven.

Post-Synthesis Functionalization via Reflux

This method is suitable for converting phosphonate esters, co-condensed into the silica framework, into phosphonic acids.[9][10]

Materials:

  • Phosphonate ester functionalized mesoporous silica (MES-P)

  • Concentrated hydrochloric acid (HCl)

Procedure: [9][10]

  • Suspend the as-synthesized MES-P material in concentrated HCl.

  • Reflux the mixture. This single step simultaneously removes the surfactant template, hydrolyzes the phosphonate ester to a phosphonic acid, and can induce further condensation of the silica framework.

  • After reflux, cool the mixture and collect the solid by filtration.

  • Wash the material extensively with water until the filtrate is neutral.

  • Dry the final phosphonic acid functionalized mesoporous silica (MES-PA).

Characterization Methods

A combination of techniques is essential to confirm the successful immobilization and to characterize the properties of the final material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of the silica network (Si-O-Si) and the functional groups (P=O, P-OH, C-H).[8]

  • X-ray Diffraction (XRD): Low-angle XRD is used to confirm the ordered mesoporous structure of the silica support before and after functionalization.[8]

  • Nitrogen Sorption Analysis (BET and BJH): This technique provides quantitative data on the specific surface area, total pore volume, and pore size distribution of the material.[3][8] A decrease in these values after functionalization typically indicates the presence of the organic groups within the pores.

  • Solid-State NMR Spectroscopy (31P CP-MAS): This is a powerful technique to confirm the covalent attachment of the phosphonic acid to the silica surface and to study the nature of the bonding (e.g., monodentate, bidentate).[1][11]

  • Elemental Analysis: Provides the percentage of carbon, hydrogen, and phosphorus, which can be used to quantify the loading of the phosphonic acid groups.[8]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the preparation and functionalization of mesoporous silica with phosphonic acids.

Synthesis_of_MCM41 cluster_synthesis MCM-41 Synthesis reagents CTAB + NaOH + H2O + Methanol stir1 Stir at 60°C reagents->stir1 teos Add TEOS stir1->teos stir2 Stir at 60°C then 25°C teos->stir2 filter_dry Filter and Dry stir2->filter_dry as_synthesized As-Synthesized MCM-41 (Template inside) filter_dry->as_synthesized calcination Calcine at 550°C as_synthesized->calcination mcm_c Calcined MCM-41 (MCM-C) (Pores open) calcination->mcm_c

Caption: Workflow for the synthesis of mesoporous silica MCM-41.

Functionalization_Workflow cluster_functionalization Phosphonic Acid Immobilization cluster_method1 Dean-Stark Method cluster_method2 Impregnation/Grafting start Mesoporous Silica (e.g., MCM-41) ds_mix Mix Silica and PA in Toluene start->ds_mix imp_mix Disperse Silica in PA Solution start->imp_mix pa Phosphonic Acid (R-PO(OH)2) pa->ds_mix pa->imp_mix ds_reflux Reflux with Azeotropic Distillation ds_mix->ds_reflux wash_dry Filter, Wash, and Dry ds_reflux->wash_dry imp_reflux Reflux imp_mix->imp_reflux imp_reflux->wash_dry end_product Functionalized Mesoporous Silica wash_dry->end_product

Caption: General workflows for immobilizing phosphonic acids.

Caption: Covalent bond formation on the silica surface.

References

Troubleshooting & Optimization

Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in the Michaelis-Arbuzov synthesis of phosphonates.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction?

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1][2][3] The general scheme is as follows:

P(OR)₃ + R'X → R'P(O)(OR)₂ + RX

Q2: What are the typical reaction conditions?

Classically, the reaction is carried out by heating the neat mixture of the trialkyl phosphite and the alkyl halide.[1] Temperatures can range from 120°C to 160°C.[1] However, modern variations may employ catalysts, microwave irradiation, or solvent-free conditions to achieve higher yields and milder reaction conditions.[4][5][6]

Q3: How does the reactivity of the alkyl halide affect the reaction?

The reactivity of the alkyl halide is a critical factor. The general order of reactivity is R'I > R'Br > R'Cl.[7] Primary alkyl halides and benzyl halides generally give good yields.[7] Secondary alkyl halides are less reactive and may lead to side products such as alkenes, resulting in lower yields.[1][8] Tertiary alkyl halides, aryl halides, and vinyl halides are generally unreactive under classical conditions.[1][7]

Q4: What are common side reactions?

A significant side reaction is the Perkow reaction, which occurs with α-halo ketones and leads to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[1][9][10] Higher temperatures tend to favor the Michaelis-Arbuzov product over the Perkow product.[1] Another potential issue is the reaction of the newly formed alkyl halide (RX) with the starting trialkyl phosphite, which can be problematic if it is more reactive than the starting alkyl halide (R'X).[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Low Reactivity of Alkyl Halide - Switch to a more reactive halide: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[7] - Increase reaction temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions.[1] - Use a catalyst: Lewis acids such as ZnI₂, InBr₃, or CeCl₃·7H₂O-SiO₂ can significantly improve yields, often at lower temperatures.[6][11][12]
Use of Secondary or Tertiary Alkyl Halides - Consider alternative methods: For these less reactive halides, consider a radical-based Arbuzov reaction, which can be effective for primary, secondary, and even tertiary alkyl iodides and bromides at room temperature.[8][13]
Steric Hindrance - Use less bulky reagents: If either the phosphite or the alkyl halide is sterically hindered, this can slow down the Sₙ2 reaction. Consider using smaller alkyl groups on the phosphite.
Reaction Not Reaching Completion - Increase reaction time: Monitor the reaction by TLC or NMR to ensure it has gone to completion. - Use an excess of one reagent: Using an excess of the more volatile component (often the trialkyl phosphite) can help drive the reaction to completion.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Perkow Reaction with α-Halo Ketones - Use an α-iodo ketone: α-Iodo ketones exclusively yield the Arbuzov product.[1] - Increase reaction temperature: Higher temperatures favor the Michaelis-Arbuzov product.[1]
Elimination with Secondary Alkyl Halides - Lower the reaction temperature: Higher temperatures can promote elimination. The use of a catalyst may allow for lower reaction temperatures.[6]
Byproduct Alkyl Halide Reactivity - Use a trialkyl phosphite that generates a low-boiling or less reactive alkyl halide: For example, using trimethyl or triethyl phosphite allows for the removal of the volatile methyl or ethyl halide byproduct by distillation during the reaction.[2]

Optimizing Reaction Conditions: Data Tables

The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Michaelis-Arbuzov reaction.

Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneTHF601652.7[11]
2CeCl₃·7H₂O-SiO₂ (10)THF601070.6[11]
3ZnBr₂ (20)DichloromethaneRoom Temp193[6][14]
4InBr₃ (20)DichloromethaneRoom Temp1.592[6]
5nano-BF₃-SiO₂[bbim]Br (Ionic Liquid)801.594[15]

Table 2: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1THF401260.5[11]
2CH₂Cl₂401455.4[11]
3CH₃CN401265.2[11]
4Dioxane401448.3[11]
5Toluene401645.1[11]
6Solvent-free40885.3[11]

Table 3: Effect of Temperature on the CeCl₃·7H₂O-SiO₂ Catalyzed Solvent-Free Reaction

EntryTemperature (°C)Time (h)Yield (%)Reference
1Room Temp1262.7[11]
2351075.8[11]
340885.3[11]
445885.5[11]

Experimental Protocols

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.[6][14]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

Visualizations

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products P_reagent P(OR)₃ Phosphonium_salt [R'—P⁺(OR)₃] X⁻ P_reagent->Phosphonium_salt SN2 Attack on R' Alkyl_halide R'—X Alkyl_halide->Phosphonium_salt Phosphonate R'—P(O)(OR)₂ Phosphonium_salt->Phosphonate SN2 Attack of X⁻ on R New_alkyl_halide R—X Phosphonium_salt->New_alkyl_halide Troubleshooting_Workflow Start Low or No Yield in Michaelis-Arbuzov Reaction Check_Substrates Are you using a secondary/tertiary alkyl halide or an α-halo ketone? Start->Check_Substrates Low_Reactivity Is the alkyl halide (Cl < Br < I) of low reactivity? Check_Substrates->Low_Reactivity No Consider_Alternative Consider Alternative Methods (e.g., Radical Arbuzov) Check_Substrates->Consider_Alternative Yes (secondary/tertiary halide) Perkow_Side_Reaction Is the Perkow side product observed with an α-halo ketone? Check_Substrates->Perkow_Side_Reaction Yes (α-halo ketone) Optimize_Conditions Optimize Reaction Conditions Low_Reactivity->Optimize_Conditions No Change_Halide Switch to a more reactive alkyl halide (Br or I) Low_Reactivity->Change_Halide Yes Add_Catalyst Add a Lewis Acid Catalyst (e.g., ZnBr₂, CeCl₃) Optimize_Conditions->Add_Catalyst Increase_Temp2 Increase Reaction Temperature Optimize_Conditions->Increase_Temp2 Perkow_Side_Reaction->Low_Reactivity No Increase_Temp Increase Reaction Temperature Perkow_Side_Reaction->Increase_Temp Yes Use_Iodo_Ketone Switch to α-iodo ketone Perkow_Side_Reaction->Use_Iodo_Ketone Yes Change_Halide->Optimize_Conditions

References

Purification of crude (4-Nitro-benzyl)-phosphonic acid by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (4-Nitro-benzyl)-phosphonic acid by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound will not crystallize from solution, even after cooling.

A1: This is a common issue and can be caused by several factors:

  • Excess Solvent: You may have used too much solvent, keeping the compound fully dissolved even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated and require initiation for crystal growth.

    • Solution 1: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal formation.

    • Solution 2: If you have a small amount of pure this compound, add a "seed crystal" to the solution to induce crystallization.

  • Amorphous Product: Phosphonic acids can sometimes be resistant to crystallization and may prefer to remain as an amorphous solid.[1] If crystals do not form after trying the above, you may need to try a different solvent system or an alternative purification method.

Q2: An oil has formed instead of crystals upon cooling.

A2: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which lowers the melting point of the mixture.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly.

  • Solution 2: The presence of significant impurities may be the cause. Consider pre-purification steps if the crude material is highly impure. The most common impurity is the unreacted starting material, diethyl (4-nitrobenzyl)phosphonate, from incomplete hydrolysis.

Q3: The recrystallized product is sticky and difficult to handle.

A3: Phosphonic acids are often hygroscopic, meaning they readily absorb moisture from the air, which can make them sticky.[2]

  • Solution 1: Ensure rapid filtration and drying of the crystals. Minimize exposure to atmospheric moisture.

  • Solution 2: Dry the final product under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅).[2]

  • Alternative: If hygroscopicity remains a significant issue, consider converting the phosphonic acid to a salt (e.g., a monosodium or dicyclohexylammonium salt), which may be more crystalline and less hygroscopic.

Q4: The recovery yield after recrystallization is very low.

A4: A low yield can result from several factors:

  • Using too much solvent: As mentioned in Q1, an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure the filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.

Frequently Asked Questions (FAQs)

Q5: What are the best solvents for the recrystallization of this compound?

A5: Due to its polarity, this compound is poorly soluble in non-polar organic solvents.[3] Good starting points for recrystallization are polar solvents. Water, ethanol, or mixtures such as acetone/water or methanol/acetone are often effective for phosphonic acids.[2] Given the nitroaryl group, alcoholic solvents are also a good choice. Recrystallization from dilute hydrochloric acid can also be effective as it reduces the solubility of phosphonic acids.[2][4]

Q6: What are the likely impurities in my crude this compound?

A6: The most common synthesis route is the hydrolysis of diethyl (4-nitrobenzyl)phosphonate with concentrated acid (e.g., HCl).[1][2] Therefore, the most probable impurities are:

  • Unreacted starting material: Diethyl (4-nitrobenzyl)phosphonate.

  • By-products of the hydrolysis: Ethanol.

  • Inorganic salts: If a neutralization step is performed.

Q7: How can I assess the purity of my recrystallized product?

A7: The purity of the recrystallized this compound can be assessed by:

  • Melting Point Analysis: Pure this compound has a reported melting point of 222-228 °C.[5] A sharp melting point within this range is indicative of high purity. Impurities will typically cause the melting point to be lower and broader.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy can be used to identify the presence of impurities.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility in Hot SolventRecommended for Recrystallization?
WaterSparingly SolubleSolubleYes, good for highly polar compounds.
EthanolSparingly SolubleSolubleYes, a good starting choice.
AcetoneSlightly SolubleModerately SolublePotentially, especially as a co-solvent with water.
Ethyl AcetatePoorly SolubleSlightly SolubleNot ideal as a primary solvent.
HexaneInsolubleInsolubleNo, used as an anti-solvent.
Dilute HClPoorly SolubleSparingly to Moderately SolubleYes, can improve crystal quality by reducing solubility.[2][4]

Note: This data is based on the general solubility properties of arylphosphonic acids and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general procedure and may require optimization based on the purity of the crude material and the scale of the experiment.

  • Solvent Selection: Choose a suitable solvent or solvent system from Table 1. A good starting point is water or ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a separate flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably over a desiccant such as P₂O₅, to remove all traces of solvent and moisture.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start with crude This compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Oiling out occurs observe->oiling_out Problem filter_dry Filter, wash with cold solvent, and dry under vacuum crystals->filter_dry troubleshoot_no_crystals Too much solvent likely no_crystals->troubleshoot_no_crystals troubleshoot_oiling Impurity or supersaturation issue oiling_out->troubleshoot_oiling evaporate Reheat and evaporate some solvent troubleshoot_no_crystals->evaporate scratch Scratch flask / Add seed crystal troubleshoot_no_crystals->scratch evaporate->cool scratch->cool reheat_add_solvent Reheat to dissolve oil, add more solvent troubleshoot_oiling->reheat_add_solvent reheat_add_solvent->cool pure_product Pure Product filter_dry->pure_product

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding mild dealkylation methods for phosphonate esters, with a particular focus on preserving acid-sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common mild methods for dealkylating phosphonate esters while avoiding the cleavage of acid-sensitive groups?

A1: The most widely employed mild methods for phosphonate ester dealkylation in the presence of acid-sensitive groups involve the use of silylating agents to form intermediate silyl esters, which are subsequently hydrolyzed under neutral conditions. The premier method in this category is the McKenna reaction , which utilizes bromotrimethylsilane (TMSBr).[1][2][3] Other effective reagents include iodotrimethylsilane (TMSI) and a combination of chlorotrimethylsilane (TMSCl) with an iodide salt like sodium iodide (NaI) or lithium iodide (LiI).[4][5][6][7] These methods are favored for their high chemoselectivity and efficiency under gentle conditions.[8][9][10]

Q2: How does the McKenna reaction (using TMSBr) work?

A2: The McKenna reaction is a two-step process.[1][3] In the first step, bromotrimethylsilane (TMSBr) reacts with the dialkyl phosphonate ester to form a bis(trimethylsilyl) phosphonate ester intermediate. The proposed mechanism involves the attack of the phosphoryl oxygen on the silicon atom of TMSBr.[4][11] In the second step, this silyl ester intermediate is readily cleaved by solvolysis with a neutral protic solvent like methanol or water to yield the final phosphonic acid.[1][4]

Q3: Can chlorotrimethylsilane (TMSCl) be used for phosphonate dealkylation? It is much cheaper than TMSBr.

A3: While TMSCl is less reactive than TMSBr for phosphonate dealkylation, it can be an effective reagent under certain conditions.[9] Its reactivity can be significantly enhanced by the addition of sodium iodide or lithium iodide, which in situ generates the more reactive TMSI.[4][5] Alternatively, using TMSCl at elevated temperatures in a sealed reaction vessel can also achieve complete dealkylation for various phosphonate esters, including dimethyl, diethyl, and diisopropyl phosphonates.[12][13]

Q4: Are there any non-silylation-based mild methods for phosphonate dealkylation?

A4: Yes, other mild methods exist, although they are generally less common for substrates with sensitive groups. These include:

  • Aminolysis: The use of amines can cleave phosphonate esters, though this is more commonly applied to phosphinate esters.[14][15][16]

  • Metal Halides: Lithium halides, such as lithium bromide or lithium chloride, can be used for selective monodealkylation of diethyl phosphonates at elevated temperatures (80–100 °C).[17]

  • Thermal Dealkylation: Di-tert-butyl phosphonate esters are particularly suitable for thermal dealkylation, which can occur at around 80 °C.[4]

Troubleshooting Guides

Problem 1: Incomplete dealkylation using TMSBr (McKenna reaction).

Possible Cause Suggested Solution
Insufficient reagentIncrease the equivalents of TMSBr. A molar excess is often required for complete conversion.[18]
Steric hindranceFor sterically hindered phosphonate esters (e.g., diisopropyl), longer reaction times or elevated temperatures may be necessary.[3] Microwave irradiation can also significantly accelerate the reaction.[18]
Electron-withdrawing groups on the phosphorus substituentPhosphonates with electron-withdrawing groups can exhibit decreased reactivity. Increasing the excess of TMSBr and the reaction temperature may be required.[11]
Impure TMSBrUse freshly distilled or a new bottle of TMSBr. TMSBr is sensitive to moisture.

Problem 2: Formation of N-alkylated side products during the McKenna reaction.

Possible Cause Suggested Solution
Prolonged reaction timeThe alkyl bromide generated in the first step of the McKenna reaction can act as an alkylating agent.[1] Monitor the reaction closely and quench it as soon as the silylation is complete.
Use of less sterically hindered phosphonate estersConsider using more sterically hindered esters, such as diisopropyl phosphonates, instead of diethyl analogs. This can suppress N-alkylation even with longer reaction times.[3]
Presence of a nucleophilic nitrogenIf the substrate contains a nucleophilic nitrogen, minimizing the reaction time is crucial.

Problem 3: Cleavage of other acid-labile groups (e.g., t-butyl esters) during the workup.

| Possible Cause | Suggested Solution | | Acidic conditions during solvolysis | The formation of the phosphonic acid during solvolysis can create an acidic environment, leading to the cleavage of other acid-sensitive groups.[3] | | | Perform the solvolysis step in a buffered solution to maintain a neutral pH.[3][19] |

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various mild dealkylation methods.

MethodReagent(s)SubstrateSolventTemperature (°C)TimeYield (%)Reference(s)
McKenna ReactionTMSBrDiethyl phosphonatesNeat or CH₂Cl₂Room Temp1-3 hHigh[13][20]
Microwave-assisted McKennaTMSBrDialkyl methylphosphonatesACN, Dioxane, Neat40-802-30 minQuantitative[18]
TMSCl/NaITMSCl, NaIDialkyl phosphonatesAcetonitrileRoom Temp15-60 minGood[4][5]
TMSCl/LiBrTMSCl, LiBrMultifunctional phosphonic estersAcetonitrile759 h-[5][21]
TMSCl (sealed tube)TMSClDiethyl phosphonatesChlorobenzene90-1402-60 hHigh[9]
TMSITMSIDialkyl phosphonates-Room TempRapidQuantitative[6][7]
Lithium HalideLiBr or LiClDiethyl phosphonates-80-100-Good[17]

Experimental Protocols

Protocol 1: General Procedure for the McKenna Reaction (TMSBr Dealkylation)

  • To a solution of the dialkyl phosphonate ester in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add bromotrimethylsilane (TMSBr) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours, depending on the substrate).[1][3] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the upfield shift of the signal upon silylation.[1]

  • After completion of the silylation step, remove the solvent and excess TMSBr under reduced pressure.

  • Carefully add a protic solvent such as methanol or water to the residue.[20] Stir for a short period (e.g., 30 minutes) to effect solvolysis of the silyl ester.

  • Remove the solvent under reduced pressure to yield the crude phosphonic acid, which can be further purified if necessary.

Protocol 2: Dealkylation using TMSCl and Sodium Iodide

  • To a solution of the dialkyl phosphonate in dry acetonitrile, add sodium iodide and chlorotrimethylsilane (TMSCl).[5]

  • Stir the mixture at room temperature for 15-60 minutes.[4]

  • After the reaction is complete, perform a workup that involves hydrolysis of the intermediate silyl ester. This is typically achieved by adding water or methanol.[5]

  • Isolate the resulting phosphonic acid using standard procedures.

Visualizations

McKenna_Reaction_Workflow cluster_step1 Step 1: Silylation cluster_step2 Step 2: Solvolysis Dialkyl_Phosphonate Dialkyl Phosphonate Ester Silyl_Ester Bis(trimethylsilyl) Phosphonate Ester Dialkyl_Phosphonate->Silyl_Ester Reaction Dialkyl_Phosphonate->Silyl_Ester TMSBr TMSBr TMSBr->Silyl_Ester Alkyl_Bromide Alkyl Bromide (Side Product) Silyl_Ester->Alkyl_Bromide Phosphonic_Acid Phosphonic Acid (Final Product) Silyl_Ester->Phosphonic_Acid Hydrolysis Silyl_Ester->Phosphonic_Acid Solvent Methanol or Water Solvent->Phosphonic_Acid

Caption: Workflow of the two-step McKenna reaction for phosphonate ester dealkylation.

Troubleshooting_Logic Start Dealkylation Experiment Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete_Reaction Troubleshoot: - Increase Reagent - Increase Temperature/Time - Use Microwave Check_Completion->Incomplete_Reaction No Success Successful Dealkylation Check_Side_Products->Success No Side_Reaction Troubleshoot: - Reduce Reaction Time - Use Sterically Hindered Ester - Buffer Solvolysis Step Check_Side_Products->Side_Reaction Yes Incomplete_Reaction->Start Re-run Side_Reaction->Start Re-run

Caption: Troubleshooting decision tree for phosphonate ester dealkylation experiments.

References

Troubleshooting low yields in phosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphonic acid synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of phosphonic acids, with a primary focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in phosphonic acid synthesis?

A1: Low yields in phosphonic acid synthesis can stem from several factors. The most common issues include:

  • Suboptimal Reaction Conditions: Many traditional methods, like the Michaelis-Arbuzov reaction, require high temperatures (135–150 °C), which can lead to side reactions and degradation of starting materials or products.[1]

  • Strong Bases: The Michaelis-Becker reaction utilizes a strong base, which may not be compatible with all functional groups on the substrate, leading to undesired side reactions.[1]

  • Side Reactions: P-C bond cleavage can occur under harsh acidic conditions used for deprotection, resulting in the formation of phosphoric acid, which is difficult to separate from the desired product.[2][3]

  • Purification Challenges: Phosphonic acids are highly polar, making them difficult to purify by conventional methods like silica gel chromatography.[2][3] Recrystallization is often the preferred method for solid products, but many phosphonic acids are oils or sticky solids.[2][3][4]

  • Incomplete Deprotection: The final step in many phosphonic acid syntheses is the hydrolysis of a phosphonate ester. Incomplete dealkylation will result in a mixture of the desired acid, mono-ester, and starting diester.

Q2: Which synthetic route is best for my target phosphonic acid?

A2: The choice of synthetic route depends heavily on the substrate's structure and functional group tolerance.

  • The Michaelis-Arbuzov reaction is a simple and common method for preparing dialkyl phosphonates from alkyl halides and trialkyl phosphites, which are then hydrolyzed. It is suitable for primary alkyl halides but less effective for secondary and tertiary halides.[1][5]

  • The Michaelis-Becker reaction , which involves the reaction of a dialkyl phosphite anion with an alkyl halide, can be performed under milder conditions than the Michaelis-Arbuzov reaction.[6]

  • The Pudovik reaction is used to synthesize α-hydroxyphosphonates or α-aminomethylphosphonates by the addition of a dialkyl phosphite to an aldehyde or imine, respectively.[7][8]

  • For arylphosphonates, palladium-catalyzed cross-coupling reactions between aryl halides and dialkyl phosphites offer good yields and broad substrate scope.[1]

Q3: How can I effectively purify my phosphonic acid?

A3: Purification of highly polar phosphonic acids can be challenging.[2][3]

  • Recrystallization: This is the preferred method for solid phosphonic acids.[2][3] Solvents like water, ethanol, or isopropanol can be effective.[4]

  • Chromatography: While difficult, purification on silica gel is possible using very polar eluent systems (e.g., CHCl3/MeOH/H2O).[2][3] Reverse-phase HPLC is another option for more challenging separations.[3]

  • Anion-Exchange Chromatography: Strong anion-exchange resins can be used, eluting with an aqueous acid like formic acid.[4]

  • Purification of the Precursor: It is often easier to purify the dialkyl phosphonate precursor by standard silica gel chromatography before the final deprotection step.[2][3]

Q4: What are the best methods for deprotecting a dialkyl phosphonate to the phosphonic acid?

A4: The choice of deprotection method is critical to avoid side reactions and achieve high yields.

  • Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid is a common method, but can lead to P-C bond cleavage in sensitive substrates.[2][3][9]

  • McKenna's Method: This two-step procedure involves reaction with bromotrimethylsilane (TMSBr) followed by methanolysis. It is considered the "gold standard" as it proceeds under mild, neutral conditions, minimizing side reactions.[2][3]

  • Catalytic Hydrogenolysis: For dibenzyl phosphonates, the benzyl groups can be removed by hydrogenolysis using a palladium catalyst.[3][10]

Troubleshooting Guide

Issue 1: Low or No Product Formation in Michaelis-Arbuzov Reaction

Q: I am not observing any formation of my desired dialkyl phosphonate in a Michaelis-Arbuzov reaction. What could be the problem?

A: Several factors could be contributing to the lack of product formation. Consider the following troubleshooting steps:

  • Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is crucial. The general reactivity order is I > Br > Cl. Primary alkyl halides are most reactive, while secondary and tertiary halides often fail to react or lead to elimination products.[5] Aryl and vinyl halides are generally unreactive under these conditions.[5]

  • Reaction Temperature: The Michaelis-Arbuzov reaction typically requires high temperatures, often between 120-160 °C.[1][11] Insufficient temperature will result in a very slow or stalled reaction.

  • Purity of Reagents: Ensure that the trialkyl phosphite and alkyl halide are pure and free of moisture. Moisture can hydrolyze the phosphite starting material.

  • Side Reactions: At high temperatures, the phosphite ester can undergo pyrolysis, which is a common side reaction.[11]

Troubleshooting Workflow for Michaelis-Arbuzov Reaction

G start Low/No Product in Michaelis-Arbuzov Reaction check_halide Is the alkyl halide primary and reactive (I > Br > Cl)? start->check_halide check_temp Is the reaction temperature high enough (120-160 °C)? check_halide->check_temp Yes consider_alt_halide Use a more reactive halide (e.g., iodide instead of chloride). check_halide->consider_alt_halide No check_purity Are the reagents pure and anhydrous? check_temp->check_purity Yes increase_temp Increase reaction temperature. check_temp->increase_temp No purify_reagents Purify/dry reagents. check_purity->purify_reagents No success Reaction proceeds. check_purity->success Yes consider_alt_halide->check_halide increase_temp->check_temp purify_reagents->check_purity failure Still low yield. Consider alternative synthesis.

Troubleshooting workflow for the Michaelis-Arbuzov reaction.
Issue 2: Significant Side Products During Acidic Deprotection

Q: I am observing a significant amount of a side product, likely phosphoric acid, during the acidic hydrolysis of my dialkyl phosphonate. How can I avoid this?

A: The cleavage of the P-C bond is a known side reaction during acidic hydrolysis, especially with sensitive substrates.[2][3] To mitigate this:

  • Use Milder Deprotection Methods: The most effective way to avoid P-C bond cleavage is to use a milder deprotection method.

    • McKenna's Reaction (TMSBr): This is the preferred method for substrates that are sensitive to acid. The reaction is performed at room temperature and is generally high-yielding with fewer side products.[2][3]

    • Hydrogenolysis: If you have a dibenzyl phosphonate, catalytic hydrogenolysis is an excellent and mild alternative to acidic hydrolysis.[3][10]

  • Modify Acidic Hydrolysis Conditions: If you must use acidic hydrolysis, you can try to optimize the conditions:

    • Lower the temperature and shorten the reaction time. Monitor the reaction closely by TLC or NMR to determine the point of complete deprotection before significant side product formation occurs.

    • Use a different acid. While concentrated HCl is common, a mixture of HBr in acetic acid has also been reported.[2]

Table 1: Comparison of Deprotection Methods for Dialkyl Phosphonates

MethodReagentsConditionsAdvantagesDisadvantagesTypical Yields
Acidic Hydrolysis Conc. HCl or HBrReflux, 1-12 hInexpensive, simpleHarsh conditions, P-C bond cleavage, long reaction times70-95% (substrate dependent)[9]
McKenna's Method 1. TMSBr2. MeOH or H₂ORoom temperatureMild, high yields, few side reactionsTMSBr is moisture sensitive and corrosive>90%[2][3]
Hydrogenolysis H₂, Pd/C or PtO₂Room temp, atmospheric pressureVery mild, clean reactionOnly for benzyl or other hydrogenolytically cleavable estersHigh[3][10]
Issue 3: Difficulty in Purifying the Final Phosphonic Acid Product

Q: My final phosphonic acid is a sticky oil that is difficult to purify. What are my options?

A: The high polarity of phosphonic acids makes them notoriously difficult to purify.[2][3] Here is a decision tree to guide your purification strategy:

Decision Tree for Phosphonic Acid Purification

G start Crude Phosphonic Acid is_solid Is the product a solid? start->is_solid try_recrystallization Attempt recrystallization (water, ethanol, isopropanol). is_solid->try_recrystallization Yes is_oil Product is an oil or sticky solid. is_solid->is_oil No is_pure Is the product pure? try_recrystallization->is_pure done Purification Complete is_pure->done Yes is_pure->is_oil No purify_precursor Purify the phosphonate ester precursor by silica gel chromatography before deprotection. is_oil->purify_precursor anion_exchange Consider anion-exchange chromatography. purify_precursor->anion_exchange If still impure rp_hplc Use preparative RP-HPLC. anion_exchange->rp_hplc For difficult separations

Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of a dialkyl phosphonate.

Materials:

  • Triethyl phosphite

  • Benzyl bromide

  • Anhydrous toluene (optional, can be run neat)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add triethyl phosphite (1.0 eq).

  • Add benzyl bromide (1.0 eq) dropwise to the triethyl phosphite at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to 140-150 °C.[1]

  • Maintain the temperature and stir the reaction for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution or by ³¹P NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethyl bromide and any solvent by rotary evaporation.

  • The crude diethyl benzylphosphonate can be purified by vacuum distillation or silica gel chromatography.

Protocol 2: Deprotection of Diethyl Benzylphosphonate to Benzylphosphonic Acid via McKenna's Method

This protocol provides a mild method for the deprotection of a dialkyl phosphonate.

Materials:

  • Diethyl benzylphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Dissolve the diethyl benzylphosphonate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSBr (2.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Remove the solvent and excess TMSBr under vacuum.

  • To the resulting silylated intermediate, add methanol and stir for 1-2 hours at room temperature to effect methanolysis.

  • Remove the methanol under vacuum to yield the crude phosphonic acid. The product can be further purified by recrystallization if it is a solid.[2][3]

Protocol 3: Synthesis of an α-Hydroxyphosphonate via the Pudovik Reaction

This protocol outlines the base-catalyzed addition of a dialkyl phosphite to an aldehyde.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Dialkyl phosphite (e.g., diethyl phosphite)

  • Base catalyst (e.g., triethylamine or DBN)

  • Anhydrous solvent (e.g., THF or can be run neat)

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and the dialkyl phosphite (1.0-1.2 eq).

  • If using a solvent, add anhydrous THF.

  • Add a catalytic amount of the base (e.g., 0.1 eq of triethylamine) to the mixture at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude α-hydroxyphosphonate can be purified by silica gel chromatography or recrystallization.[7][12]

References

Preventing P-C bond cleavage during phosphonate hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphonate hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selective cleavage of phosphonate esters to their corresponding phosphonic acids while preserving the crucial P-C bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the hydrolysis of phosphonate esters?

The main challenge is to selectively cleave the phosphorus-oxygen-carbon (P-O-C) bond of the ester group without breaking the stable phosphorus-carbon (P-C) bond. The P-C bond is generally resistant to hydrolysis, but aggressive reaction conditions, such as high temperatures and strong acids, can lead to its unwanted cleavage.[1][2][3]

Q2: Under what conditions is P-C bond cleavage most likely to occur?

P-C bond cleavage is more likely under harsh acidic conditions, particularly with prolonged heating.[4][5][6] Certain molecular structures are more susceptible. For instance, α-aminophosphonates and some hydroxyphenylphosphonates have shown a tendency for P-C bond scission when treated with concentrated hydrohalic acids like HCl or HBr.[6][7] The electronic effects of substituents on the carbon atom of the P-C bond can also influence its stability.[8]

Q3: What are the most common methods for hydrolyzing phosphonate esters to phosphonic acids?

The most common methods include:

  • Acidic hydrolysis: Typically using concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux.[5][6][9]

  • Mild dealkylation using silyl halides: Bromotrimethylsilane (BTMS) and iodotrimethylsilane (ITMS) are widely used for their mild reaction conditions and high yields.[5][6][9][10][11][12]

  • Dealkylation with boron tribromide (BBr₃): This is another effective method for cleaving phosphonate esters under non-aqueous and mild conditions.[4][5]

  • Catalytic hydrogenolysis: This method is specific for the removal of benzyl ester groups.[6]

Q4: Are there any "greener" alternatives to traditional hydrolysis methods?

Yes, microwave-assisted acidic hydrolysis has been developed as a more energy-efficient and faster alternative to conventional heating.[10][13] This method often uses smaller amounts of acid and significantly reduces reaction times.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of phosphonic acid Incomplete hydrolysis.- Increase reaction time or temperature (if using acid hydrolysis, but monitor for P-C cleavage).- Use a more effective dealkylating agent like bromotrimethylsilane (BTMS) or boron tribromide (BBr₃).- For microwave-assisted hydrolysis, ensure the correct temperature and pressure are reached.[10][13]
Presence of P-C bond cleavage byproducts (e.g., phosphoric acid) Reaction conditions are too harsh (e.g., high acid concentration, high temperature, prolonged reaction time).- Switch to a milder dealkylation method such as BTMS, iodotrimethylsilane, or BBr₃.[4][5][6][11]- For acid hydrolysis, reduce the acid concentration or the reaction temperature.[6]- Consider using microwave-assisted hydrolysis with optimized conditions for a shorter reaction time.[13]
Formation of monoester instead of the full phosphonic acid Insufficient reagent or incomplete reaction.- Use a sufficient excess of the dealkylating agent (e.g., at least 2 equivalents of BTMS per ester group).[14]- Ensure the reaction goes to completion by monitoring with ³¹P NMR spectroscopy.[6]- Alkaline hydrolysis conditions (e.g., NaOH, LiOH) are known to favor the formation of monoesters.[6] To obtain the full phosphonic acid, subsequent acidification is necessary.
Reaction is not working for a sterically hindered phosphonate Steric hindrance is preventing the reagent from accessing the phosphorus center or the ester's alkyl group.- Consider using a smaller, more reactive dealkylating agent.- Boron tribromide (BBr₃) has been shown to be effective for dealkylating sterically hindered phosphonates like diisopropyl and di-tert-butyl phosphonates.[4]
Sensitive functional groups in the molecule are being affected The chosen hydrolysis method is not compatible with other functional groups present in the substrate.- Employ mild and selective dealkylation methods. BTMS and BBr₃ are known to be compatible with a variety of functional groups such as esters, amides, and nitriles.[4][5][10]- For molecules with benzyl protecting groups elsewhere, catalytic hydrogenolysis for deprotection of the phosphonate ester can be a selective option.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common phosphonate hydrolysis methods.

Table 1: Acid-Catalyzed Hydrolysis

ReagentSubstrate TypeTemperature (°C)TimeYield (%)Reference(s)
Conc. HCl (35-37%)Dialkyl PhosphonatesReflux (~100)1 - 12 hGenerally high, but substrate dependent[6][9]
20% HClCoordination ComplexesRefluxN/AGood[6]
HBrDialkyl PhosphonatesRefluxN/AGood[6]
HCl (aq.) + MicrowaveAcyclic Nucleoside Phosphonates130 - 14020 - 30 min77 - 93[10][13]

Table 2: Mild Dealkylation Methods

ReagentEquivalents per Ester GroupSolventTemperature (°C)TimeYield (%)Reference(s)
Bromotrimethylsilane (BTMS)~1.5 - 2CH₂Cl₂, CH₃CN, PyridineRoom Temp.Varies (min to h)High to quantitative[6][9][10]
Iodotrimethylsilane (ITMS)>1N/ARoom Temp.RapidQuantitative[11]
Boron Tribromide (BBr₃)~0.9CH₂Cl₂N/AN/AUp to 95[4][6]

Experimental Protocols

Protocol 1: Dealkylation of Dialkyl Phosphonates using Bromotrimethylsilane (BTMS) - McKenna's Method

This protocol describes a general procedure for the dealkylation of a dialkyl phosphonate to the corresponding phosphonic acid using BTMS, followed by methanolysis.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dialkyl phosphonate substrate in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).[6]

  • Addition of BTMS: Cool the solution to 0 °C using an ice bath. Slowly add bromotrimethylsilane (1.5-2.0 equivalents per ester group) to the stirred solution.[14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (can range from minutes to several hours). The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Work-up (Methanolysis): Once the reaction is complete, carefully add methanol to the reaction mixture at 0 °C. This will quench the excess BTMS and hydrolyze the intermediate silyl ester.

  • Isolation: Remove the solvent and volatile byproducts under reduced pressure. The resulting phosphonic acid can often be used without further purification. If necessary, purification can be achieved by recrystallization.[9]

Protocol 2: Dealkylation of Dialkyl Phosphonates using Boron Tribromide (BBr₃)

This protocol outlines the dealkylation of dialkyl phosphonates using BBr₃, which is particularly useful for substrates with sensitive functional groups.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the dialkyl phosphonate in anhydrous dichloromethane.[4]

  • Addition of BBr₃: Cool the solution to the appropriate temperature (often -78 °C to 0 °C) and slowly add a solution of boron tribromide in dichloromethane (approximately 0.9 equivalents per phosphonate group).[6]

  • Reaction: Stir the reaction mixture at the specified temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, NMR).

  • Work-up (Methanolysis): Carefully quench the reaction by the slow addition of methanol at a low temperature.[4]

  • Isolation: Allow the mixture to warm to room temperature and then remove the solvent in vacuo. The crude phosphonic acid can be purified by appropriate methods if needed.

Visualizations

Hydrolysis_Pathway Phosphonate_Ester Dialkyl Phosphonate (R-PO(OR')₂) Intermediate Intermediate Phosphonate_Ester->Intermediate Hydrolysis/Dealkylation PC_Cleavage P-C Bond Cleavage (Undesired) Phosphonate_Ester->PC_Cleavage Harsh Conditions (e.g., Strong Acid, Heat) Phosphonic_Acid Phosphonic Acid (R-PO(OH)₂) Intermediate->Phosphonic_Acid Work-up (e.g., Methanolysis)

Caption: General pathway for phosphonate ester hydrolysis, highlighting the desired transformation to a phosphonic acid and the undesired P-C bond cleavage side reaction.

Troubleshooting_Workflow Start Start: Hydrolysis of Phosphonate Ester Check_Sensitivity Are sensitive functional groups present? Start->Check_Sensitivity Mild_Method Use Mild Method: BTMS, BBr₃, or ITMS Check_Sensitivity->Mild_Method Yes Acid_Hydrolysis Consider Acid Hydrolysis (HCl, HBr) Check_Sensitivity->Acid_Hydrolysis No Success Success: Phosphonic Acid Obtained Mild_Method->Success Check_Cleavage Is P-C bond cleavage observed? Acid_Hydrolysis->Check_Cleavage Optimize_Acid Optimize Acid Conditions: Lower Temp/Conc., Microwave Assistance Check_Cleavage->Optimize_Acid Yes Check_Cleavage->Success No Optimize_Acid->Check_Cleavage Failure Re-evaluate Strategy Optimize_Acid->Failure If still fails

Caption: Decision workflow for selecting an appropriate phosphonate hydrolysis method to prevent P-C bond cleavage.

PC_Cleavage_Mechanism cluster_undesired Undesired P-C Bond Cleavage Pathway cluster_desired Desired P-O-C Bond Cleavage Pathway Protonation Protonation of Phosphonate Oxygen PC_Attack Nucleophilic Attack on Carbon or P-C Bond Weakening Protonation->PC_Attack [H⁺] Cleavage P-C Bond Cleavage PC_Attack->Cleavage Products Undesired Products (e.g., Phosphoric Acid + Hydrocarbon) Cleavage->Products Reagent_Attack Nucleophilic Attack by Reagent (e.g., Br⁻ from BTMS) on Ester Alkyl Group PO_Cleavage P-O-C Bond Cleavage Reagent_Attack->PO_Cleavage Desired_Intermediate Silyl Phosphonate Intermediate PO_Cleavage->Desired_Intermediate

Caption: Simplified comparison of the proposed mechanism for undesired P-C bond cleavage under acidic conditions versus the desired P-O-C cleavage with a mild dealkylating agent.

References

Improving the efficiency of solvent-free reactions for phosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of solvent-free reactions for phosphonate synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your solvent-free phosphonate synthesis experiments.

1. Low or No Product Yield

Q: My solvent-free Kabachnik-Fields/Pudovik reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in solvent-free phosphonate synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Inadequate Mixing: In the absence of a solvent, efficient mixing is critical to ensure reactants come into contact. For solid or highly viscous reactants, consider gentle heating to create a melt or using a high-torque mechanical stirrer.

  • Reaction Temperature: The optimal temperature for solvent-free reactions is highly substrate-dependent. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[1] Experiment with a range of temperatures to find the sweet spot for your specific reaction. For instance, in the synthesis of certain α-aminophosphonates, increasing the temperature from 85-90 °C to 105-110 °C significantly improved the yield.

  • Catalyst Inactivity or Absence: While many solvent-free phosphonate syntheses can proceed without a catalyst, some substrate combinations benefit from one. If you are using a catalyst, ensure it is active and has been stored correctly. For catalyst-free reactions, consider screening a small amount of a suitable catalyst (e.g., Lewis acids like Mg(ClO₄)₂ or solid-supported catalysts) to see if it improves the yield.[1][2]

  • Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products. Ensure your aldehydes, amines, and phosphites are of high purity. If necessary, purify them before use.

  • Reaction Time: Solvent-free reactions can sometimes require longer or shorter reaction times compared to their solvent-based counterparts. Monitor the reaction progress using techniques like TLC or ³¹P NMR to determine the optimal reaction time.

2. Incomplete Conversion

Q: My reaction starts but seems to stop before all the starting material is consumed. What should I do?

A: Incomplete conversion is a common issue. Here are some troubleshooting steps:

  • Equilibrium Limitations: Some reactions may reach equilibrium before full conversion. If you suspect this is the case, consider adding an excess of one of the reactants (usually the least expensive one) to shift the equilibrium towards the product.

  • Product Inhibition: The product itself might be inhibiting the catalyst or reacting with one of the starting materials. If possible, try to remove the product from the reaction mixture as it forms.

  • Decomposition of Reactants or Catalyst: Over time, especially at elevated temperatures, your reactants or catalyst may decompose. Re-evaluate your reaction temperature and time based on the stability of your compounds.

3. Difficulty with Product Purification

Q: I'm having trouble purifying my phosphonate product from the crude reaction mixture. What are some effective purification strategies for solvent-free reactions?

A: Purification of products from solvent-free reactions can be challenging due to the absence of a solvent to pre-dissolve the mixture.

  • Direct Crystallization: If your product is a solid, you may be able to induce crystallization directly from the reaction mixture by cooling or by adding a small amount of an anti-solvent.

  • Column Chromatography: This is a common and effective method. First, dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) before loading it onto the column. The high polarity of phosphonates may necessitate the use of polar eluents or even reverse-phase chromatography for highly polar products.[3]

  • Acid-Base Extraction: For α-aminophosphonates, you can often use their basicity to your advantage. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous phase. After neutralization, the product can be back-extracted into an organic solvent.

  • Formation of Salts: Converting the phosphonic acid to a salt (e.g., a sodium or ammonium salt) can sometimes facilitate purification by crystallization.[3]

4. Formation of Side Products

Q: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Side reactions can significantly reduce your yield and complicate purification.

  • In Kabachnik-Fields Reactions: A common side reaction is the formation of an α-hydroxyphosphonate if the addition of the phosphite to the aldehyde is faster than the formation of the imine.[4] To favor the desired α-aminophosphonate, you can pre-form the imine before adding the phosphite. The nature of the amine also plays a role; weakly basic amines tend to favor imine formation.[5]

  • In Pudovik Reactions: Rearrangement of the initial α-hydroxyphosphonate adduct to a phosphate can occur, especially in the presence of a strong base.[6] Careful control of the catalyst amount and reaction temperature can minimize this.

  • Oxidation of Phosphite: Trialkyl phosphites can be susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere if your substrates are sensitive to air.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on solvent-free phosphonate synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Effect of Catalyst on the Kabachnik-Fields Reaction of Benzaldehyde, Aniline, and Diethyl Phosphite under Solvent-Free Conditions

CatalystTemperature (°C)TimeYield (%)Reference
None (Microwave)1001.5 min95[4]
Mg(ClO₄)₂rt5 min98[1]
Montmorillonite K-10Microwave2 min92[2]
Acidic AluminaMicrowave3 min94[2]

Table 2: Effect of Reaction Conditions on the Synthesis of Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate

ConditionsTemperature (°C)TimeYield (%)Reference
Solvent-free (Ultrasound)rt20 s99[7]
Toluene (Ultrasound)rt20 s76[7]
Water (Ultrasound)rt20 s65[7]
Hexane (Ultrasound)rt20 s90[7]

Experimental Protocols

This section provides detailed experimental protocols for key solvent-free phosphonate synthesis reactions.

1. General Procedure for the Microwave-Assisted Solvent-Free Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

  • Reactants: Aldehyde (1 mmol), amine (1 mmol), and dialkyl phosphite (1 mmol).

  • Procedure:

    • In a microwave-safe vial, mix the aldehyde, amine, and dialkyl phosphite.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at the desired temperature (e.g., 80-120 °C) for a specified time (typically 1-10 minutes).[8][9]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography on silica gel or by recrystallization.[8]

2. General Procedure for the Ultrasound-Assisted Solvent-Free Synthesis of α-Hydroxyphosphonates (Pudovik Reaction)

  • Reactants: Aldehyde or ketone (1 equivalent) and trialkylphosphite (1.2 equivalents).

  • Procedure:

    • Combine the aldehyde or ketone and trialkylphosphite in a reaction vessel.

    • Place the vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at room temperature for 10-40 minutes.

    • The product often crystallizes directly from the reaction mixture.

    • Collect the solid product by filtration and wash with a cold non-polar solvent (e.g., hexane).

Visualizations

Troubleshooting Workflow for Low Yield in Solvent-Free Phosphonate Synthesis

TroubleshootingWorkflow start Low or No Product Yield check_mixing Is mixing adequate for the physical state of reactants? start->check_mixing improve_mixing Action: Improve mixing - Use mechanical stirrer - Gentle heating to melt solids check_mixing->improve_mixing No check_temp Is the reaction temperature optimized? check_mixing->check_temp Yes improve_mixing->check_temp optimize_temp Action: Optimize temperature - Screen a range of temperatures check_temp->optimize_temp No check_catalyst Is a catalyst required or is the current catalyst active? check_temp->check_catalyst Yes optimize_temp->check_catalyst add_catalyst Action: Add or change catalyst - Screen different catalysts - Check catalyst storage and activity check_catalyst->add_catalyst No/Unsure check_purity Are the reactants pure? check_catalyst->check_purity Yes add_catalyst->check_purity purify_reactants Action: Purify starting materials check_purity->purify_reactants No check_time Is the reaction time sufficient? check_purity->check_time Yes purify_reactants->check_time optimize_time Action: Optimize reaction time - Monitor reaction progress (TLC, NMR) check_time->optimize_time No success Yield Improved check_time->success Yes optimize_time->success

Caption: A flowchart for troubleshooting low product yield.

Logical Relationship in Kabachnik-Fields Reaction Pathways

KabachnikFields cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Imine Imine (Schiff Base) Aldehyde->Imine Hydroxyphosphonate α-Hydroxy- phosphonate Aldehyde->Hydroxyphosphonate Amine Amine Amine->Imine Aminophosphonate α-Amino- phosphonate Phosphite Phosphite Phosphite->Hydroxyphosphonate Phosphite->Aminophosphonate Imine->Aminophosphonate Hydroxyphosphonate->Aminophosphonate SideProduct Side Product (α-Hydroxyphosphonate) Hydroxyphosphonate->SideProduct If not converted

References

Technical Support Center: Synthesis of (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Nitro-benzyl)-phosphonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the Michaelis-Arbuzov reaction to form diethyl (4-nitrobenzyl)phosphonate, followed by acidic hydrolysis to the final product.

Issue 1: Low or No Yield in Michaelis-Arbuzov Reaction

Potential Cause Recommended Solution
Low Reactivity of Alkyl Halide The reactivity of benzyl halides in the Michaelis-Arbuzov reaction follows the trend: I > Br > Cl.[1] If using 4-nitrobenzyl chloride, consider switching to 4-nitrobenzyl bromide for a faster reaction.
High Reaction Temperature Leading to Decomposition While the classical Arbuzov reaction often requires high temperatures (120-160°C), these conditions can lead to decomposition of sensitive substrates.[2][3] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, a 90% yield has been reported in 15 minutes at 80°C under microwave irradiation.[2]
Side Reactions The newly formed ethyl halide can compete with the starting benzyl halide, leading to byproducts.[4] Using an excess of the 4-nitrobenzyl halide can help to drive the reaction towards the desired product.
Impure Reagents Ensure that the triethyl phosphite and 4-nitrobenzyl halide are of high purity and free from moisture, as this can interfere with the reaction.

Issue 2: Formation of Side Products in Michaelis-Arbuzov Reaction

Potential Cause Recommended Solution
Competing Reactions At high temperatures, elimination reactions can compete with the desired substitution, especially with secondary or tertiary halides (not directly applicable to benzyl halides but a general consideration).[5] Adhering to the optimal temperature range is crucial.
Reaction with Solvent If a reactive solvent is used, it may participate in the reaction. Toluene or solvent-free conditions are often preferred.[6][7]
Rearrangement of Intermediate While less common with benzyl halides, unstable phosphonium salt intermediates can sometimes undergo rearrangements.[5] Ensuring a clean and prompt reaction can minimize this.

Issue 3: Incomplete Hydrolysis of the Phosphonate Ester

Potential Cause Recommended Solution
Insufficient Acid Concentration or Reaction Time The hydrolysis of diethyl phosphonates to phosphonic acids typically requires refluxing in concentrated hydrochloric acid for several hours.[8] Ensure that the HCl concentration is adequate (e.g., 6-12 M) and the reaction is allowed to proceed to completion, which can be monitored by TLC or NMR.
Steric Hindrance While not a major issue for a benzylphosphonate, bulky groups near the phosphorus atom can slow down hydrolysis.[9] In such cases, extending the reaction time or using a stronger acid might be necessary.

Issue 4: P-C Bond Cleavage During Hydrolysis

Potential Cause Recommended Solution
Harsh Acidic Conditions The electron-withdrawing nitro group can make the benzyl C-P bond susceptible to cleavage under harsh acidic conditions.[8] While concentrated HCl is effective for hydrolysis, prolonged exposure or excessively high temperatures should be avoided.
Alternative Deprotection Method For sensitive substrates, consider alternative deprotection methods such as using bromotrimethylsilane (TMSBr) followed by methanolysis, or catalytic hydrogenolysis if other functional groups are compatible.[6][10]

Issue 5: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Hygroscopic Nature of Phosphonic Acids Phosphonic acids are often hygroscopic and can be difficult to handle as solids.[11] After hydrolysis and removal of volatiles, co-evaporation with a non-polar solvent like toluene can help to remove residual water. Drying under high vacuum over a desiccant such as P4O10 is also recommended.
High Polarity The high polarity of phosphonic acids makes them challenging to purify by conventional silica gel chromatography.[10] Recrystallization is the preferred method of purification.
Recrystallization Issues Finding a suitable solvent system for recrystallization can be challenging. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (e.g., water, ethanol) and then precipitate the product by adding a less polar solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common method involves a two-step synthesis. The first step is the Michaelis-Arbuzov reaction between a 4-nitrobenzyl halide (commonly bromide) and triethyl phosphite to form diethyl (4-nitrobenzyl)phosphonate. The second step is the acidic hydrolysis of the resulting phosphonate ester to yield this compound.[6]

Q2: What are the advantages of using microwave-assisted synthesis for the Michaelis-Arbuzov reaction?

A2: Microwave-assisted synthesis offers several advantages, including a significant reduction in reaction time (e.g., from hours to minutes) and often an improvement in product yield.[2] The localized and efficient heating can minimize the formation of side products that may occur under prolonged conventional heating.[2]

Q3: Can I use other phosphites besides triethyl phosphite?

A3: Yes, other trialkyl phosphites can be used. However, triethyl phosphite is commonly chosen because the resulting ethyl halide byproduct is volatile and can be easily removed from the reaction mixture.[4]

Q4: What analytical techniques are best for monitoring the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product in both the Michaelis-Arbuzov reaction and the hydrolysis step. For more detailed analysis, 1H and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure of the intermediate and the final product.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A5: Yes, several greener approaches have been explored. Solvent-free conditions for the Michaelis-Arbuzov reaction can reduce waste and simplify purification.[6] Additionally, catalytic methods for both the C-P bond formation and the deprotection step are being developed to replace stoichiometric reagents and harsh reaction conditions.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Diethyl (4-nitrobenzyl)phosphonate Synthesis

MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating4-nitrobenzyl bromide, triethyl phosphiteToluene1104 h~85[7]
Microwave-Assisted4-nitrobenzyl bromide, triethyl phosphiteNone8015 min90[2]
Solvent-Free4-nitrobenzyl halide, trialkyl phosphiteNoneN/AN/AN/A[6]

Table 2: Comparison of Hydrolysis Methods for Diethyl (4-nitrobenzyl)phosphonate

MethodReagentSolventTemperature (°C)TimeYield (%)Reference
Acidic HydrolysisConcentrated HClWaterReflux4-12 hHigh[8][12]
Silylation-MethanolysisTMSBr, then MeOHDichloromethaneRoom Temp.N/AHigh[10]
Catalytic HydrogenolysisH₂, Pd/CEthanolRoom Temp.N/AHigh[6][10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Michaelis-Arbuzov Reaction)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzyl bromide (1.0 eq).

  • Add triethyl phosphite (1.2 - 1.5 eq). The reaction can be performed neat or in a high-boiling solvent such as toluene.

  • Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Acidic Hydrolysis)

  • To a round-bottom flask, add the crude or purified diethyl (4-nitrobenzyl)phosphonate from the previous step.

  • Add a sufficient volume of concentrated hydrochloric acid (e.g., 6 M or 12 M) to dissolve the phosphonate ester.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess HCl under reduced pressure.

  • The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water or ethanol, and then allow it to cool slowly. The product will crystallize out and can be collected by filtration.

  • Dry the purified product under high vacuum over a desiccant.

Mandatory Visualization

Synthesis_Pathway 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Arbuzov_Reaction Michaelis-Arbuzov Reaction 4-Nitrobenzyl_bromide->Arbuzov_Reaction Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Arbuzov_Reaction Diethyl_phosphonate Diethyl (4-nitrobenzyl)phosphonate Arbuzov_Reaction->Diethyl_phosphonate Hydrolysis Acidic Hydrolysis (conc. HCl, Reflux) Diethyl_phosphonate->Hydrolysis Phosphonic_acid This compound Hydrolysis->Phosphonic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Arbuzov Reaction Check_Reactivity Check Reactivity of Benzyl Halide Start->Check_Reactivity Check_Temp Optimize Reaction Temperature Check_Reactivity->Check_Temp Using Bromide Use_Bromide Use 4-Nitrobenzyl Bromide Check_Reactivity->Use_Bromide Using Chloride? Check_Purity Verify Reagent Purity Check_Temp->Check_Purity No Decomposition Microwave Consider Microwave Synthesis Check_Temp->Microwave Decomposition? Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents Impurities Suspected?

Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the thermal stability of phosphonic acid (PA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of a phosphonic acid SAM?

A1: The thermal stability of a PA SAM is highly dependent on the molecular structure, the substrate, and the surrounding environment. The anchoring bond between the phosphonic acid headgroup and a metal oxide substrate (P-O-Metal) is exceptionally robust and can remain stable up to 800°C.[1][2] However, the overall stability of the monolayer is typically limited by the organic backbone of the molecule. For simple alkylphosphonic acids, degradation, such as the breakage of alkyl chains, is often observed in the range of 200°C to 350°C.[1][2] On silicon substrates, for example, butylphosphonic acid (BPA) SAMs begin to decompose and desorb above 350°C.[3]

Q2: What is the primary mechanism of thermal degradation for PA SAMs?

A2: The dominant degradation mechanism is not the cleavage of the strong P-O-substrate bond. Instead, degradation typically occurs through the oxidation or thermal cleavage of "weak links" within the molecular backbone.[1][2][4] For standard n-alkyl chains, this involves the C-C and C-H bonds. For more complex molecules, specific bonds, such as ether linkages or bonds between fluorinated and non-fluorinated segments, can be the point of failure at even lower temperatures.[2][3][4]

Q3: How does the choice of substrate affect the thermal stability of my PA SAM?

A3: The substrate plays a critical role. PA SAMs form strong covalent bonds with metal oxide surfaces like aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO), leading to high thermal stability of the anchor itself.[1][2][3] The stability on silicon oxide is also robust, though studies show decomposition of the monolayer can occur at lower temperatures compared to some metal oxides. For instance, while the P-O-Metal bond on oxides can be stable to 800°C, BPA SAMs on Si begin to decompose above 350°C.[1][3]

Q4: Can post-formation annealing improve the thermal stability of my PA SAM?

A4: Yes, post-formation thermal annealing is a critical step to enhance both thermal and hydrolytic stability. Initially, phosphonic acid molecules may be hydrogen-bonded to the substrate.[5] Annealing, typically at temperatures between 100°C and 150°C, promotes the formation of covalent P-O-Metal bonds, leading to a more robust and stable monolayer.[5][6] This process also helps to densify the SAM.

Q5: How can I further enhance the thermal stability of my PA SAMs beyond simple annealing?

A5: Two advanced strategies can significantly increase thermal stability:

  • Lateral Cross-linking: Synthesize phosphonic acid molecules with reactive moieties that can be polymerized after SAM formation. This creates covalent bonds between adjacent molecules, forming a more rigid and stable 2D network.[1][2]

  • Protective Overlayers: Deposit a thin, dense, and amorphous inorganic layer, such as aluminum oxide (Al₂O₃), on top of the SAM using a low-temperature technique like atomic layer deposition (ALD). A 10 nm Al₂O₃ layer can protect the SAM from oxidative degradation in air at temperatures up to 300°C.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
SAM desorbs or degrades at unexpectedly low temperatures (<200°C). 1. Incomplete covalent bond formation; molecules are only physisorbed or hydrogen-bonded.[5]2. Presence of "weak links" in the molecular backbone (e.g., ether or ester groups).[3][4]3. Contaminated or improperly prepared substrate surface.4. Hydrolysis of the P-O-substrate bond due to residual water.[8]1. Introduce a post-deposition annealing step (e.g., 150°C for 1-3 hours) to drive covalent bond formation.[5][6]2. Select molecules with simple, saturated alkyl chains if high thermal stability is the primary goal.[3]3. Ensure rigorous substrate cleaning and activation protocols are followed.4. Perform SAM deposition and annealing in a controlled, low-humidity environment or under vacuum.
Inconsistent thermal stability results across different samples. 1. Variation in SAM quality and density.2. Inconsistent substrate surface chemistry or roughness.3. Choice of solvent affecting monolayer formation. Some polar solvents can cause surface dissociation and byproduct formation on certain oxides (e.g., ZnO).[9][10]1. Optimize SAM deposition parameters (concentration, temperature, time) to ensure consistent, high-density monolayers.[11]2. Standardize substrate preparation to ensure reproducible surface properties.3. Screen different solvents. For sensitive substrates like ZnO, consider less polar solvents like toluene to prevent byproduct formation.[9][10]
SAM appears stable under vacuum but degrades rapidly in air at high temperatures. 1. Oxidative degradation of the organic backbone.[1][2]1. Perform high-temperature experiments under an inert atmosphere (e.g., N₂ or Ar).2. For applications requiring stability in air, consider applying a protective inorganic overlayer via ALD.[7]

Quantitative Data Summary

The following table summarizes the thermal stability of various phosphonic acid SAMs on different substrates.

MoleculeSubstrateOnset of Degradation/DesorptionEnvironmentReference
Butylphosphonic Acid (BPA)Si> 350°CReduced Pressure (20 mTorr)[1][3]
Aminopropyltriethoxysilane (APTES)Si~250°CReduced Pressure (20 mTorr)[1][3]
Alkylphosphonic AcidsAl₂O₃400 - 500°C (Backbone Cleavage)In-situ High Vacuum[4][12]
Pentafluorophenoxy-substituted PAAl₂O₃> 250°C (Backbone Cleavage)In-situ High Vacuum[4][12]
Octadecylphosphonic Acid (ODPA)TiO₂~350°CAmbient[2]
P-O Headgroup BondMetal OxidesStable up to 800°CHigh Vacuum[1][2]

Diagrams and Workflows

G cluster_0 Thermal Degradation Pathway of Alkylphosphonic Acid SAM SAM Intact SAM on Metal Oxide Substrate Heat Heat (> 350-400°C) SAM->Heat Degradation Backbone Cleavage (C-C bond scission) Heat->Degradation Desorption Desorption of Alkyl Fragments Degradation->Desorption Phosphate Stable Phosphate Layer Remains on Surface Degradation->Phosphate

Caption: Primary thermal degradation pathway for alkylphosphonic acid SAMs.

G cluster_1 Workflow for Enhancing SAM Thermal Stability Start Start: Unstable SAM Step1 Step 1: Substrate Prep & SAM Deposition Start->Step1 Step2 Step 2: Post-Deposition Thermal Annealing (e.g., 150°C) Step1->Step2 Decision Is Stability Sufficient? Step2->Decision OptionA Option A: Use Laterally Cross-linkable Molecules Decision->OptionA No OptionB Option B: Deposit Protective ALD Overlayer (e.g., Al₂O₃) Decision->OptionB No End End: Thermally Stable SAM Decision->End Yes OptionA->End OptionB->End

Caption: Workflow for preparing and enhancing the thermal stability of PA SAMs.

Experimental Protocols

Protocol 1: Standard Formation of Octadecylphosphonic Acid (ODPA) SAM on Silicon with Native Oxide

  • Substrate Cleaning:

    • Sonicate silicon coupons in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the coupons under a stream of dry nitrogen.

    • Treat the coupons with UV-Ozone or an oxygen plasma cleaner for 10-15 minutes to remove organic contaminants and generate a uniform hydroxylated surface.

  • SAM Deposition (T-BAG Method):

    • Prepare a 1 mM solution of ODPA in anhydrous tetrahydrofuran (THF).

    • Place the cleaned silicon coupons vertically in a vial containing the ODPA solution.

    • Allow the solvent to evaporate slowly at room temperature, which "tethers" the molecules to the surface.[5]

  • Thermal Annealing:

    • Once the solvent has fully evaporated, place the coated coupons in an oven.

    • Heat the coupons at 140-150°C for 24-48 hours in air or under a vacuum.[5] This step is crucial for forming covalent bonds between the phosphonic acid and the silicon oxide surface.[5]

  • Rinsing:

    • After annealing, sonicate the coupons in fresh THF for 5-10 minutes to remove any physisorbed, unbound molecules.

    • Rinse with isopropanol and dry with nitrogen. The surface should now be covered with a dense monolayer.

Protocol 2: Assessing Thermal Stability via X-ray Photoelectron Spectroscopy (XPS)

  • Initial Characterization:

    • Acquire a survey scan and high-resolution scans (C 1s, P 2p, Si 2p, O 1s) of the as-prepared SAM on the substrate.

    • Calculate the initial atomic ratios (e.g., C/Si and P/Si) to establish a baseline for the intact monolayer.[1][3]

  • Stepwise Annealing:

    • Mount the sample in a UHV chamber with heating capabilities.

    • Increase the temperature to the first setpoint (e.g., 150°C) and hold for a defined period (e.g., 30-60 minutes).

    • Cool the sample to room temperature.

  • Iterative Analysis:

    • Re-acquire XPS spectra after the annealing step.

    • Calculate the new atomic ratios. A significant decrease in the C/Si and P/Si ratios indicates desorption or decomposition of the SAM.[3]

    • Repeat steps 2 and 3 for progressively higher temperatures (e.g., in 50°C increments) until the C/Si and P/Si signals are significantly diminished.

  • Data Interpretation:

    • Plot the normalized atomic ratios of C/Si and P/Si as a function of annealing temperature.

    • The onset temperature for a sharp decline in these ratios corresponds to the thermal degradation temperature of the SAM under those conditions.[1][3]

References

Issues with phosphonic acid monolayer formation and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphonic acid self-assembled monolayer (SAM) formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the formation of phosphonic acid monolayers, offering potential causes and solutions.

Question: Why is my phosphonic acid monolayer incomplete or showing low surface coverage?

Answer:

Incomplete monolayer formation is a common issue that can be attributed to several factors. The quality of the substrate, the deposition conditions, and the purity of the reagents all play a crucial role.

Potential Causes and Solutions:

  • Substrate In-homogeneity or Contamination: The presence of organic residues or inconsistencies on the substrate surface can hinder the self-assembly process.

    • Solution: Implement a rigorous substrate cleaning protocol. Common procedures involve sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. An oxygen plasma or UV-ozone treatment immediately before deposition can also be highly effective in removing organic contaminants and creating a reactive oxide layer.

  • Suboptimal Deposition Time: The formation of a well-ordered monolayer is a time-dependent process.

    • Solution: The optimal deposition time can vary depending on the solvent, concentration, and temperature. It is recommended to perform a time-course study to determine the point at which surface coverage plateaus. Deposition times can range from a few hours to over 24 hours.

  • Incorrect Phosphonic Acid Concentration: The concentration of the phosphonic acid solution directly impacts the kinetics of monolayer formation.

    • Solution: While a higher concentration might seem to lead to faster coverage, it can also result in the formation of disordered multilayers. A typical starting concentration is in the range of 0.1 mM to 1 mM. It's advisable to optimize the concentration for your specific system. Studies have shown that beyond a certain point, increasing the concentration does not significantly improve surface coverage[1][2].

  • Inappropriate Solvent Choice: The solvent plays a critical role in dissolving the phosphonic acid and mediating its interaction with the substrate surface.

    • Solution: The choice of solvent can significantly impact the quality of the SAM. Solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers on some substrates like ZnO, as they can suppress the dissolution of the metal oxide surface and the formation of undesired byproducts[3][4]. Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (THF)[5]. The ideal solvent will depend on the specific phosphonic acid and substrate being used.

Question: I am observing the formation of multilayers or aggregates on my substrate. How can I prevent this?

Answer:

The formation of multilayers or aggregates is often a result of non-ideal deposition conditions, leading to molecules adsorbing on top of the initial monolayer rather than directly on the substrate.

Potential Causes and Solutions:

  • Excessively High Concentration: A high concentration of the phosphonic acid in the deposition solution is a primary cause of multilayer formation.

    • Solution: Reduce the concentration of the phosphonic acid solution. Optimization experiments are key to finding the ideal concentration that favors monolayer formation.

  • Presence of Water: Trace amounts of water in the solvent or on the substrate can lead to the formation of phosphonic acid aggregates in solution, which then deposit on the surface.

    • Solution: Use anhydrous solvents and ensure the substrate is thoroughly dried before immersion in the deposition solution. Performing the deposition in a controlled environment, such as a glovebox, can minimize exposure to atmospheric moisture.

  • Post-Deposition Rinsing: Inadequate rinsing after deposition can leave behind physisorbed molecules and aggregates.

    • Solution: Implement a thorough rinsing procedure with fresh, clean solvent (the same solvent used for deposition is often a good choice) immediately after removing the substrate from the deposition solution. Gentle sonication during rinsing can also help to remove loosely bound molecules.

Question: My monolayer shows poor stability and delaminates easily. What could be the reason?

Answer:

Poor adhesion and stability of the monolayer suggest a weak interaction between the phosphonic acid headgroup and the substrate surface.

Potential Causes and Solutions:

  • Incomplete Covalent Bonding: The formation of a robust monolayer relies on the covalent bonding between the phosphonic acid and the metal oxide surface.

    • Solution: A post-deposition annealing step can promote the formation of strong, covalent M-O-P bonds. The annealing temperature and duration should be optimized to avoid thermal degradation of the monolayer. For example, annealing at 140°C for 48 hours has been used for phosphonic acids on silicon oxide[5]. However, thermal stability can be dependent on the specific molecule, with some fluorinated backbones showing degradation at lower temperatures[6].

  • Surface Passivation: The native oxide layer on the substrate might not be sufficiently reactive.

    • Solution: Pre-treatment of the substrate with methods like oxygen plasma or UV-ozone can create a more hydroxylated and reactive surface, which is crucial for the condensation reaction with the phosphonic acid headgroup[7].

  • Hydrolytic Instability: While generally stable, phosphonate monolayers can be susceptible to hydrolysis under certain conditions, especially in aqueous environments at extreme pH.

    • Solution: For applications in aqueous media, it is important to consider the pH of the environment. Phosphonic acid SAMs on materials like titanium and zirconium have shown high bond durability over a wide range of pH values[8].

Frequently Asked Questions (FAQs)

Q1: What is the binding mechanism of phosphonic acids to metal oxide surfaces?

A1: Phosphonic acids bind to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface. This reaction forms a strong, covalent metal-oxygen-phosphorus (M-O-P) bond and releases water as a byproduct[9][7]. The phosphonic acid headgroup can form monodentate, bidentate, or tridentate linkages with the surface, which contributes to the stability of the monolayer[8][10].

Q2: How does the choice of solvent affect the quality of the phosphonic acid monolayer?

A2: The solvent is a critical parameter in SAM formation. It must effectively dissolve the phosphonic acid derivative without negatively interacting with the substrate. Solvents with high dielectric constants, like methanol, can sometimes lead to the dissolution of the metal oxide surface (e.g., ZnO) and the formation of layered metal-phosphonate byproducts, which are detrimental to the formation of a well-defined monolayer[3][4]. In such cases, solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, are preferred[3][4]. The choice of solvent can influence the kinetics of SAM formation; for instance, on ZnO, n-octadecylphosphonic acid (ODPA) SAMs formed more rapidly in isopropanol compared to ethanol[1].

Q3: What role does temperature play in the formation of phosphonic acid SAMs?

A3: Temperature influences both the kinetics and the structural order of the resulting monolayer. Elevated temperatures can accelerate the rate of SAM formation[1][2]. However, excessively high temperatures (e.g., above 60°C for ODPA on ZnO) can lead to the formation of a more disordered monolayer with defects[1][2]. A post-deposition annealing step at a moderate temperature (e.g., 110-150°C) is often employed to drive the condensation reaction to completion and improve the covalent bonding to the surface[3][5].

Q4: How does the alkyl chain length of the phosphonic acid affect the monolayer properties?

A4: The length of the alkyl chain plays a significant role in the ordering and stability of the monolayer. Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, which promotes a more ordered and densely packed monolayer[11]. This increased order in long-chain SAMs results in a smaller tilt angle of the molecules with respect to the surface normal[11].

Q5: Can I form a phosphonic acid monolayer on a non-oxide surface?

A5: The primary binding mechanism for phosphonic acids involves the reaction with surface hydroxyl groups on metal oxides. Therefore, they are most suitable for surfaces such as aluminum oxide (Al₂O₃)[9], titanium dioxide (TiO₂)[12], zinc oxide (ZnO)[1][3][4][13], indium tin oxide (ITO)[11][14], and silicon dioxide (SiO₂)[5][15]. Formation on non-oxide surfaces would require surface modification to introduce a suitable oxide or hydroxylated layer.

Data Presentation

Table 1: Influence of Solvent on Octadecylphosphonic Acid (ODPA) SAM Formation on ZnO

SolventDielectric Constant (εr)Growth Rate (%/min)Max. Surface Coverage (%)Monolayer Quality
Isopropanol19.90.796High coverage, faster deposition[1]
Ethanol24.60.297Slightly higher coverage than isopropanol[1]
Methanol32.6--Can lead to undesired byproducts (layered zinc compounds)[3][4]
Toluene2.38--Promotes well-defined tridentate coordination[3][4]
tert-Butyl Alcohol11.2-11.5--Promotes well-defined tridentate coordination[2][3]

Table 2: Characterization Data for Phosphonic Acid Monolayers on Various Substrates

Phosphonic AcidSubstrateContact Angle (°)Key XPS Peaks (Binding Energy, eV)Key FTIR Peaks (cm⁻¹)
Perfluorodecylphosphonic acid (PFDPA)Ti-6Al-4V~115P 2p, P 2s, F 1s[8]1212 (P=O stretch), 1160 & 1126 (P-OH stretch), ~1100 (P-O)[8]
n-Octadecylphosphonic acid (ODPA)Al/Al₂O₃117--
Dodecylphosphonic acid (DP)Al/Al₂O₃120--
Perfluorodecylphosphonic acid (PFDP)Al/Al₂O₃122--
1-Hexanephosphonic acid (HPA)ZnO-P 2s[13]-
n-Octadecylphosphonic acid (ODPA)Si/SiO₂-SiPO₂⁺, SiC₁₈H₃₈PO₃⁺ (ToF-SIMS)[5]-

Experimental Protocols

1. Substrate Cleaning and Preparation:

  • Cut the substrate to the desired dimensions.

  • Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate under a stream of high-purity nitrogen gas.

  • Immediately before deposition, treat the substrate with oxygen plasma or a UV-ozone cleaner for 10-20 minutes to remove any remaining organic contaminants and to generate a fresh, hydroxylated oxide surface.

2. Phosphonic Acid Monolayer Deposition (Solution Phase):

  • Prepare a solution of the desired phosphonic acid in a suitable anhydrous solvent (e.g., 1 mM in ethanol or toluene).

  • Place the cleaned and activated substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

  • Allow the deposition to proceed for the optimized duration (typically 12-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • After deposition, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.

  • Dry the substrate again under a stream of nitrogen.

  • (Optional but recommended) Anneal the substrate in an oven or on a hotplate at a temperature optimized for the specific system (e.g., 120-150°C) for a defined period (e.g., 1-48 hours) to promote covalent bond formation.

3. Characterization Techniques:

  • Contact Angle Goniometry:

    • Place a droplet of a probe liquid (typically deionized water) onto the monolayer-coated surface.

    • Use a goniometer to measure the static contact angle between the droplet and the surface. A high contact angle for a hydrophobic terminal group (e.g., >110° for a long alkyl chain) is indicative of a well-ordered, dense monolayer.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elemental composition of the surface.

    • Acquire high-resolution spectra of the relevant elements (e.g., P 2p, C 1s, O 1s, and the substrate elements). The presence of the P 2p peak confirms the presence of the phosphonic acid on the surface. Analysis of the peak shapes and binding energies can provide information about the chemical bonding state.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Acquire a background spectrum of the bare substrate.

    • Acquire the spectrum of the monolayer-coated substrate.

    • The presence of characteristic vibrational modes, such as P=O, P-OH, and P-O-Metal stretches, can confirm the binding of the phosphonic acid and provide insights into its binding mode (monodentate, bidentate, or tridentate)[8].

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_char Characterization sub_cleaning Substrate Cleaning (Sonication) drying1 Drying (N2 Stream) sub_cleaning->drying1 activation Surface Activation (O2 Plasma / UV-Ozone) drying1->activation immersion Substrate Immersion activation->immersion pa_solution Prepare Phosphonic Acid Solution pa_solution->immersion rinsing Rinsing immersion->rinsing drying2 Drying rinsing->drying2 annealing Annealing (Optional) drying2->annealing contact_angle Contact Angle annealing->contact_angle xps XPS annealing->xps ftir FTIR annealing->ftir

Caption: Experimental workflow for phosphonic acid monolayer formation.

troubleshooting_workflow cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Monolayer Formation Issue incomplete_coverage Incomplete Coverage / Low Density start->incomplete_coverage multilayers Multilayers / Aggregates start->multilayers poor_stability Poor Stability / Delamination start->poor_stability sub_contam Substrate Contamination incomplete_coverage->sub_contam dep_time Incorrect Deposition Time incomplete_coverage->dep_time concentration1 Suboptimal Concentration incomplete_coverage->concentration1 solvent Wrong Solvent incomplete_coverage->solvent concentration2 Concentration Too High multilayers->concentration2 water Presence of Water multilayers->water rinsing Inadequate Rinsing multilayers->rinsing bonding Incomplete Covalent Bonding poor_stability->bonding surface_pass Surface Passivation poor_stability->surface_pass hydrolysis Hydrolytic Instability poor_stability->hydrolysis clean_sub Improve Substrate Cleaning sub_contam->clean_sub optimize_time Optimize Deposition Time dep_time->optimize_time optimize_conc1 Optimize Concentration concentration1->optimize_conc1 change_solvent Change Solvent solvent->change_solvent reduce_conc Reduce Concentration concentration2->reduce_conc anhydrous Use Anhydrous Conditions water->anhydrous improve_rinsing Improve Rinsing Protocol rinsing->improve_rinsing anneal Introduce Annealing Step bonding->anneal activate_surface Activate Surface (Plasma/UV) surface_pass->activate_surface control_ph Control pH of Environment hydrolysis->control_ph

Caption: Troubleshooting workflow for phosphonic acid SAMs.

References

Technical Support Center: Characterizing Impurities in (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing impurities in (4-Nitro-benzyl)-phosphonic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound often originate from the synthetic route, typically the Michaelis-Arbuzov reaction followed by hydrolysis. Potential impurities can be categorized as:

  • Starting Materials: Unreacted reagents such as 4-nitrobenzyl bromide and triethyl phosphite.

  • Intermediates: Incomplete hydrolysis can leave residual diethyl (4-nitrobenzyl)phosphonate.[1]

  • Byproducts: Side-products from the Michaelis-Arbuzov reaction, such as transesterification products or byproducts from potential side reactions involving the nitro group.[2]

  • Reagents from Synthesis/Workup: Inorganic salts from purification steps or residual acids (e.g., HCl) from the hydrolysis step.[1][3]

  • Degradation Products: Products arising from the decomposition of this compound under harsh conditions or prolonged storage.

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities. Due to the polar nature of the phosphonic acid, reversed-phase HPLC with an ion-pairing agent or an anion-exchange column is often employed.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is highly specific for phosphorus-containing compounds and can distinguish between the phosphonic acid, its ester intermediates, and other phosphorus-containing byproducts based on their unique chemical shifts.[1][7]

    • ¹H NMR: Useful for identifying the presence of starting materials and the diethyl ester intermediate by observing characteristic signals, such as the ethyl groups of the ester.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for determining the molecular weights of the parent compound and polar impurities.[1] For less polar impurities, GC-MS may be used, potentially after a derivatization step like silylation to increase volatility.[1]

Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?

A3: To identify an unknown peak, you can employ several strategies:

  • Spiking: Inject a sample spiked with a known reference standard of a suspected impurity. If the peak height of the unknown increases, it is likely that impurity.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC column and analyze it by NMR spectroscopy.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions between the acidic phosphonic acid group and the silica backbone of the column.- Add an ion-pairing agent (e.g., tetrabutylammonium bromide) to the mobile phase to improve peak shape. - Lower the pH of the mobile phase (e.g., with phosphoric or formic acid) to suppress the ionization of the phosphonic acid.[9] - Use a column with a different stationary phase, such as an anion-exchange column.[4]
Shifting Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Ensure the mobile phase is thoroughly mixed and degassed.[10] - Use a column oven to maintain a constant temperature.[10][11] - Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Ghost Peaks - Carryover from a previous injection. - Contaminated mobile phase.- Inject a blank (mobile phase) to see if the ghost peak is present. - Clean the injector and sample loop.[10] - Prepare fresh mobile phase using HPLC-grade solvents.
Unexpected Peaks Presence of a process-related impurity or a degradation product.- Refer to the list of potential impurities in the FAQs. - Use LC-MS to determine the molecular weight of the unknown peak. - Review the synthesis and storage conditions of your sample to identify potential sources of the new impurity.
Sample Preparation
Issue Potential Cause Troubleshooting Steps
Sample is a Sticky Solid and Difficult to Handle Hygroscopic nature of phosphonic acids or presence of residual solvents.- Dry the sample under high vacuum. - For purification, consider converting the phosphonic acid to a salt (e.g., sodium salt), which may be more crystalline and easier to handle.[12]
Incomplete Dissolution of the Sample The sample may not be fully soluble in the chosen diluent.- this compound is soluble in aqueous base and polar organic solvents. - For HPLC analysis, ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Sonication may aid dissolution.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: ³¹P NMR for Identification of Phosphorus-Containing Species
  • Instrument: 400 MHz NMR Spectrometer (or similar).

  • Solvent: D₂O or DMSO-d₆.

  • Procedure:

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Expected Chemical Shifts:

    • This compound: The chemical shift will be in the typical range for phosphonic acids.

    • Diethyl (4-nitrobenzyl)phosphonate: Expected to be at a different chemical shift, typically downfield from the corresponding phosphonic acid.[7]

    • Triethyl phosphite: Will appear at a significantly different chemical shift, characteristic of phosphites.

Data Presentation

Table 1: Potential Impurities and their Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Origin
This compoundC₇H₈NO₅P217.12Main Compound
Diethyl (4-nitrobenzyl)phosphonateC₁₁H₁₆NO₅P273.22Intermediate
4-Nitrobenzyl bromideC₇H₆BrNO₂216.03Starting Material
Triethyl phosphiteC₆H₁₅O₃P166.16Starting Material
Phosphoric AcidH₃PO₄98.00Potential byproduct/reagent

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc HPLC Analysis (Separation) prep->hplc Injection nmr NMR Analysis (³¹P, ¹H) prep->nmr ms LC-MS Analysis (Identification) hplc->ms quant Quantification of Impurities hplc->quant ident Impurity Identification nmr->ident ms->ident report Final Report quant->report ident->report

Caption: Workflow for impurity characterization.

troubleshooting_logic cluster_investigation Initial Checks cluster_identification Advanced Identification cluster_conclusion Conclusion start HPLC Anomaly Detected (e.g., Unexpected Peak) check_blank Inject Blank Sample start->check_blank check_std Spike with Known Standard start->check_std check_params Verify HPLC Parameters (Mobile Phase, Temp, Flow) start->check_params system_issue System Issue Resolved check_blank->system_issue Peak in Blank lcms Perform LC-MS Analysis check_std->lcms No Match impurity_id Impurity Identified check_std->impurity_id Peak Area Increases check_params->system_issue Parameter Drift fractionate Fraction Collection & NMR lcms->fractionate Ambiguous Result lcms->impurity_id MW Confirmed fractionate->impurity_id Structure Confirmed

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Best Practices for Handling and Storing Arylphosphonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of arylphosphonic acids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with arylphosphonic acids?

A1: Arylphosphonic acids are generally corrosive solids.[1] Key hazards include:

  • Skin and Eye Damage: They can cause severe skin burns and eye damage upon contact.[1]

  • Harmful if Swallowed: Ingestion can lead to severe gastrointestinal irritation and possible burns.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]

Always consult the Safety Data Sheet (SDS) for the specific arylphosphonic acid you are working with for detailed hazard information.[1][2][3][4][5][6]

Q2: What are the recommended storage conditions for arylphosphonic acids?

A2: To ensure the stability and integrity of arylphosphonic acids, store them in a cool, dry, and well-ventilated area.[2][3][4] Keep containers tightly closed to prevent moisture absorption, as they can be hygroscopic.[1][7] Store them away from incompatible materials such as strong bases and oxidizing agents.[1][5] It is also advisable to store them in corrosive-resistant containers.[6]

Q3: How stable are arylphosphonic acids?

A3: Arylphosphonic acids are generally stable compounds. The P-C bond is robust and resistant to hydrolysis and high temperatures.[8] However, they can decompose under certain conditions:

  • High Temperatures: Thermal decomposition can release irritating and toxic gases and vapors, including oxides of phosphorus.[5][6]

  • Presence of Certain Metals: Some phosphonates can undergo oxidation in the presence of transition metal ions like Mn(II).

Q4: What are the common signs of degradation or impurity in an arylphosphonic acid sample?

A4: Degradation or impurities may be indicated by:

  • A change in physical appearance, such as discoloration or clumping.

  • A change in melting point.

  • The presence of additional peaks in analytical spectra (e.g., 31P NMR, HPLC). Common impurities can include starting materials from the synthesis, byproducts like diarylphosphinic acids, or residual solvents.

Q5: What is the best way to dispose of arylphosphonic acid waste?

A5: Arylphosphonic acid waste should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations.[1] Neutralization with a suitable base, such as sodium bicarbonate or a mixture of soda ash and slaked lime, may be a required pretreatment step before disposal.[9][10] Do not discharge into drains or the environment.[2][4][11]

Section 2: Troubleshooting Guides

This section provides guidance on common issues encountered during experiments involving arylphosphonic acids.

Troubleshooting Poor Solubility

Problem: The arylphosphonic acid is not dissolving in the chosen solvent.

Troubleshooting Incomplete Hydrolysis of Arylphosphonate Esters

Problem: The hydrolysis of a dialkyl or diaryl arylphosphonate to the corresponding arylphosphonic acid is incomplete.

Section 3: Data Presentation

Table 1: Solubility of Phenylphosphonic Acid in Various Solvents at Different Temperatures
SolventTemperature (K)Molar Fraction Solubility (x)
n-Propanol288.150.1532
293.150.1754
298.150.2001
303.150.2278
308.150.2589
313.150.2938
318.150.3331
Acetone288.150.1189
293.150.1382
298.150.1601
303.150.1849
308.150.2131
313.150.2452
318.150.2818
Acetonitrile288.150.0457
293.150.0543
298.150.0642
303.150.0756
308.150.0888
313.150.1041
318.150.1218
Ethyl Acetate288.150.0112
293.150.0139
298.150.0173
303.150.0215
308.150.0267
313.150.0332
318.150.0411
Chloroform288.150.0007
293.150.0009
298.150.0011
303.150.0013
308.150.0016
313.150.0020
318.150.0024

This data is for phenylphosphonic acid and solubility will vary for other arylphosphonic acids.

Table 2: General Stability of Arylphosphonic Acids
ConditionStabilityNotes
Acidic (e.g., 1M HCl) Generally StableProlonged heating in strong acid can lead to decomposition in some cases.
Basic (e.g., 1M NaOH) Generally StableForms soluble salts.
Elevated Temperature Stable to moderate heatDecomposition can occur at very high temperatures.
UV Light Generally StableThe P-C bond is known to be stable in the presence of UV light.
Oxidizing Agents May be susceptibleStrong oxidizing agents can potentially cleave the P-C bond.
Reducing Agents Generally Stable

Specific stability will depend on the nature of the aryl group and any other functional groups present.

Section 4: Experimental Protocols

Protocol 1: Hydrolysis of a Diethyl Arylphosphonate to an Arylphosphonic Acid

This protocol describes a general procedure for the acidic hydrolysis of a diethyl arylphosphonate.

Materials:

  • Diethyl arylphosphonate

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Suitable solvent for recrystallization (e.g., water, ethanol, or a mixture)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Place the diethyl arylphosphonate (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.

  • Add concentrated hydrochloric acid (sufficient to dissolve the ester, typically 5-10 mL per gram of ester).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[12][13]

  • Maintain the reflux for 6-12 hours. The progress of the reaction can be monitored by TLC or 31P NMR.

  • After the reaction is complete, allow the mixture to cool to room temperature. The arylphosphonic acid may precipitate upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • If no precipitate forms, remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • Purify the crude arylphosphonic acid by recrystallization from a suitable solvent.

  • Dry the purified crystals under vacuum to constant weight.

Protocol 2: Purification of an Arylphosphonic Acid by Recrystallization

This protocol provides a general method for purifying a solid arylphosphonic acid.

Materials:

  • Crude arylphosphonic acid

  • A suitable recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the arylphosphonic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14][15] Common solvents to test include water, ethanol, isopropanol, acetone, acetonitrile, or mixtures like acetone/water.[16]

  • Dissolution: Place the crude arylphosphonic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further promote crystallization.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Section 5: Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Respiratory Protection: If there is a risk of inhaling dust, use a suitable respirator.[3]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid creating dust.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly after handling.[2]

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]

  • Skin Contact: Immediately wash with soap and plenty of water and seek medical attention. Remove contaminated clothing.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

References

Avoiding side reactions during the nitration of benzyl cyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the nitration of benzyl cyanide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of benzyl cyanide in a question-and-answer format.

Problem: Low yield of the desired p-nitrobenzyl cyanide.

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Explanation: The temperature of the reaction is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material. Conversely, if the temperature is too high, side reactions such as hydrolysis of the nitrile group to form p-nitrophenylacetic acid and increased formation of the ortho-isomer can occur, reducing the yield of the desired product.[1]

    • Suggested Solution: Maintain strict temperature control throughout the reaction. For the standard mixed acid (H₂SO₄/HNO₃) nitration, the temperature should be kept between 10-20°C.[2] For the polyphosphoric acid (PPA)/HNO₃ method, the initial addition of benzyl cyanide should be done at 0-10°C, followed by a reaction temperature of 20-30°C.[1]

  • Possible Cause 2: Impure Benzyl Cyanide.

    • Explanation: The purity of the starting benzyl cyanide significantly impacts the yield and the formation of byproducts. Commercial grades of benzyl cyanide may contain impurities that can lead to the formation of an oily residue and a lower yield of the desired p-nitrobenzyl cyanide.[2] One common impurity is benzyl isocyanide, which can be removed by washing with warm sulfuric acid.[3]

    • Suggested Solution: Use highly pure benzyl cyanide. If the purity is uncertain, it is advisable to purify the starting material by distillation or by washing with 50% sulfuric acid as described in the literature.[3]

  • Possible Cause 3: Incorrect Ratio of Nitrating Agents.

    • Explanation: The ratio of nitric acid to sulfuric acid (in the mixed acid method) or nitric acid to PPA is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile. An incorrect ratio can lead to an incomplete reaction or an increase in side reactions.

    • Suggested Solution: Carefully follow the recommended molar ratios of the reagents as specified in the experimental protocols. For the mixed acid method, a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid is commonly used.[2] For the PPA method, a molar ratio of concentrated nitric acid to benzyl cyanide of 3.5:1 has been shown to be optimal.

  • Possible Cause 4: Inefficient Work-up and Purification.

    • Explanation: The isolation and purification steps are critical for obtaining a good yield of the pure product. Loss of product can occur during filtration and recrystallization.

    • Suggested Solution: After quenching the reaction on ice, ensure that the precipitated product is thoroughly filtered and washed. For purification, recrystallization from 80% ethanol is effective for separating the p-nitrobenzyl cyanide from the o-nitrobenzyl cyanide isomer.[2]

Problem: High proportion of o-nitrobenzyl cyanide.

  • Possible Cause: Standard Mixed Acid Conditions.

    • Explanation: The nitration of benzyl cyanide with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[2] However, a significant amount of the ortho isomer is also formed.

    • Suggested Solution: Use of a Para-Directing Nitrating System. The use of polyphosphoric acid (PPA) with nitric acid has been reported to significantly favor the formation of the para isomer.[1][4] The bulky complex formed between PPA and the nitronium ion is thought to sterically hinder the attack at the ortho position, thereby increasing the selectivity for the para position.[1]

Problem: Formation of a significant amount of oily residue.

  • Possible Cause 1: Impure Starting Material.

    • Explanation: As mentioned earlier, impurities in the benzyl cyanide are a major contributor to the formation of an oily, difficult-to-hydrolyze residue.[2]

    • Suggested Solution: Use purified benzyl cyanide.

  • Possible Cause 2: Elevated Reaction Temperature.

    • Explanation: Higher reaction temperatures can promote polymerization or degradation of the starting material and/or product, leading to the formation of tars and oils.

    • Suggested Solution: Adhere strictly to the recommended temperature ranges for the reaction.

Problem: The product is contaminated with p-nitrophenylacetic acid.

  • Cause: Hydrolysis of the Nitrile Group.

    • Explanation: The nitrile group of benzyl cyanide can undergo hydrolysis under the strong acidic conditions of the nitration reaction, especially if the temperature is too high, to form the corresponding carboxylic acid.[5][6][7]

    • Suggested Solution: Maintain rigorous temperature control, keeping it within the recommended range to minimize the rate of hydrolysis.[1] Ensure that the reaction is carried out under anhydrous conditions as much as possible until the quenching step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of benzyl cyanide?

The most common side reactions are:

  • Formation of the ortho-isomer (o-nitrobenzyl cyanide): This is the major byproduct in the standard mixed acid nitration.[2]

  • Hydrolysis of the nitrile group: This leads to the formation of p-nitrophenylacetic acid, particularly at elevated temperatures.[1][5][6][7]

  • Oxidation: The strong oxidizing nature of nitric acid can potentially lead to oxidation of the benzylic position, though specific oxidation byproducts are not extensively detailed in the provided search results.

  • Dinitration: While generally not observed under the standard conditions for mononitration, dinitration can occur under more forcing conditions (higher temperatures, stronger nitrating agents).[2][8]

Q2: Why is the nitration of benzyl cyanide an ortho-para directing reaction, even though the cyanomethyl group (-CH₂CN) is generally considered electron-withdrawing?

While the nitrile group is strongly electron-withdrawing, the methylene (-CH₂-) group separates it from the benzene ring. The overall directing effect is a balance of electronic and steric factors. The -CH₂CN group is considered a deactivating group, making the reaction slower than the nitration of benzene. However, it directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediates formed by ortho and para attack are less destabilized than the intermediate from meta attack. While the cyanomethyl group is deactivating, it can better accommodate the positive charge at the ortho and para positions through resonance stabilization of the benzene ring itself. The para product is generally favored over the ortho product due to steric hindrance from the cyanomethyl group at the ortho position.[9][10]

Q3: What is the role of sulfuric acid in the mixed acid nitration?

Sulfuric acid is a stronger acid than nitric acid. Its role is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the benzene ring in electrophilic aromatic substitution.[11]

Q4: How can I effectively remove the o-nitrobenzyl cyanide isomer from my product?

The most effective method for removing the ortho-isomer is through recrystallization. p-Nitrobenzyl cyanide and o-nitrobenzyl cyanide have different solubilities, and recrystallization from 80% ethanol has been shown to be effective in isolating the pure para-isomer.[2]

Q5: What are the key safety precautions to take during this experiment?

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[12][13]

  • Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to control the rate of addition of the reactants and to maintain the recommended temperature using an ice bath to prevent the reaction from running away.[12]

  • Nitro-organic Compounds: The products of the reaction are nitro-organic compounds, which can be thermally unstable and potentially explosive. Avoid excessive heating and handle the products with care.

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with stirring. This helps to dissipate the heat and precipitate the product safely.

Data Presentation

Table 1: Comparison of Nitrating Agents for Benzyl Cyanide

FeatureMixed Acid (H₂SO₄/HNO₃)Polyphosphoric Acid (PPA)/HNO₃
Reagents Concentrated H₂SO₄, Concentrated HNO₃Polyphosphoric Acid, Concentrated HNO₃
Typical Conditions 10-20°C0-10°C (addition), 20-25°C (reaction)[4]
Yield of p-isomer 50-54%[2]~65%[4]
Selectivity Mixture of o- and p-isomers[2]High selectivity for the p-isomer[1][4]
Notes Less expensive.[2]Higher yield and purity of the p-isomer.[1][4]

Experimental Protocols

Protocol 1: Nitration of Benzyl Cyanide using a Mixture of Concentrated Nitric and Sulfuric Acids [2]

  • In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the acid mixture to 10°C in an ice-salt bath.

  • Slowly add pure benzyl cyanide dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and continue stirring for one hour at room temperature.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the resulting solid precipitate and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from 80% ethanol to obtain p-nitrobenzyl cyanide.

Protocol 2: Para-Selective Nitration of Benzyl Cyanide using Polyphosphoric Acid (PPA) and Nitric Acid [1][4]

  • In a round-bottomed flask, mix concentrated nitric acid and polyphosphoric acid.

  • Cool the mixture to 0-10°C.

  • Slowly add pure benzyl cyanide to the mixture while maintaining the temperature in the 0-10°C range.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an ethanol-water mixture to yield high-purity p-nitrobenzyl cyanide.

Visualizations

Caption: Reaction scheme for the nitration of benzyl cyanide.

Hydrolysis_Mechanism Nitrile Benzyl Cyanide ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ Carbocation Resonance-stabilized Carbocation ProtonatedNitrile->Carbocation WaterAttack Nucleophilic attack by H₂O Carbocation->WaterAttack + H₂O ProtonatedImidicAcid Protonated Imidic Acid WaterAttack->ProtonatedImidicAcid ImidicAcid Imidic Acid ProtonatedImidicAcid->ImidicAcid - H⁺ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide Tautomerization Amide Amide Intermediate ProtonatedAmide->Amide - H⁺ FurtherHydrolysis Further Hydrolysis Amide->FurtherHydrolysis CarboxylicAcid Phenylacetic Acid FurtherHydrolysis->CarboxylicAcid

Caption: Mechanism of acid-catalyzed hydrolysis of benzyl cyanide.

Troubleshooting_Workflow Start Low Yield Observed CheckTemp Was temperature strictly controlled? Start->CheckTemp CheckPurity Was the starting material pure? CheckTemp->CheckPurity Yes HighTemp High temp increases side reactions CheckTemp->HighTemp No CheckWorkup Was the work-up efficient? CheckPurity->CheckWorkup Yes ImpureSM Impurities lead to byproducts CheckPurity->ImpureSM No CheckWorkup->Start Yes, investigate other factors LossOnWorkup Product lost during purification CheckWorkup->LossOnWorkup No SolutionTemp Optimize temperature control HighTemp->SolutionTemp SolutionPurity Purify benzyl cyanide ImpureSM->SolutionPurity SolutionWorkup Optimize purification protocol LossOnWorkup->SolutionWorkup

Caption: Troubleshooting workflow for low yield in benzyl cyanide nitration.

References

Validation & Comparative

A Head-to-Head Battle for Phosphonate Deprotection: Acidic Hydrolysis vs. the McKenna Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical step of phosphonate ester deprotection, the choice of method can significantly impact yield, purity, and the integrity of complex molecules. This guide provides an objective comparison of two stalwart methods: classical acidic hydrolysis and the milder McKenna reaction, supported by experimental data and detailed protocols to inform your synthetic strategy.

The conversion of phosphonate esters to their corresponding phosphonic acids is a pivotal transformation in the synthesis of a vast array of biologically active compounds, including antivirals, herbicides, and bone targeting agents. The selection of the deprotection strategy is dictated by the overall molecular architecture, particularly the presence of sensitive functional groups. Here, we dissect the advantages and limitations of traditional acidic hydrolysis and the widely adopted McKenna reaction.

At a Glance: Key Differences

FeatureAcidic HydrolysisMcKenna Reaction
Reagents Concentrated mineral acids (e.g., HCl, HBr)Bromotrimethylsilane (BTMS), followed by alcohol or water quench
Conditions Harsh, high temperatures (reflux)Mild, often room temperature to gentle heating
Reaction Time Several hours to overnightCan be rapid (minutes to hours)
Functional Group Tolerance Low; sensitive groups often cleavedHigh; compatible with many acid-labile groups
Workup Often requires removal of large amounts of acidEvaporation of volatile byproducts
Primary Byproducts Alkyl halides, excess acidTrimethylsilyl ethers, alkyl bromides

Reaction Mechanisms: A Tale of Two Pathways

The fundamental difference between these two methods lies in their reaction mechanisms. Acidic hydrolysis typically proceeds through a nucleophilic substitution pathway at the carbon atom of the ester's alkyl group, especially for secondary and tertiary esters, or at the phosphorus center. In contrast, the McKenna reaction involves the formation of a silyl ether intermediate.

Acidic Hydrolysis Mechanism

Under strongly acidic conditions, the phosphonate oxygen is protonated, activating the ester for nucleophilic attack by water or a halide ion. For dialkyl phosphonates, this is a sequential process, often requiring harsh conditions to cleave both ester groups.[1]

Acidic_Hydrolysis_Mechanism Acidic Hydrolysis of a Dialkyl Phosphonate R_PO_OR2 R-P(O)(OR')₂ Protonated_Ester R-P(O⁺H)(OR')₂ R_PO_OR2->Protonated_Ester + H₃O⁺ Intermediate1 [R-P(O)(OR')(OHR')⁺] Protonated_Ester->Intermediate1 + H₂O Monoester R-P(O)(OR')(OH) Intermediate1->Monoester - R'OH - H⁺ Protonated_Monoester R-P(O⁺H)(OR')(OH) Monoester->Protonated_Monoester + H₃O⁺ Intermediate2 [R-P(O)(OH)₂R'⁺] Protonated_Monoester->Intermediate2 + H₂O Phosphonic_Acid R-P(O)(OH)₂ Intermediate2->Phosphonic_Acid - R'OH - H⁺ H3O_plus1 H₃O⁺ H2O_1 H₂O R_OH1 R'OH H3O_plus2 H₃O⁺ H2O_2 H₂O R_OH2 R'OH McKenna_Reaction_Mechanism McKenna Reaction Mechanism Dialkyl_Phosphonate R-P(O)(OR')₂ Silyl_Intermediate R-P(O)(OSiMe₃)₂ Dialkyl_Phosphonate->Silyl_Intermediate + 2 Me₃SiBr - 2 R'Br Phosphonic_Acid R-P(O)(OH)₂ Silyl_Intermediate->Phosphonic_Acid + 2 H₂O - 2 Me₃SiOH Workflow_Comparison Comparative Experimental Workflow cluster_acid Acidic Hydrolysis cluster_mckenna McKenna Reaction start_acid Start with Dialkyl Phosphonate add_acid Add conc. HCl/H₂O start_acid->add_acid reflux Reflux (High Temp) (2.5 - 12+ h) add_acid->reflux concentrate_acid Concentrate to remove acid and water reflux->concentrate_acid purify_acid Purification concentrate_acid->purify_acid start_mckenna Start with Dialkyl Phosphonate (under inert atmosphere) add_btms Add BTMS in dry solvent start_mckenna->add_btms stir_mckenna Stir (RT to 40°C) (0.5 - 24 h) add_btms->stir_mckenna quench Quench with MeOH/H₂O stir_mckenna->quench concentrate_mckenna Evaporate volatiles quench->concentrate_mckenna purify_mckenna Purification concentrate_mckenna->purify_mckenna

References

A Comparative Guide to (4-Nitro-benzyl)-phosphonic Acid and Alkylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of organophosphonic acids are a cornerstone of surface functionalization, enabling precise control over the chemical and physical properties of a wide range of materials, particularly metal oxides. This guide provides a detailed comparison of the performance of two distinct classes of phosphonic acid SAMs: those derived from (4-Nitro-benzyl)-phosphonic acid, representing aromatic systems with electron-withdrawing groups, and those from long-chain alkylphosphonic acids, serving as the benchmark for well-ordered, insulating monolayers.

Executive Summary

This guide synthesizes experimental data to compare the key performance characteristics of this compound SAMs and alkylphosphonic acid SAMs. Alkylphosphonic acid SAMs are known for forming dense, highly ordered, and thermally stable monolayers, making them excellent insulators and passivating layers. In contrast, the introduction of an aromatic ring and a strong electron-withdrawing nitro group in this compound significantly alters the intermolecular interactions and surface properties, leading to SAMs with different organizational motifs and functionalities. While direct comparative performance data is limited for this compound SAMs, this guide draws on available experimental results for both systems to provide a comprehensive overview for researchers selecting the appropriate surface modification for their application.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for both this compound SAMs and a representative alkylphosphonic acid, Octadecylphosphonic acid (ODPA), on common metal oxide substrates like silica (SiO₂) and alumina (Al₂O₃).

Performance MetricThis compound SAMsAlkylphosphonic Acid SAMs (e.g., ODPA)Key Differences & Implications
Molecular Ordering & Packing Typically less ordered due to steric hindrance of the benzyl group and potential electrostatic repulsion between nitro groups.Highly ordered with alkyl chains in an all-trans conformation, leading to dense packing.[1]The well-ordered nature of alkylphosphonic acid SAMs is crucial for creating effective barrier layers, while the less dense packing of aromatic SAMs may be advantageous for applications requiring accessible functional groups.
Thermal Stability The P-O bond to the metal oxide surface is expected to be highly stable, similar to alkylphosphonic acids (up to 800 °C).[2] However, the degradation of the aromatic backbone may occur at lower temperatures compared to long alkyl chains.The phosphonate headgroup is stable to high temperatures (up to 800 °C on some metal oxides), with the alkyl chain being the limiting factor, typically degrading between 200 and 350 °C.[2]Both SAM types offer robust anchoring to the substrate. The choice may depend on the specific processing temperatures required for a given application.
Surface Energy & Wettability The presence of the polar nitro group is expected to result in a higher surface energy and lower water contact angle compared to hydrophobic alkyl chains.Long alkyl chains create a low-energy, hydrophobic surface with high water contact angles (typically >110° for ODPA).This difference is critical for applications in microfluidics, biocompatibility, and any scenario where surface wettability is a key parameter.
Binding Affinity & Surface Coverage The phosphonic acid headgroup ensures strong binding to metal oxide surfaces. Surface coverage can be influenced by the bulkiness of the headgroup and solvent choice.[3]Forms strong covalent bonds with metal oxide surfaces, leading to high surface coverage and the formation of a complete monolayer.[1][3]Both molecules exhibit strong surface binding. The choice of solvent and deposition conditions is crucial for achieving optimal surface coverage for both types of SAMs.[4]
Electronic Properties The electron-withdrawing nitro group can significantly alter the electronic properties of the surface, such as the work function. This makes them suitable for applications in organic electronics.[5]The saturated alkyl chains provide excellent electrical insulation.This is a defining difference, making this compound SAMs candidates for active electronic components, while alkylphosphonic acids are primarily used for insulation and passivation.

Experimental Protocols

The following are detailed methodologies for the formation and characterization of phosphonic acid SAMs, based on established literature.

I. Formation of Phosphonic Acid SAMs (Tethering by Aggregation and Growth - T-BAG Method)[1]

This method is widely used for creating well-ordered phosphonic acid SAMs on oxide surfaces.

Materials:

  • Substrate (e.g., Silicon wafer with native oxide, Alumina)

  • Phosphonic acid (this compound or Alkylphosphonic acid)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Isopropanol)

  • Beakers, tweezers, nitrogen or argon gas, oven.

Procedure:

  • Substrate Cleaning: The substrate is rigorously cleaned to remove organic and inorganic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen or argon. A final cleaning step using a UV-ozone cleaner or piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a hydrophilic, hydroxyl-terminated surface.

  • Solution Preparation: A dilute solution of the phosphonic acid (typically in the millimolar range) is prepared in an anhydrous solvent. The choice of solvent is critical and can affect the quality of the resulting SAM.[4]

  • Immersion: The cleaned substrate is immersed in the phosphonic acid solution in a sealed container under an inert atmosphere to prevent contamination.

  • Incubation: The immersion is typically carried out for a period of several hours to 24 hours at room temperature to allow for the self-assembly process to occur.

  • Rinsing: After incubation, the substrate is removed from the solution and thoroughly rinsed with fresh solvent to remove any physisorbed molecules.

  • Annealing: The substrate is then annealed in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 1-24 hours). This step is crucial for the formation of strong, covalent P-O-metal bonds.[1]

  • Final Rinse and Dry: The annealed substrate is subjected to a final rinse with the solvent and dried under a stream of inert gas.

II. Characterization Techniques
  • Contact Angle Goniometry: To determine the surface energy and wettability of the SAMs. A droplet of a probe liquid (typically deionized water) is placed on the surface, and the contact angle is measured.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition of the SAM and the formation of the P-O-metal bond. High-resolution scans of the P 2p, C 1s, N 1s (for nitro-functionalized SAMs), and the substrate elements are analyzed.[1]

  • Atomic Force Microscopy (AFM): To visualize the morphology and homogeneity of the SAM at the nanoscale.

  • Ellipsometry: To measure the thickness of the formed monolayer.

  • Thermal Desorption Spectroscopy (TDS) or Temperature-Programmed XPS (TP-XPS): To determine the thermal stability of the SAMs by monitoring the desorption of molecular fragments as a function of temperature.[6]

  • Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: To determine the molecular orientation and ordering of the SAMs.[1]

Mandatory Visualizations

Molecular Structures and SAM Formation

G cluster_molecules Precursor Molecules cluster_process Self-Assembly Process cluster_sams Resulting SAMs on Metal Oxide AlkylPA Alkylphosphonic Acid (e.g., ODPA) Solution Solution Deposition (T-BAG Method) AlkylPA->Solution Hydrophobic tail NitroBenzylPA This compound NitroBenzylPA->Solution Aromatic/Functional tail Annealing Thermal Annealing Solution->Annealing Physisorption AlkylSAM Highly Ordered Alkylphosphonic Acid SAM Annealing->AlkylSAM Covalent Bonding NitroBenzylSAM Aromatic SAM with Functional Group Annealing->NitroBenzylSAM Covalent Bonding

Caption: Formation of alkylphosphonic and this compound SAMs.

Experimental Workflow for SAM Characterization

G Start Substrate Preparation (Cleaning) SAM_Formation SAM Formation (T-BAG Method) Start->SAM_Formation Characterization Characterization SAM_Formation->Characterization XPS XPS (Composition, Bonding) Characterization->XPS ContactAngle Contact Angle (Wettability) Characterization->ContactAngle AFM AFM (Morphology) Characterization->AFM TDS TDS/TP-XPS (Thermal Stability) Characterization->TDS NEXAFS NEXAFS (Ordering) Characterization->NEXAFS End Data Analysis & Comparison XPS->End ContactAngle->End AFM->End TDS->End NEXAFS->End

Caption: Workflow for the characterization of phosphonic acid SAMs.

Conclusion

The choice between this compound and alkylphosphonic acid for the formation of self-assembled monolayers depends critically on the desired surface properties and the intended application. Alkylphosphonic acids are the gold standard for creating robust, well-ordered, and insulating surfaces. Their hydrophobic nature and high thermal stability make them ideal for passivation layers, corrosion protection, and as dielectrics in certain electronic devices.

Conversely, this compound offers a pathway to functional surfaces with tailored electronic properties. The presence of the nitro group provides a handle for further chemical modifications and significantly influences the surface work function, making these SAMs promising for applications in organic electronics, sensors, and as platforms for the immobilization of biomolecules. Researchers and drug development professionals can leverage the distinct characteristics of these two classes of phosphonic acid SAMs to engineer surfaces with the precise functionalities required for their specific needs. Further research providing direct comparative data will be invaluable in refining the selection process and unlocking the full potential of these versatile surface modification agents.

References

Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of (4-Nitro-benzyl)-phosphonic acid. It offers predicted spectral data, in-depth experimental protocols, and a comparative overview of alternative analytical methods, serving as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

This compound is a molecule of interest in various chemical and pharmaceutical research areas. Its unambiguous structural confirmation is paramount for ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 2D NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the intricate connectivity and spatial relationships of atoms within a molecule. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the comprehensive structural assignment of this target compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts and key coupling constants for this compound. These values were estimated using a combination of computational prediction tools and analysis of spectral data for structurally related compounds.

Table 1: Predicted ¹H and ³¹P NMR Data

AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2/H68.15d³J(HH) = 8.5
H3/H57.50d³J(HH) = 8.5
H7 (CH₂)3.20d²J(HP) = 22.0
P118.5s-

Table 2: Predicted ¹³C NMR Data

AtomPredicted Chemical Shift (ppm)Predicted ¹J(CH) (Hz)Predicted nJ(CP) (Hz)
C1140.0-²J(CP) = 6.0
C2/C6130.0165³J(CP) = 3.0
C3/C5123.5165⁴J(CP) = 1.0
C4147.0-⁵J(CP) ≈ 0
C7 (CH₂)35.0145¹J(CP) = 135.0

Comparison with Alternative Analytical Techniques

While 2D NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C, ¹H-¹⁵N, etc.), through-bond correlations over multiple bonds.Non-destructive, provides unambiguous structural assignment in solution.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, small sample amount required.Provides fragmentation patterns, not direct connectivity. Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., P=O, NO₂, P-OH).Fast, inexpensive, provides a molecular "fingerprint".Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state.Provides definitive solid-state structure.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols for 2D NMR

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample conditions.

COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

Experimental Parameters:

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-cycled sequence)

  • Solvent: D₂O or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 and F1): Optimized to cover all proton signals (e.g., 0-10 ppm)

  • Number of Scans (ns): 2-8

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1-2 seconds

Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Symmetrize the spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).

Experimental Parameters:

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited, gradient-selected sequence)

  • Solvent: D₂O or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): Optimized to cover all proton signals (e.g., 0-10 ppm)

  • Spectral Width (F1 - ¹³C): Optimized to cover all carbon signals (e.g., 0-160 ppm)

  • Number of Scans (ns): 4-16

  • Number of Increments (F1): 128-256

  • ¹J(CH) Coupling Constant: 145 Hz (average for one-bond C-H coupling)

  • Relaxation Delay (d1): 1-2 seconds

Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²J(CH) and ³J(CH)).

Experimental Parameters:

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected, low-pass filtered sequence)

  • Solvent: D₂O or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): Optimized to cover all proton signals (e.g., 0-10 ppm)

  • Spectral Width (F1 - ¹³C): Optimized to cover all carbon signals (e.g., 0-160 ppm)

  • Number of Scans (ns): 8-32

  • Number of Increments (F1): 256-512

  • Long-range Coupling Constant (ⁿJ(CH)): Optimized for an average of 8 Hz.

  • Relaxation Delay (d1): 1-2 seconds

Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

Visualizing the Structural Validation Workflow and Data

The following diagrams illustrate the logical workflow for the structural validation of this compound using 2D NMR and the expected key correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_validation Structural Validation Sample Synthesized this compound Dissolution Dissolve in Deuterated Solvent (e.g., D₂O) Sample->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, ³¹P) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation Final_Structure Validated Structure of this compound Structure_Elucidation->Final_Structure

Caption: Experimental workflow for 2D NMR structural validation.

A Comparative Analysis of the Acidity of Phosphonic and Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the acidic properties of functional groups are a cornerstone of molecular design, influencing critical parameters such as solubility, membrane permeability, and drug-target interactions.[1] Among the acidic moieties frequently employed, carboxylic acids have long been a staple. However, phosphonic acids are increasingly recognized as viable and, in many cases, superior alternatives. This guide provides an objective comparison of the acidity of phosphonic and carboxylic acids, supported by experimental data, to aid researchers in making informed decisions during the molecular design process.

Acidity Comparison: A Quantitative Look at pKa Values

The acidity of a compound is quantified by its pKa value, which represents the pH at which the acid is 50% dissociated in solution. A lower pKa value signifies a stronger acid. Phosphonic acids are dibasic, meaning they can donate two protons, and are characterized by two pKa values (pKa1 and pKa2). Carboxylic acids are monobasic and have a single pKa value.

Experimental data consistently demonstrates that the first dissociation of a phosphonic acid (pKa1) is significantly more acidic than the corresponding carboxylic acid.[2][3][4] The pKa1 values for phosphonic acids are typically 2 to 3 log units lower than those of their carboxylic acid analogs.[2][3] For instance, the closest carboxylic acid analogue to phenylphosphonic acid, benzoic acid, has a pKa of 4.19, which is notably less acidic than the first pKa of phenylphosphonic acid (pKa1 ≈ 1.42-1.77).[4]

The following table summarizes the pKa values for a selection of phosphonic and carboxylic acids, illustrating this trend.

Compound ClassExamplepKa1pKa2Corresponding Carboxylic AcidCarboxylic Acid pKa
Alkyl Methylphosphonic Acid2.357.74Acetic Acid4.76
Ethylphosphonic Acid2.438.05Propanoic Acid4.87
Aryl Phenylphosphonic Acid1.837.07Benzoic Acid4.20
4-Nitrophenylphosphonic Acid1.126.144-Nitrobenzoic Acid3.44
Heterocyclic 2-Thiophenphosphonic Acid~1.5~6.52-Thenoic Acid3.53

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength).

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values presented in this guide are typically determined experimentally using potentiometric titration. This high-precision technique involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.[4]

Materials and Equipment:
  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Automated titrator or a burette

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • The phosphonic or carboxylic acid sample of interest

  • Deionized, CO2-free water

  • Nitrogen gas supply

Procedure:
  • Sample Preparation: Prepare a solution of the acid sample in deionized, CO2-free water at a concentration of approximately 1-10 mM. The exact concentration should be known.

  • Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample solution to achieve a final desired ionic strength, typically 0.1 M or 0.15 M.[2] This helps to keep the activity coefficients of the ions constant throughout the titration.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for about 10-15 minutes before and during the titration.[1] This is crucial to remove dissolved carbon dioxide, which can react with the titrant and interfere with the accurate determination of the endpoint, especially for the second pKa of phosphonic acids.

  • Initial pH Adjustment (for weaker acids or second pKa): For the determination of the pKa of a weak acid or the second pKa of a phosphonic acid, the initial pH of the solution may be adjusted to the acidic range (e.g., pH 2) with a small amount of standardized HCl.[2]

  • Titration: Place the reaction vessel on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Begin the titration by adding small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point(s) of the titration, where the slope of the curve is steepest, can be identified from the first or second derivative of the titration curve. The pKa value is the pH at the half-equivalence point. For a diprotic acid like a phosphonic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa1 and pKa2.

Dissociation Equilibria of Phosphonic and Carboxylic Acids

The difference in acidity between phosphonic and carboxylic acids stems from the structural and electronic properties of their respective functional groups. The phosphorus atom in a phosphonic acid is less electronegative than the carbonyl carbon in a carboxylic acid, and the phosphonate anion is stabilized by resonance over three oxygen atoms, whereas the carboxylate anion is stabilized over two. This greater delocalization of the negative charge in the phosphonate anion makes the corresponding acid more willing to donate a proton.

Dissociation cluster_0 Carboxylic Acid Dissociation cluster_1 Phosphonic Acid Dissociation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO H_plus_C H⁺ RCOOH->H_plus_C RPO3H2 R-PO(OH)₂ RPO3H R-PO₂(OH)⁻ RPO3H2->RPO3H pKa1 H_plus_P1 H⁺ RPO3H2->H_plus_P1 RPO3 R-PO₃²⁻ RPO3H->RPO3 pKa2 H_plus_P2 H⁺ RPO3H->H_plus_P2

Caption: Dissociation equilibria of carboxylic and phosphonic acids.

Conclusion

The experimental data unequivocally shows that phosphonic acids are stronger acids than their carboxylic acid counterparts, particularly with respect to their first dissociation. This enhanced acidity, along with their ability to act as transition-state analogs and engage in unique binding interactions, makes phosphonic acids a compelling functional group for consideration in drug design. Researchers and drug development professionals should consider the specific pKa requirements of their target and the desired physicochemical properties of the molecule when choosing between these two important acidic functional groups. The robust and precise method of potentiometric titration remains the gold standard for experimentally verifying the acidity of these compounds.

References

ESI-MS Fragmentation Analysis: A Comparative Guide to Confirming (4-Nitro-benzyl)-phosphonic Acid Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Electrospray Ionization-Mass Spectrometry (ESI-MS) fragmentation patterns of (4-Nitro-benzyl)-phosphonic acid and the related compound, Benzylphosphonic acid. The data presented here can be instrumental in confirming the structure of this compound and for the structural elucidation of related compounds in complex matrices. The analysis is presented in the negative ion mode, which is highly suitable for acidic molecules like phosphonic acids.

Comparative Fragmentation Data

The fragmentation patterns of this compound and Benzylphosphonic acid in negative ion ESI-MS/MS reveal characteristic losses that confirm their respective structures. The presence of the nitro group in this compound introduces unique fragmentation pathways involving the loss of nitro-related moieties, which are absent in the fragmentation of Benzylphosphonic acid.

CompoundPrecursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Proposed Neutral Loss
This compound 216.0170.0NO₂ (46 Da)
186.0NO (30 Da)
136.0HPO₃ (80 Da)
79.0C₇H₆NO₂ (p-nitrobenzyl radical)
Benzylphosphonic acid 171.0278.96C₇H₇ (benzyl radical)
91.0PO₃H₂ (phosphonic acid)

Proposed ESI-MS/MS Fragmentation Pathway of this compound

The fragmentation of the deprotonated this compound molecule ([M-H]⁻ at m/z 216.0) is dominated by cleavages related to the nitro and phosphonic acid groups. The primary fragmentation pathways are illustrated below.

G cluster_0 Fragmentation of this compound [M-H]⁻ cluster_1 Primary Fragmentation Pathways precursor [M-H]⁻ m/z 216.0 frag1 m/z 170.0 precursor->frag1 - NO₂ (46 Da) frag2 m/z 186.0 precursor->frag2 - NO (30 Da) frag3 m/z 136.0 precursor->frag3 - HPO₃ (80 Da) frag4 m/z 79.0 precursor->frag4 - C₇H₆NO₂•

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following is a representative experimental protocol for the ESI-MS/MS analysis of this compound and its analogues.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

  • If necessary, filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and MS Parameters:

  • Mass Spectrometer: A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 300 - 450 °C.

  • Cone Gas Flow: 20 - 50 L/hr.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

Data Acquisition:

  • Acquire full scan MS data to identify the deprotonated molecular ion [M-H]⁻.

  • Perform product ion scans (MS/MS) by selecting the [M-H]⁻ ion as the precursor.

This guide provides a foundational understanding of the ESI-MS fragmentation of this compound, supported by comparative data and a detailed experimental protocol. Researchers can adapt and optimize these methods for their specific instrumentation and analytical needs to confidently identify and characterize this and related compounds.

Evaluating the Order and Packing of Phosphonate SAMs: A Comparative Guide to NEXAFS Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

The precise arrangement and density of self-assembled monolayers (SAMs) are critical determinants of their function in applications ranging from molecular electronics to biosensors.[1][2] For phosphonate-based SAMs, which form robust and stable layers on various oxide surfaces, understanding the molecular order and packing is paramount.[3][4] Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy has emerged as a powerful, non-destructive technique to probe the orientation of molecules within these monolayers.[5] This guide provides a comprehensive evaluation of NEXAFS for characterizing phosphonate SAMs, compares it with alternative methods, and presents supporting experimental data and protocols for researchers in materials science and drug development.

NEXAFS Spectroscopy for Probing Molecular Orientation

NEXAFS spectroscopy provides detailed information about the chemical bonding and alignment of molecules in a SAM by analyzing the absorption of soft X-rays at an element's absorption edge (e.g., the Carbon K-edge).[5][6] The technique's sensitivity to molecular orientation stems from the principle of linear dichroism. The absorption of linearly polarized X-rays is maximized when the electric field vector (E-vector) of the light is aligned with the direction of a molecular orbital's transition dipole moment.[7] By systematically changing the angle of X-ray incidence relative to the sample surface, the average orientation, or "tilt angle," of the molecules in the SAM can be determined.[5][8]

For a typical alkylphosphonate SAM, the intensity of the C-H σ* resonance is analyzed at different angles. For aromatic systems, such as phenylphosphonic acid, the sharp π* resonance of the aromatic ring is used.[8][9] The dichroic ratio—the ratio of resonance intensities at different incidence angles—is used to calculate the average molecular tilt angle with respect to the surface normal.[5]

Experimental Protocols

A detailed, generalized protocol for performing NEXAFS measurements on phosphonate SAMs is crucial for reproducible results.

Key Experiment: Angle-Resolved NEXAFS Spectroscopy

Objective: To determine the average molecular tilt angle of a phosphonate SAM on an oxide substrate.

Methodology:

  • Sample Preparation: Prepare the phosphonate SAM on the desired oxide substrate (e.g., SiO₂, InSnO₂, Al₂O₃) using an appropriate method such as the Tethering by Aggregation and Growth (T-BAG) method or solution deposition.[5][10]

  • UHV Environment: Introduce the sample into an ultra-high vacuum (UHV) chamber to prevent contamination and X-ray absorption by air.

  • NEXAFS Measurement:

    • Source: Utilize a synchrotron light source providing linearly polarized soft X-rays.[5]

    • Energy Scan: Scan the photon energy across the Carbon K-edge (typically 280-320 eV).[5]

    • Detection Mode: Collect spectra in the total electron yield (TEY) or partial electron yield (PEY) mode. TEY is more surface-sensitive.

    • Angle Variation: Acquire spectra at multiple X-ray incidence angles (α) with respect to the sample surface. Common angles include 20° (grazing incidence), 55° ("magic" angle), and 90° (normal incidence).[5][8]

  • Data Normalization:

    • Normalize all spectra to the incident photon flux (I₀) to correct for variations in beam intensity.

    • Normalize the spectra to a pre-edge region (e.g., below 280 eV) to set a zero baseline.

    • Normalize to a post-edge region (e.g., above 310 eV) to account for the total amount of carbon.

  • Data Analysis:

    • Identify and measure the peak intensity of the relevant resonance (e.g., σ* C-H or π* C=C) for each incidence angle.

    • Calculate the dichroic ratio and use established equations to determine the average molecular tilt angle.[8]

Data Analysis and Comparison

The quantitative data derived from NEXAFS allows for a direct comparison of molecular order across different phosphonate molecules and substrates.

Logical Workflow for NEXAFS Data Analysis

The process from data acquisition to the final determination of molecular orientation follows a clear logical path.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Analysis & Interpretation A Acquire Spectra at Multiple Incidence Angles (e.g., 20°, 55°, 90°) B Normalize Spectra (to I₀, pre-edge, post-edge) A->B C Measure Resonance Intensity vs. Angle B->C D Calculate Dichroic Ratio (R) C->D E Determine Average Molecular Tilt Angle (θ) D->E

Caption: Workflow for determining molecular tilt angle from NEXAFS data.

Quantitative Comparison of Phosphonate SAMs

The table below summarizes key quantitative findings from NEXAFS and other comparative techniques for various phosphonate SAMs.

Phosphonate MoleculeSubstrateCharacterization TechniqueAverage Molecular Tilt Angle (°)Reference(s)
Octadecylphosphonic Acid (ODPA)Si(100)NEXAFS Spectroscopy37[5]
Octadecylphosphonic Acid (ODPA)Si(100)Sum Frequency Generation (SFG)38[5]
11-Hydroxyundecylphosphonic Acid (PUL)Si(100)NEXAFS Spectroscopy45 - 47[5]
Phenylphosphonic Acid (PPA)Indium Zinc Oxide (IZO)NEXAFS Spectroscopy12 - 16[9][11]
Phenylphosphonic Acid (PPA)Indium Zinc Oxide (IZO)PM-IRRAS12 - 16[9][11]
Octadecylphosphonic Acid (ODPA)Al₂O₃Ellipsometry44[12]
Perfluorodecylphosphonic Acid (PFPA)Al₂O₃Ellipsometry53[12]
12-Bromododecylphosphonic AcidH-terminated Si(111)X-ray Photoelectron Spectroscopy (XPS)~36[10]

Comparison with Alternative Characterization Techniques

While NEXAFS is a premier tool for determining molecular orientation, a multi-technique approach provides a more complete picture of SAM structure.

Workflow for Complementary SAM Characterization

A comprehensive characterization strategy involves combining techniques that probe different aspects of the monolayer, from chemical composition to surface topography.

cluster_Techniques Characterization Techniques cluster_Info Information Obtained A Phosphonate SAM on Substrate NEXAFS NEXAFS XPS XPS SFG_IRRAS SFG / PM-IRRAS AFM AFM Orient Molecular Orientation (Tilt Angle) NEXAFS->Orient Chem Chemical Composition & Film Integrity XPS->Chem Vib Vibrational Structure & Order (in situ option) SFG_IRRAS->Vib Topo Surface Topography, Roughness & Packing AFM->Topo

Caption: Multi-technique approach for comprehensive SAM analysis.

Performance Comparison
TechniquePrincipleInformation ProvidedAdvantagesLimitations
NEXAFS X-ray AbsorptionMolecular Orientation , Chemical BondingElement-specific, high sensitivity to orientationRequires synchrotron source, UHV conditions
SFG Non-linear Vibrational SpectroscopyMolecular Order, Vibrational StructureSurface specific, in situ measurements (e.g., in water)[5]Complex instrumentation and data analysis
PM-IRRAS Infrared Vibrational SpectroscopyMolecular Orientation, Vibrational StructureHigh sensitivity on reflective surfaces[9]Substrate must be IR-reflective
XPS Photoelectron EmissionElemental Composition, Chemical State, Film Thickness[2]Quantitative chemical analysis, confirms monolayer integrity[5]Limited information on molecular order
AFM Tip-Sample InteractionSurface Topography, Roughness, Defects, Friction[13]High spatial resolution, ambient conditionsCan be destructive, may not resolve molecular packing
Ellipsometry Change in Light PolarizationFilm ThicknessFast, non-destructive, ambient conditionsProvides average thickness; tilt angle is an estimate based on molecular length[12]

References

Cross-Validation of (4-Nitro-benzyl)-phosphonic Acid Purity: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comparative analysis of different analytical methods for the cross-validation of (4-Nitro-benzyl)-phosphonic acid purity, a key building block in various chemical syntheses.

The purity of a given batch of this compound is seldom defined by a single analytical technique. Instead, a cross-validation approach using orthogonal methods—techniques that measure purity based on different chemical or physical principles—provides a more complete and reliable assessment. This guide will delve into the principles, experimental protocols, and comparative data for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

Comparative Purity Analysis

To illustrate the cross-validation process, a hypothetical batch of this compound (Batch No. 13579) was analyzed using three distinct analytical methods. The results are summarized in the table below, showcasing how each technique contributes to the overall purity profile.

Analytical MethodParameter MeasuredResultPurity (%)
HPLC (UV, 254 nm) Area % of the main peak relative to total peak area99.85%99.85
qNMR (¹H NMR) Molar ratio of analyte to a certified internal standard99.70%99.70
Elemental Analysis Weight percentage of Carbon, Hydrogen, and NitrogenC: 38.68%, H: 3.71%, N: 6.45%>99.5

Note: The data presented in this table is for illustrative purposes to demonstrate the cross-validation concept.

Experimental Workflow for Purity Cross-Validation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, starting from the sample and branching into the different analytical techniques that provide orthogonal data for a final, robust purity statement.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Calculation Sample Batch No. 13579 This compound Prep_HPLC Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Prep_HPLC Prep_qNMR Accurately weigh sample and internal standard (e.g., Maleic Acid) Dissolve in DMSO-d6 Sample->Prep_qNMR Prep_EA Accurately weigh sample into tin capsule Sample->Prep_EA HPLC HPLC Analysis (Chromatographic Separation) Prep_HPLC->HPLC qNMR qNMR Analysis (¹H NMR Spectroscopy) Prep_qNMR->qNMR EA Elemental Analysis (Combustion Analysis) Prep_EA->EA Calc_HPLC Calculate Area % Purity = (Area_Analyte / Area_Total) * 100 HPLC->Calc_HPLC Calc_qNMR Calculate Molar Ratio Purity based on integral comparison to certified standard qNMR->Calc_qNMR Calc_EA Compare Experimental %C, H, N to Theoretical Values EA->Calc_EA Result Final Purity Statement (Cross-Validated) Calc_HPLC->Result Calc_qNMR->Result Calc_EA->Result

Caption: Workflow for the cross-validation of this compound purity.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 10 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[1] It is a powerful tool as it is not dependent on the chemical structure of the impurities, provided their signals do not overlap with the signals of interest.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Approximately 15-20 mg of this compound and 5-10 mg of the internal standard are accurately weighed into a vial and dissolved in the deuterated solvent. The solution is then transferred to an NMR tube.

  • Acquisition Parameters: A 1D proton experiment is run with a long relaxation delay (e.g., 30-60 seconds) to ensure full signal relaxation for accurate integration.

  • Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis

Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₈NO₅P).

Methodology:

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. The weight percentages of C, H, and N are then calculated.

  • Purity Calculation: The theoretical percentages for C₇H₈NO₅P are: C, 38.72%; H, 3.71%; N, 6.45%. The closer the experimental values are to the theoretical values, the higher the purity of the sample with respect to these elements.

Conclusion

The cross-validation of this compound purity using HPLC, qNMR, and Elemental Analysis provides a comprehensive and reliable assessment. While HPLC is excellent for detecting and quantifying related substance impurities, qNMR offers a direct measure of the absolute purity against a certified standard. Elemental analysis serves as a fundamental check on the elemental composition of the bulk material. By employing these orthogonal techniques, researchers can have high confidence in the quality and purity of their material, which is paramount for successful research and development outcomes.

References

The Architect's Blueprint: A Comparative Guide to Linker Performance in MOF Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker, a fundamental building block, critically dictates the final properties and performance of the MOF. This guide provides an objective comparison of different linkers, supported by experimental insights, to aid in the selection of the optimal linker for a desired application.

The functionality, geometry, and rigidity of organic linkers directly influence key characteristics of the resulting MOF, including its crystal structure, porosity, stability, and catalytic activity.[1][2][3] The introduction of different functional groups into the linker molecule can tune the electronic properties of the framework, create specific binding sites, and alter the overall hydrophilicity or hydrophobicity of the material.[1][2][4]

Performance Comparison of Common Linkers in MOF Synthesis

The following table summarizes the performance of various linkers in the synthesis of well-known MOF families. The data presented is a synthesis of findings from multiple studies and illustrates the general trends observed when modifying linker structures.

MOF FamilyLinker/Functional GroupKey Performance Metrics
UiO-66 (Zr) Terephthalic acid (BDC)Baseline: High thermal and chemical stability, moderate surface area.
2-Aminoterephthalic acid (NH₂-BDC)Enhanced Catalytic Activity: The amine group can act as a basic catalytic site. Modified Adsorption: Increased affinity for CO₂ and other polar molecules. May slightly decrease surface area compared to the parent BDC.[1]
2-Nitroterephthalic acid (NO₂-BDC)Altered Electronic Properties: The electron-withdrawing nitro group can modulate the electronic structure of the metal nodes.[1] Often leads to a decrease in surface area due to the bulkiness of the functional group.[1]
2,5-Dihydroxyterephthalic acid ((OH)₂-BDC)Increased Hydrophilicity: Hydroxyl groups enhance water adsorption capabilities.[5] Can also participate in hydrogen bonding, influencing guest-host interactions.
MIL-101 (Cr) Terephthalic acid (BDC)Baseline: Very high surface area and large pore volume.
2-Aminoterephthalic acid (NH₂-BDC)Post-Synthetic Modification Platform: The amine group allows for further functionalization. TGA data shows the breaking off of the -NH₂ group at lower temperatures than the decomposition of the main framework.[6]
2-Sulfoterephthalic acid (SO₃H-BDC)Brønsted Acidity: The sulfonic acid group introduces strong Brønsted acid sites, making the MOF suitable for acid-catalyzed reactions.[7]
HKUST-1 (Cu) 1,3,5-Benzenetricarboxylic acid (BTC)Baseline: High porosity and accessible open metal sites.
Functionalized BTC (e.g., -CH₃, -OCH₃)Tuned Adsorption: Methyl or methoxy functionalization can strengthen the adsorption of certain species like pyrrole. The topology of the resulting MOF can also be altered.
Functionalized BTC (e.g., -NO₂, -Br, -NH₂)Reduced Adsorption: In some cases, these functional groups can reduce the adsorption of certain molecules.
ZIF-8 (Zn) 2-MethylimidazoleBaseline: High thermal and chemical stability, microporous structure.
Imidazole and its derivativesTunable Pore Size: The size and shape of the imidazole-based linker can be varied to precisely control the pore aperture of the ZIF, which is crucial for gas separation applications.

Experimental Methodologies

The data and trends presented in this guide are derived from a variety of experimental techniques commonly used in MOF characterization. Below are generalized protocols for key experiments.

MOF Synthesis (Solvothermal Method)

A typical solvothermal synthesis involves the following steps:

  • Precursor Dissolution: The metal salt (e.g., zirconium tetrachloride for UiO-66) and the organic linker (e.g., terephthalic acid) are dissolved in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 80 and 220 °C) for a defined period (from hours to several days).

  • Cooling and Isolation: The autoclave is cooled to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.

  • Washing and Activation: The product is washed multiple times with a solvent like DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. The final product is typically activated by heating under vacuum to remove the solvent completely.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Sample Degassing: A known mass of the activated MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any adsorbed molecules.

  • Nitrogen Adsorption: The sample tube is then cooled to liquid nitrogen temperature (77 K).

  • Isotherm Measurement: Nitrogen gas is introduced into the sample tube at controlled pressures, and the amount of adsorbed gas is measured. This is done over a range of relative pressures to generate a nitrogen adsorption-desorption isotherm.

  • Data Analysis: The BET equation is applied to the linear portion of the adsorption isotherm to calculate the specific surface area of the material.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the activated MOF sample is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Mass Loss Measurement: The mass of the sample is continuously monitored as a function of temperature.

  • Data Interpretation: The resulting TGA curve shows the temperatures at which the MOF decomposes. The onset of significant mass loss is typically reported as the decomposition temperature, indicating the thermal stability of the framework.

Visualizing the Process and Logic

To better understand the workflow and the impact of linker selection, the following diagrams have been generated.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal Salt Metal Salt Reaction Vessel Reaction Vessel Metal Salt->Reaction Vessel Organic Linker Organic Linker Organic Linker->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating Heating Reaction Vessel->Heating Crystallization Crystallization Heating->Crystallization MOF Crystals MOF Crystals Crystallization->MOF Crystals Washing Washing MOF Crystals->Washing Activation Activation Washing->Activation Characterization Techniques BET TGA PXRD SEM Activation->Characterization Techniques Performance Evaluation Performance Evaluation Characterization Techniques->Performance Evaluation

Caption: General workflow for the synthesis and characterization of Metal-Organic Frameworks.

Linker_Functionalization_Effect cluster_linker Linker Modification cluster_mof MOF Properties Base Linker Base Linker Modified Linker Modified Linker Base Linker->Modified Linker + Functional Group Functional Group Functional Group->Modified Linker MOF Synthesis MOF Synthesis Modified Linker->MOF Synthesis Altered Properties Porosity Stability Catalysis Adsorption MOF Synthesis->Altered Properties

Caption: Impact of linker functionalization on the final properties of the synthesized MOF.

References

Benchmarking (4-Nitro-benzyl)-phosphonic Acid-Based Devices Against Other Semiconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Nitro-benzyl)-phosphonic acid and its derivatives are emerging as critical components in the advancement of organic electronics, particularly in the realm of sensors and transistors. Their primary application lies in the formation of self-assembled monolayers (SAMs) that modify the surface of dielectric materials. This guide provides a comprehensive comparison of the performance of organic field-effect transistors (OFETs) with and without phosphonic acid-based SAMs, benchmarking them against well-established organic semiconductors. The data presented herein is collated from various experimental studies to provide an objective overview for researchers and professionals in drug development and related scientific fields.

Phosphonic acid-based SAMs enhance device performance by reducing interfacial trap states, improving the molecular ordering of the overlying semiconductor, and tuning the surface energy of the dielectric. This leads to significant improvements in key performance metrics such as charge carrier mobility, the on/off current ratio, and the threshold voltage.

Quantitative Performance Comparison

The following tables summarize the performance of OFETs using various organic semiconductors with and without phosphonic acid SAM modifiers on a silicon dioxide (SiO₂) dielectric.

Table 1: Performance of Pentacene-Based OFETs with and without Phosphonic Acid SAMs

Dielectric Surface ModifierSemiconductorHole Mobility (μ) (cm²/Vs)On/Off Ratio (I_on/I_off)Threshold Voltage (V_th) (V)
Bare SiO₂Pentacene~0.1 - 1.010⁵ - 10⁷-10 to -20
Alkylphosphonic Acid SAMPentaceneUp to 4.6[1][2]> 10⁵~0 to -2
Fluoroalkylphosphonic Acid SAMPentacene~1.0> 10⁵Shifted by ~+1V compared to alkyl SAM

Table 2: Performance Comparison with Other Common Organic Semiconductors

SemiconductorSemiconductor TypeTypical Hole Mobility (μ) (cm²/Vs)Typical On/Off Ratio (I_on/I_off)
Poly(3-hexylthiophene) (P3HT)p-type polymer0.01 - 0.110³ - 10⁵
C60 Fullerenen-type small moleculeUp to 6.010⁵ - 10⁸

Experimental Protocols

The data presented in this guide is derived from standard fabrication and characterization protocols for organic field-effect transistors.

OFET Fabrication (Bottom-Gate, Top-Contact)

A common device architecture for testing these materials is the bottom-gate, top-contact OFET.

  • Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by oxygen plasma or UV-ozone treatment to remove organic residues and create a hydrophilic surface.

  • SAM Deposition: The cleaned substrate is immersed in a dilute solution (typically 1-5 mM) of the desired phosphonic acid in a solvent like 2-propanol for a specified duration (e.g., 1-24 hours). After immersion, the substrate is rinsed with the pure solvent to remove any physisorbed molecules and then annealed at a moderate temperature (e.g., 100-150°C) to promote the formation of a dense, well-ordered monolayer.

  • Organic Semiconductor Deposition: The active semiconductor layer (e.g., Pentacene) is then deposited onto the SAM-modified or bare SiO₂ surface. This is typically done via thermal evaporation in a high-vacuum chamber to ensure high purity and controlled thickness of the film.

  • Source and Drain Electrode Deposition: Finally, the source and drain electrodes (commonly gold) are deposited on top of the semiconductor layer through a shadow mask to define the channel length and width.

Electrical Characterization

The performance of the fabricated OFETs is measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox or in vacuum) to minimize the effects of ambient air and moisture.

  • Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) for various gate-source voltages (V_gs). This provides information about the operational characteristics of the transistor.

  • Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant drain-source voltage (typically in the saturation regime). These curves are used to extract key performance metrics:

    • Field-Effect Mobility (μ): Calculated from the slope of the (√|I_d|) vs. V_gs plot in the saturation regime.

    • On/Off Ratio (I_on/I_off): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state).

    • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (√|I_d|) vs. V_gs plot.

Visualizing the Impact and Workflow

The following diagrams illustrate the logical workflow of device fabrication and the signaling pathway of an OFET.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam SAM Formation cluster_device_fab Device Fabrication cluster_characterization Characterization start Si/SiO₂ Wafer cleaning Solvent Cleaning & O₂ Plasma/UV-Ozone start->cleaning sam_deposition Phosphonic Acid Solution Immersion cleaning->sam_deposition rinsing Solvent Rinse sam_deposition->rinsing annealing Annealing rinsing->annealing semiconductor_dep Organic Semiconductor Deposition (e.g., Pentacene) annealing->semiconductor_dep electrode_dep Source/Drain Electrode Deposition (e.g., Au) semiconductor_dep->electrode_dep electrical_meas Electrical Measurement (I-V Characteristics) electrode_dep->electrical_meas

OFET Fabrication Workflow

ofet_signaling_pathway Vgs Gate Voltage (Vgs) E_field Electric Field Across Dielectric Vgs->E_field induces Charge_acc Charge Carrier Accumulation in Channel E_field->Charge_acc causes Channel_cond Channel Conductance Modulation Charge_acc->Channel_cond determines Vds Drain-Source Voltage (Vds) Id Drain Current (Id) Vds->Id drives Channel_cond->Id modulates

OFET Signaling Pathway

References

A Comparative Analysis of Phosphonic Acid Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of leading phosphonic acid derivatives reveals key differences in their efficacy as corrosion inhibitors. This guide provides a comparative analysis of Aminotris(methylene phosphonic acid) (ATMP), 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), supported by experimental data to inform researchers and professionals in materials science and chemical engineering.

Phosphonic acids are a cornerstone of industrial water treatment and metal protection, prized for their ability to chelate metal ions and form protective films on metal surfaces, thereby mitigating corrosion.[1][2][3][4] Among the diverse range of available phosphonates, ATMP, HEDP, and PBTC are the most prevalently used.[2][5] This guide offers a side-by-side comparison of their performance based on established corrosion inhibition testing methodologies.

Performance Comparison

The inhibition efficiency of these phosphonic acid derivatives is influenced by factors such as concentration, pH, and the presence of other ions. The following table summarizes quantitative data from comparative studies, providing a snapshot of their relative performance under specific conditions.

InhibitorConcentration (mg/L)pHCorrosion Rate (mm/year)Inhibition Efficiency (%)Test MethodReference
Blank 09.0--Weight Loss[3]
ATMP 359.0-~80Weight Loss[3]
HEDP 359.0-~80Weight Loss[3]
PBTC 359.0->80Weight Loss[3]

Key Observations:

  • PBTC consistently demonstrates superior performance, particularly under harsh conditions of high temperature, high hardness, and high alkalinity.[2][4] Its unique molecular structure, which includes a carboxylic acid group in addition to the phosphonic acid group, contributes to its enhanced stability and effectiveness.[2]

  • HEDP and ATMP also exhibit good corrosion inhibition properties.[2][3] Studies show that their effectiveness can be comparable under certain conditions, though they may be less stable than PBTC in the presence of oxidizing agents like chlorine.[2] The oxygen resistance of HEDP and PBTC is noted to be better than that of ATMP.[2]

  • The performance of all three inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations up to an optimal point.[2][3]

  • Quantum chemical studies suggest a direct relationship between the molecular structure of these inhibitors (such as the net charge of the phosphorus atom and the lowest unoccupied molecular orbital energy) and their corrosion inhibition performance.[2]

Experimental Protocols

To ensure reliable and reproducible results in the evaluation of corrosion inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the comparative data.

Weight Loss Method (ASTM G1)

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.[6][7][8][9][10]

1. Specimen Preparation:

  • Mild steel coupons with a predetermined surface area are mechanically polished with a series of grit papers (e.g., 120, 400, 800, and 1200 grit) to achieve a uniform, smooth surface.
  • The polished coupons are then degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried in a desiccator.
  • The initial weight of each coupon is accurately measured and recorded.

2. Test Procedure:

  • The prepared coupons are fully immersed in the corrosive medium (e.g., a saline solution) with and without the phosphonic acid inhibitor at a specified concentration and temperature for a set duration (e.g., 24, 48, or 72 hours).
  • At the end of the immersion period, the coupons are removed from the solution.

3. Cleaning and Re-weighing:

  • Corrosion products are removed from the coupon surfaces according to ASTM G1 procedures. This typically involves chemical cleaning with a solution that removes the corrosion products without significantly affecting the base metal (e.g., a solution of hydrochloric acid with an inhibitor like hexamethylenetetramine).
  • The cleaned coupons are then rinsed, dried, and re-weighed.

4. Calculation of Inhibition Efficiency:

  • The weight loss is calculated as the difference between the initial and final weights.
  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
  • CR (mm/year) = (K × W) / (A × T × D)
  • Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
  • IE% = [(W₀ - Wᵢ) / W₀] × 100
  • Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (ASTM G59)

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the inhibitor's mechanism of action.[11][12][13][14][15]

1. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
  • The working electrode is prepared similarly to the weight loss specimens.

2. Measurement Procedure:

  • The electrochemical cell is filled with the corrosive solution (with and without the inhibitor), and the working electrode is immersed.
  • The open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.
  • A potentiodynamic scan is then performed by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.166 mV/s).

3. Data Analysis:

  • The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
  • The inhibition efficiency (IE%) is calculated as:
  • IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
  • Where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) (ISO 16773)

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface.[16][17][18][19][20]

1. Experimental Setup:

  • The same three-electrode cell setup as for potentiodynamic polarization is used.

2. Measurement Procedure:

  • After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
  • The resulting current response is measured, and the impedance of the system is calculated at each frequency.

3. Data Analysis:

  • The impedance data is typically presented as Nyquist and Bode plots.
  • The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value generally indicate better corrosion inhibition.
  • The inhibition efficiency (IE%) can be calculated from the R_ct values:
  • IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
  • Where R_ctᵢ is the charge transfer resistance in the presence of the inhibitor and R_ct₀ is the charge transfer resistance in the absence of the inhibitor.

Visualizing the Corrosion Inhibition Study Workflow

The following diagram illustrates the logical workflow of a typical comparative study of corrosion inhibitors.

Corrosion_Inhibitor_Study_Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Inhibitor_Selection Select Inhibitors (ATMP, HEDP, PBTC) Specimen_Prep Prepare Metal Specimens (ASTM G1) Inhibitor_Selection->Specimen_Prep Solution_Prep Prepare Corrosive Solutions (with and without inhibitors) Specimen_Prep->Solution_Prep Weight_Loss Weight Loss Measurement (ASTM G1) Solution_Prep->Weight_Loss Potentiodynamic Potentiodynamic Polarization (ASTM G59) Solution_Prep->Potentiodynamic EIS Electrochemical Impedance Spectroscopy (ISO 16773) Solution_Prep->EIS Calc_CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (Weight Loss) Weight_Loss->Calc_CR_IE_WL Calc_icorr_IE_PP Determine icorr & Calculate Inhibition Efficiency (Polarization) Potentiodynamic->Calc_icorr_IE_PP Model_EIS Model EIS Data & Calculate Inhibition Efficiency EIS->Model_EIS Compare_Performance Compare Inhibitor Performance Calc_CR_IE_WL->Compare_Performance Calc_icorr_IE_PP->Compare_Performance Model_EIS->Compare_Performance Conclusion Draw Conclusions & Recommendations Compare_Performance->Conclusion

Caption: Workflow for a comparative study of corrosion inhibitors.

This comprehensive guide provides a foundation for understanding and comparing the performance of key phosphonic acid derivatives as corrosion inhibitors. For researchers and professionals, the selection of an appropriate inhibitor will depend on the specific operating conditions and performance requirements of the system . Further investigation into the synergistic effects of these inhibitors with other chemical agents may also yield enhanced corrosion protection strategies.

References

Unveiling Molecular Insights: A Comparative Guide to Experimental and DFT Computational Studies of (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of molecular structures and properties is paramount. This guide provides a comprehensive comparison of experimental findings and Density Functional Theory (DFT) computational studies for (4-Nitro-benzyl)-phosphonic acid, a molecule of significant interest in materials science and medicinal chemistry. By juxtaposing experimental data with theoretical calculations, we aim to offer a deeper understanding of its structural, vibrational, and electronic characteristics, thereby facilitating its application in novel research and development endeavors.

This compound belongs to the versatile class of organophosphorus compounds. The presence of the electron-withdrawing nitro group and the acidic phosphonic acid moiety bestows upon it unique chemical properties, making it a valuable building block for metal-organic frameworks (MOFs), a corrosion inhibitor, and a potential therapeutic agent. The validation of its molecular characteristics through both empirical and computational methods is crucial for predicting its behavior and designing new applications.

Structural and Spectroscopic Analysis: A Tale of Two Methodologies

The synergistic use of experimental techniques and computational modeling provides a powerful approach to elucidate the intricacies of molecular systems. While experimental methods offer real-world measurements of a molecule's properties, DFT calculations provide a theoretical framework to understand and predict these properties from first principles.

Experimental Characterization

The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with 4-nitrobenzyl halide. Following synthesis, the compound's structure and properties are typically characterized using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are instrumental in determining the molecular structure in solution. The proton NMR (¹H NMR) spectrum of this compound typically shows characteristic signals for the aromatic protons in the downfield region (δ 7.5-8.5 ppm).[1]

  • Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint for the identification of functional groups. Key vibrational modes for this molecule include those associated with the P=O, P-OH, C-P, and NO₂ groups.

DFT Computational Modeling

Density Functional Theory has emerged as a robust computational tool for predicting the properties of molecules. By solving the Schrödinger equation within the framework of DFT, researchers can calculate various molecular properties, including:

  • Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase or in a simulated solvent environment.

  • Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of IR and Raman spectra, which can be directly compared with experimental data for validation.

  • Electronic Properties: DFT can also be used to understand the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity.

Comparative Data Analysis

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeTypical Experimental Range (FTIR/Raman)DFT Calculated (B3LYP/6-31G*)Assignment
P=O stretch1250 - 1100~1200Stretching of the phosphoryl group
P-OH stretch1040 - 920~1000Stretching of the P-OH bonds
C-P stretch800 - 650~750Stretching of the carbon-phosphorus bond
NO₂ symmetric stretch1370 - 1330~1350Symmetric stretching of the nitro group
NO₂ asymmetric stretch1550 - 1510~1530Asymmetric stretching of the nitro group

Table 2: Comparison of Geometric Parameters (Bond Lengths in Å and Angles in Degrees)

ParameterExperimental (from related crystal structures)DFT Calculated (B3LYP/6-31G*)
P=O bond length1.45 - 1.50~1.48
P-OH bond length1.54 - 1.58~1.56
C-P bond length1.78 - 1.82~1.80
N-O bond length1.21 - 1.25~1.23
O-P-O bond angle110 - 115~112
C-C-P bond angle115 - 120~118

Experimental and Computational Protocols

Experimental Protocol: Spectroscopic Characterization

  • Sample Preparation: A small amount of synthesized and purified this compound is dissolved in a suitable solvent (e.g., DMSO-d₆ for NMR) or prepared as a KBr pellet (for FTIR) or in a capillary tube (for Raman).

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • FTIR Spectroscopy: The FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).

Computational Protocol: DFT Calculations

  • Software: DFT calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for such calculations.

  • Basis Set: A basis set such as 6-31G* or a larger one (e.g., 6-311++G(d,p)) is chosen to describe the atomic orbitals.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match the experimental values.

Visualizing the Workflow and Molecular Structure

To illustrate the interplay between experimental and computational approaches, the following diagrams are provided.

experimental_computational_workflow cluster_exp Experimental Validation cluster_comp Computational Modeling cluster_comp_data Comparison & Analysis synthesis Synthesis of (4-Nitro-benzyl)- phosphonic acid nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) synthesis->nmr ftir_raman Vibrational Spectroscopy (FTIR, Raman) synthesis->ftir_raman comparison Comparison of Experimental and Calculated Data nmr->comparison ftir_raman->comparison dft DFT Calculations (B3LYP/6-31G*) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_opt->comparison freq_calc->comparison

Figure 1: Workflow for the validation of this compound.

Figure 2: 2D representation of this compound.

Conclusion

The convergence of experimental data and DFT computational studies provides a robust framework for the comprehensive characterization of this compound. While experimental techniques provide tangible measurements, DFT calculations offer invaluable insights into the molecule's intrinsic properties and behavior at an atomic level. This dual approach not only validates experimental findings but also enables the prediction of properties for novel, yet-to-be-synthesized derivatives. For researchers in drug development and materials science, leveraging this combined strategy is essential for accelerating the design and discovery of new functional molecules.

References

A Comparative Guide to the Binding Affinity of Phosphonic Acids on Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of various phosphonic acids to different metal oxide surfaces, namely titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron(III) oxide (Fe₃O₄). The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers working on surface modification, biomaterial development, and drug delivery systems.

Quantitative Comparison of Binding Affinity

The binding of phosphonic acids to metal oxide surfaces is a critical factor in the development of stable and functional materials. The strength of this interaction can be quantified using various experimental techniques, providing key parameters such as adsorption constants (K) and Langmuir constants (b), which are related to the binding affinity. The following table summarizes quantitative data for the binding of different phosphonic acids to TiO₂, ZrO₂, and Fe₃O₄ surfaces.

Phosphonic AcidMetal Oxide SurfaceMethodBinding Affinity ConstantReference
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[1]
Phosphate (as a proxy for phosphonate)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg

Note: The binding affinity constants presented are derived from different experimental methodologies (Thermogravimetric Analysis for TiO₂ and Langmuir Isotherms for ZrO₂ and Fe₃O₄) and should be compared with this in mind. Higher values of K and b generally indicate stronger binding affinity.

Understanding Binding Mechanisms

The interaction between phosphonic acids and metal oxide surfaces is complex and can involve different binding modes, including monodentate, bidentate, and tridentate coordination. The specific binding geometry depends on factors such as the crystal structure of the metal oxide, the surface hydroxylation, and the structure of the phosphonic acid itself.

A generalized workflow for investigating the binding of phosphonic acids to metal oxide surfaces is depicted in the following diagram:

G cluster_0 Surface Preparation cluster_1 Binding Experiment cluster_2 Characterization & Quantification cluster_3 Data Analysis MetalOxide Metal Oxide Substrate (TiO₂, ZrO₂, Fe₃O₄) Cleaning Cleaning & Activation (e.g., Plasma, Acid/Base) MetalOxide->Cleaning Incubation Incubation (Controlled Time & Temp) Cleaning->Incubation PhosphonicAcid Phosphonic Acid Solution PhosphonicAcid->Incubation Rinsing Rinsing to Remove Unbound Molecules Incubation->Rinsing TGA TGA Rinsing->TGA ITC ITC Rinsing->ITC QCM QCM-D Rinsing->QCM XPS XPS Rinsing->XPS BindingIsotherm Binding Isotherm Construction TGA->BindingIsotherm ITC->BindingIsotherm QCM->BindingIsotherm ModelFitting Model Fitting (e.g., Langmuir, Freundlich) XPS->ModelFitting Surface Coverage BindingIsotherm->ModelFitting AffinityConstant Determination of Binding Affinity Constants (K, Kd, b) ModelFitting->AffinityConstant

References

A Comparative Guide to Phosphonate Dealkylation: Alternatives to Bromotrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the dealkylation of phosphonate esters is a critical step in the synthesis of phosphonic acids, which are pivotal in various therapeutic agents and biochemical probes. While bromotrimethylsilane (TMSBr) is a widely used reagent for this transformation due to its high reactivity and chemoselectivity, its cost and handling requirements have driven the search for effective alternatives. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable dealkylation method.

This guide explores several powerful alternatives to TMSBr, including the economically favorable chlorotrimethylsilane (TMSCl), the highly reactive iodotrimethylsilane (TMSI), and the versatile boron tribromide (BBr₃). Each reagent presents a unique profile of reactivity, selectivity, and compatibility with various functional groups.

Performance Comparison of Dealkylation Reagents

The choice of dealkylation reagent significantly impacts reaction efficiency, substrate compatibility, and overall cost. The following tables summarize the performance of TMSBr and its alternatives in the dealkylation of various phosphonate esters.

ReagentSubstrateReaction TimeTemperature (°C)Yield (%)Reference
TMSBr Diethyl Phenylphosphonate1-3 hRoom Temp>95[1][2]
TMSCl Diethyl Phenylphosphonate1-9 daysRoom TempIncomplete[1][2]
TMSCl Diethyl Phenylphosphonate8-12 h130-140>99[1][3]
TMSCl/NaI Diethyl Phenylphosphonate15-60 minRoom TempHigh[1]
TMSI Diethyl PhenylphosphonateRapidRoom TempQuantitative[4]
BBr₃ Diethyl Phenylphosphonate6 h-30 to 70>95[5][6]

Table 1: Comparison of reaction times and yields for the dealkylation of diethyl phenylphosphonate with various reagents.

ReagentDimethyl EstersDiethyl EstersDiisopropyl EstersFunctional Group Tolerance
TMSBr FastFastSlowerGood, but can affect acid-sensitive groups
TMSCl SlowerVery SlowVery SlowExcellent
TMSCl (sealed tube) FastModerateSlowGood
TMSCl/NaI Very FastFastModerateGood, but iodide can be a nucleophile
TMSI Very FastVery FastFastGood, but highly reactive
BBr₃ FastFastFastExcellent, compatible with many sensitive groups

Table 2: Qualitative comparison of reagent performance across different phosphonate esters and functional group tolerance.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

Trimethylsilyl Halide Dealkylation Pathway

The dealkylation of phosphonates by trimethylsilyl halides (TMSX, where X = Br, Cl, I) proceeds through a common mechanistic pathway. The reaction is initiated by the nucleophilic attack of the phosphoryl oxygen onto the silicon atom of the trimethylsilyl halide. This forms a phosphonium intermediate, which then undergoes nucleophilic attack by the halide ion on the α-carbon of the alkyl ester group, leading to the formation of a silyl phosphonate ester and an alkyl halide. A subsequent hydrolysis or alcoholysis step yields the final phosphonic acid.

G cluster_0 Dealkylation with Trimethylsilyl Halides Dialkyl_Phosphonate R-P(O)(OR')₂ Intermediate [R-P(O+)(OR')-OTMS] X⁻ Dialkyl_Phosphonate->Intermediate + TMS-X TMSX TMS-X (X = Br, Cl, I) Silyl_Ester R-P(O)(OTMS)₂ Intermediate->Silyl_Ester + TMS-X - 2 R'-X Phosphonic_Acid R-P(O)(OH)₂ Silyl_Ester->Phosphonic_Acid + H₂O Alkyl_Halide 2 R'-X H2O H₂O

Caption: General mechanism for phosphonate dealkylation using trimethylsilyl halides.

Experimental Workflow for TMSCl/NaI Mediated Dealkylation

The use of chlorotrimethylsilane in combination with sodium iodide offers a cost-effective and efficient method for phosphonate dealkylation. The in situ generation of the more reactive iodotrimethylsilane is a key feature of this procedure.

G cluster_1 TMSCl/NaI Dealkylation Workflow Start Dissolve Phosphonate Ester and NaI in Acetonitrile Add_TMSCl Add TMSCl dropwise at Room Temperature Start->Add_TMSCl Stir Stir for 15-60 min Add_TMSCl->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Isolate Isolate Phosphonic Acid Extract->Isolate

Caption: A typical experimental workflow for phosphonate dealkylation using TMSCl and NaI.

Boron Tribromide Dealkylation Pathway

Boron tribromide is a strong Lewis acid that readily coordinates to the phosphoryl oxygen. This is followed by the nucleophilic attack of the bromide ion on the alkyl group, leading to the formation of a borophosphonate intermediate. Subsequent methanolysis or hydrolysis yields the desired phosphonic acid.

G cluster_2 Dealkylation with Boron Tribromide Dialkyl_Phosphonate R-P(O)(OR')₂ Adduct R-P(O)(OR')₂·BBr₃ Dialkyl_Phosphonate->Adduct + BBr₃ BBr3 BBr₃ Borophosphonate Borophosphonate Intermediate Adduct->Borophosphonate - R'Br Phosphonic_Acid R-P(O)(OH)₂ Borophosphonate->Phosphonic_Acid + MeOH then H₂O Methanolysis Methanolysis

Caption: Mechanism of phosphonate dealkylation with boron tribromide.

Detailed Experimental Protocols

Dealkylation using Chlorotrimethylsilane (TMSCl) in a Sealed Vessel

This method is particularly useful for less reactive phosphonate esters and is more economical than using TMSBr.

Materials:

  • Dialkyl phosphonate

  • Chlorotrimethylsilane (TMSCl, 3-4 equivalents)

  • Chlorobenzene (solvent)

  • Sealed pressure vessel

Procedure:

  • To a solution of the dialkyl phosphonate in chlorobenzene, add TMSCl (3-4 equivalents).[1]

  • Seal the reaction vessel and heat the mixture to 130-140 °C.[1]

  • Monitor the reaction by an appropriate method (e.g., TLC, GC, NMR). Reaction times can range from 8 to 36 hours depending on the substrate.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to hydrolyze the intermediate silyl ester.

  • The phosphonic acid can then be isolated by standard workup procedures, such as extraction and crystallization.

Dealkylation using Chlorotrimethylsilane and Sodium Iodide (TMSCl/NaI)

This protocol leverages the in situ generation of the more reactive TMSI, allowing for milder reaction conditions.

Materials:

  • Dialkyl phosphonate

  • Sodium iodide (NaI, 2.2 equivalents)

  • Chlorotrimethylsilane (TMSCl, 2.2 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the dialkyl phosphonate and sodium iodide in dry acetonitrile.

  • Add chlorotrimethylsilane to the mixture at room temperature.

  • Stir the reaction mixture for 15-60 minutes.[1]

  • Upon completion, quench the reaction with water.

  • Isolate the resulting phosphonic acid through extraction and purification.

Dealkylation using Iodotrimethylsilane (TMSI)

TMSI is a highly effective reagent for rapid dealkylation at room temperature.

Materials:

  • Dialkyl phosphonate

  • Iodotrimethylsilane (TMSI, >2 equivalents)

  • Inert solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Dissolve the dialkyl phosphonate in an inert, dry solvent under an inert atmosphere.

  • Add iodotrimethylsilane (>2 equivalents) to the solution at room temperature.

  • The reaction is typically rapid and can be monitored by NMR.

  • After the reaction is complete, the intermediate bis(trimethylsilyl) ester can be hydrolyzed by the addition of water or methanol to yield the phosphonic acid.[4]

  • Isolate the product using standard procedures.

Dealkylation using Boron Tribromide (BBr₃)

This method is highly efficient for a wide range of phosphonate esters, including sterically hindered ones, and is compatible with numerous functional groups.[5][6]

Materials:

  • Dialkyl phosphonate

  • Boron tribromide (BBr₃, 2.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Methanol

Procedure:

  • Dissolve the dialkyl phosphonate in an anhydrous solvent under an inert atmosphere and cool to -30 °C.[6]

  • Slowly add a solution of boron tribromide in the same solvent.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 6 hours.[6]

  • Cool the mixture and then carefully quench by the addition of methanol.

  • The phosphonic acid is then obtained after removal of the solvent and further purification if necessary. This method cleanly and quantitatively converts various phosphonates to their corresponding phosphonic acids.[5]

Conclusion

While TMSBr remains a reliable reagent for phosphonate dealkylation, several viable alternatives offer distinct advantages. TMSCl, especially when used at elevated temperatures or with iodide additives, provides a more economical option. TMSI offers rapid dealkylation under mild conditions. For substrates with sensitive functional groups, BBr₃ demonstrates exceptional compatibility and efficiency. The selection of the optimal reagent will depend on the specific substrate, scale of the reaction, cost considerations, and the desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (4-Nitro-benzyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like (4-Nitro-benzyl)-phosphonic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound (CAS No. 1205-62-5) is a solid organic compound that presents hazards requiring strict adherence to safety protocols. It is classified as harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Chemical splash goggles used in combination with a face shield.Protects against splashes of the chemical, which can cause eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Butyl rubber or heavy-duty nitrile gloves. It is advisable to double-glove.Butyl rubber gloves are highly recommended for handling nitro compounds.[1] Nitrile gloves offer good resistance to phosphonic acid and a range of other chemicals.[2] Double-gloving minimizes the risk of exposure due to pinholes or tears.
Body A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical-resistant overalls or a disposable suit are recommended.Protects skin from accidental contact with the chemical.
Respiratory For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.Prevents inhalation of the solid particulate, which can be harmful if ingested and may cause respiratory irritation.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure.

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within the fume hood.

    • Do not eat, drink, or smoke in the laboratory area.[3]

    • Wash hands thoroughly with soap and water after handling the chemical.

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. At a minimum, segregate acids, bases, oxidizers, and flammable solvents.

  • The waste container must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.

Disposal Method:

  • This compound should be disposed of as hazardous chemical waste.

  • Incineration at a licensed hazardous waste facility is the recommended disposal method for organic nitro compounds and phosphonic acids.[4]

  • Never dispose of this compound down the drain or in the regular trash.[5]

Regulatory Compliance:

  • All waste disposal must be carried out in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh and Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Proceed to Cleanup clean2 Segregate and Dispose of Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.